molecular formula C7H8N4 B1290760 4-Amino-2-ethylpyrimidine-5-carbonitrile CAS No. 76574-45-3

4-Amino-2-ethylpyrimidine-5-carbonitrile

Cat. No.: B1290760
CAS No.: 76574-45-3
M. Wt: 148.17 g/mol
InChI Key: IICZPRJRQVCUPF-UHFFFAOYSA-N
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Description

Research Applications and Value 4-Amino-2-ethylpyrimidine-5-carbonitrile (CAS 76574-45-3) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate for the development of novel therapeutic agents. This compound is recognized as a potential impurity in the synthesis of Thiamine (Vitamin B1), making it highly relevant in pharmaceutical quality control and analytical research . Its core structure is a close analog of pyrimidine carbonitrile derivatives that have demonstrated promising in vitro anticancer activity against human lung carcinoma and hepatocellular carcinoma cell lines, with IC50 values in the low micromolar range . Furthermore, structurally related pyrimidine-5-carbonitrile compounds are being actively investigated as a new class of adenosine A2a receptor (A2a AR) antagonists , a promising strategy for developing next-generation anticancer immunotherapies . Other research into similar scaffolds highlights their potential as antitubercular agents against Mycobacterium tuberculosis H37Rv, indicating a broader scope for infectious disease research . Chemical Profile • CAS Number: 76574-45-3 • Molecular Formula: C7H8N4 • Molecular Weight: 148.17 g/mol • SMILES: CCC1=NC=C(C(=N1)N)C#N Intended Use and Handling This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations during the handling, storage, and disposal of this chemical.

Properties

IUPAC Name

4-amino-2-ethylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICZPRJRQVCUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632418
Record name 4-Amino-2-ethylpyrimidine-5-carbonitrile
Source EPA DSSTox
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Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76574-45-3
Record name 4-Amino-2-ethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS No. 698-29-3), a key heterocyclic building block in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, established synthesis methodologies, critical applications, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.

A Note on the Topic Specification

Initial searches for "4-Amino-2-ethyl pyrimidine-5-carbonitrile" did not yield a specific CAS number or substantial technical data. However, extensive information is available for the closely related and widely used analog, 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS: 698-29-3) . This guide will focus on this well-documented compound, assuming it to be the intended subject of interest for research and development professionals.

Core Compound Identification and Properties

4-Amino-2-methylpyrimidine-5-carbonitrile is a substituted pyrimidine that serves as a crucial scaffold in the synthesis of complex organic molecules. The pyrimidine ring is a privileged structure in medicinal chemistry, being a core component of nucleobases and numerous therapeutic agents.[1][2] The strategic placement of amino, methyl, and cyano groups on this scaffold provides multiple reaction sites for further functionalization.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 698-29-3[1][3][4][5]
Molecular Formula C₆H₆N₄[3]
Molecular Weight 134.14 g/mol [3][6]
IUPAC Name 4-amino-2-methylpyrimidine-5-carbonitrile[2]
Synonyms 2-Methyl-4-amino-5-cyanopyrimidine, 4-Amino-5-cyano-2-methylpyrimidine[3]
InChI Key YBPNIILOUYAGIF-UHFFFAOYSA-N[2][3]
SMILES CC1=NC=C(C(=N1)N)C#N[2]
Physicochemical Properties

Understanding the physical and chemical properties is paramount for its application in synthesis, formulation, and biological assays.

PropertyValueSource
Appearance Pale yellow powder/solid[3]
Melting Point 249 °C[3]
Solubility Slightly soluble in water (6.4 g/L at 25°C). Soluble in DMSO, ethanol, and methanol.[1][3][4]
Density 1.3 ± 0.1 g/cm³[3]
pKa Data not widely available; the amino group imparts basic character.
XLogP3 0.5[3]

Synthesis Methodologies: Constructing the Pyrimidine Core

The synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile is primarily achieved through the condensation of an amidine with a suitable three-carbon precursor containing a nitrile group. This approach is efficient and adaptable for large-scale production.[2]

Principle of Synthesis: Amidine Condensation

The most prevalent synthetic route involves the reaction of acetamidine hydrochloride with a malononitrile derivative. This is a classic example of pyrimidine ring formation, where the amidine provides the N1-C2-N3 fragment of the ring system.

A common three-carbon synthon is ethoxymethylenemalononitrile (EMMN) . The reaction proceeds via a nucleophilic attack, cyclization, and subsequent elimination of ethanol to form the stable aromatic pyrimidine ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product acetamidine Acetamidine (H₂N-C(CH₃)=NH) base Base (e.g., Sodium Ethoxide) acetamidine->base Reacts with emmn Ethoxymethylenemalononitrile (EtO-CH=C(CN)₂) emmn->base Reacts with product 4-Amino-2-methyl- pyrimidine-5-carbonitrile base->product Yields solvent Solvent (e.g., Ethanol) solvent->base

Caption: General workflow for pyrimidine synthesis via condensation.

Detailed Experimental Protocol

This protocol is a representative example adapted from established methodologies for synthesizing analogous pyrimidine structures.[2][7]

Objective: To synthesize 4-Amino-2-methylpyrimidine-5-carbonitrile.

Materials:

  • Acetamidine hydrochloride

  • Ethoxymethylenemalononitrile (EMMN)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous Ethanol (EtOH)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in anhydrous ethanol.

  • Amidine Formation: Add acetamidine hydrochloride to the solution and stir for 20-30 minutes to form the free base, acetamidine.

  • Condensation: Slowly add ethoxymethylenemalononitrile (EMMN) to the reaction mixture. Causality Insight: This slow addition controls the exothermic reaction and prevents the formation of side products.

  • Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Isolation: Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and then wash with water to remove inorganic salts.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The expected IR spectrum will show characteristic peaks for the amino (N-H) and nitrile (C≡N) groups.

Applications in Research and Drug Development

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry.[2] 4-Amino-2-methylpyrimidine-5-carbonitrile is a particularly valuable intermediate due to its potential for derivatization at multiple positions.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the kinase active site. The amino group at the 4-position can act as a key hydrogen bond donor, while the nitrile group can be used as a chemical handle or to modulate electronic properties. Derivatives have been explored for their potential to inhibit enzymes like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial targets in oncology.[2]

G cluster_mods Chemical Modifications cluster_apps Therapeutic Targets start 4-Amino-2-methyl- pyrimidine-5-carbonitrile mod_amino N-4 Substitution (e.g., Arylation) start->mod_amino mod_nitrile Nitrile Reduction (to Aminomethyl) start->mod_nitrile mod_ring Ring Position C-6 Functionalization start->mod_ring kinase Kinase Inhibitors (e.g., EGFR, CDK) mod_amino->kinase Leads to antiviral Antiviral Agents mod_nitrile->antiviral Leads to antimicrobial Antimicrobial Agents mod_ring->antimicrobial Leads to

Caption: Derivatization pathways and resulting applications.

Intermediate in Vitamin B1 Synthesis

A significant industrial application of this compound is its role as a precursor in the synthesis of Thiamine (Vitamin B1).[2] The nitrile group can be selectively reduced to an aminomethyl group (-CH₂NH₂) using catalytic hydrogenation (e.g., with Raney nickel).[2] This resulting intermediate, 4-amino-5-aminomethyl-2-methylpyrimidine, is a key fragment that is subsequently coupled with a thiazole component to complete the thiamine structure.

Antimicrobial and Antiviral Research

The structural versatility of the pyrimidine ring allows for the creation of large libraries of compounds for screening against various pathogens.[2] Scientists have investigated derivatives of 4-Amino-2-methylpyrimidine-5-carbonitrile for a range of pharmacological activities, including potential antimicrobial, anticancer, and antiviral properties.[2]

Safety, Handling, and Storage

Proper handling of all chemical reagents is critical for laboratory safety.

Hazard Identification (GHS Classification)

Based on available safety data sheets, the compound is classified as follows:

  • Hazard Statement: H302 - Harmful if swallowed.[4][6]

  • Signal Word: Warning[4][6]

Precautionary Statements:

  • P264: Wash hands and exposed skin thoroughly after handling.[4][6]

  • P270: Do not eat, drink or smoke when using this product.[4][6]

  • P301 + P317: IF SWALLOWED: Get medical help.[4][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][6]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Avoid generating dust. If dust formation is likely, a NIOSH-approved respirator may be necessary.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3) is a high-value chemical intermediate with a proven track record in both academic research and industrial synthesis. Its straightforward preparation, coupled with the reactivity of its functional groups, makes it an ideal starting point for developing novel kinase inhibitors, synthesizing essential vitamins, and exploring new therapeutic agents. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, is essential for any scientist or researcher looking to leverage its potential in their work.

References

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc . Available at: [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences . Available at: [Link]

  • XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 698-29-3 Name: 4-amino-2-methylpyrimidine-5-carbonitrile - 杭州智化科技有限公司 . Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Amino-2-ethylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Amino-2-ethylpyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited direct experimental data for this specific molecule, this document leverages established knowledge of its close structural analog, 4-Amino-2-methylpyrimidine-5-carbonitrile, to infer its chemical characteristics, synthesis, and potential applications. This approach, grounded in fundamental chemical principles, offers valuable insights for researchers and drug development professionals.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic structure in numerous biologically active molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. This prevalence in nature has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. Its derivatives have been extensively investigated for a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The versatility of the pyrimidine core allows for diverse substitutions at various positions, enabling the fine-tuning of a molecule's biological activity and making it a highly attractive framework for the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is characterized by a pyrimidine ring substituted with an amino group at the 4-position, an ethyl group at the 2-position, and a nitrile group at the 5-position. The presence and arrangement of these functional groups dictate the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Property4-Amino-2-methylpyrimidine-5-carbonitrileThis compound (Predicted)Reference
Molecular Formula C₆H₆N₄C₇H₈N₄-
Molecular Weight 134.14 g/mol 148.17 g/mol [1]
Appearance Pale yellow powderLikely a pale yellow solid[2]
Melting Point 249 °CExpected to be in a similar range, possibly slightly lower due to the larger alkyl group disrupting crystal packing.[1]
Solubility Slightly soluble in water (6.4 g/L at 25°C). Soluble in DMSO, ethanol, and methanol.Similar solubility profile expected. The ethyl group may slightly increase lipophilicity.[1]
pKa 3.00 ± 0.10Expected to be in a similar range.[1]

The nitrile group is a strong electron-withdrawing group, which influences the electron density of the pyrimidine ring. The amino group, conversely, is an electron-donating group. The ethyl group at the 2-position will have a modest electron-donating effect through induction. These electronic characteristics are crucial for the molecule's reactivity and its potential to interact with biological targets.

Caption: Molecular structure of this compound.

Synthesis of 2-Alkyl-4-aminopyrimidine-5-carbonitriles

A common and efficient method for the synthesis of 4-aminopyrimidine-5-carbonitriles involves the condensation of an amidine hydrochloride with a malononitrile derivative. This approach offers good yields and a straightforward protocol.

General Synthetic Pathway

The synthesis is typically a one-pot reaction involving the condensation of an appropriate amidine with a suitable three-carbon synthon. For the synthesis of this compound, propionamidine hydrochloride would be the required starting material, analogous to the use of acetamidine hydrochloride for the methyl derivative.

G Amidine Propionamidine HCl (for 2-ethyl) Intermediate Reaction Intermediate Amidine->Intermediate Condensation (t-butanol, 65-70°C) Malononitrile Malononitrile Malononitrile->Intermediate Condensation (t-butanol, 65-70°C) Formaldehyde Formaldehyde Formaldehyde->Intermediate Condensation (t-butanol, 65-70°C) Product This compound Intermediate->Product Oxidation (t-butyl hydroperoxide)

Caption: General synthetic workflow for 2-alkyl-4-aminopyrimidine-5-carbonitriles.

Detailed Experimental Protocol (Adapted for the 2-Ethyl Analog)

The following protocol is adapted from the established synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile.

Materials:

  • Propionamidine hydrochloride

  • Malononitrile

  • 30% aqueous formaldehyde

  • t-Butanol

  • 70 wt% t-butyl hydroperoxide in water

Procedure:

  • To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g), propionamidine hydrochloride (12 mmol), malononitrile (10 mmol), and 30% aqueous formaldehyde (12 mmol).

  • Heat the reaction mixture to 65-70 °C and maintain for 4 hours.

  • Cool the mixture to 20-25 °C.

  • Carefully add 70 wt% t-butyl hydroperoxide (1.4 g) and stir the reaction at 30-35 °C for 1 hour.

  • Monitor the reaction progress by an appropriate method (e.g., HPLC or TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Causality behind Experimental Choices:

  • Solvent: t-Butanol is a suitable solvent that can dissolve the reactants and facilitate the reaction at the desired temperature.

  • Temperature: The initial heating to 65-70 °C provides the necessary activation energy for the condensation reaction to form the pyrimidine ring.

  • Oxidizing Agent: t-Butyl hydroperoxide is used in the final step to aromatize the dihydropyrimidine intermediate to the final pyrimidine product.

Spectroscopic Characterization (Predicted)

Spectroscopic Data4-Amino-2-methylpyrimidine-5-carbonitrile4-Amino-2-(diethylamino)pyrimidine-5-carbonitrileThis compound (Predicted)Reference
¹H NMR (DMSO-d₆) δ ~2.4 (s, 3H, CH₃), δ ~7.3 (br s, 2H, NH₂), δ ~8.2 (s, 1H, H-6)δ 1.0–1.2 (t, 6H, -N(CH₂CH₃)₂), δ 3.4–3.6 (q, 4H, -N(CH₂CH₃)₂), δ 6.8 (s, 2H, NH₂), δ 8.1 (s, 1H, pyrimidine H-6)δ ~1.2 (t, 3H, CH₃ of ethyl), δ ~2.7 (q, 2H, CH₂ of ethyl), δ ~7.3 (br s, 2H, NH₂), δ ~8.2 (s, 1H, H-6)[3]
¹³C NMR Not readily availableδ 118.5 (C≡N), δ 158.9 (C-2)δ ~12 (CH₃ of ethyl), δ ~25 (CH₂ of ethyl), δ ~118 (C≡N), δ ~90 (C-5), δ ~160 (C-4), δ ~162 (C-2), δ ~165 (C-6)[3]
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1650 (C=N stretch)3325–3478 (N-H stretch), 2175–2212 (C≡N stretch), 1542–1649 (C=C/C=N aromatic)Similar characteristic peaks are expected.[3]
Mass Spec (m/z) 134.14 [M]⁺191.23 [M]⁺148.17 [M]⁺[1][3]

Rationale for Predictions:

  • ¹H NMR: The ethyl group is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene protons. The chemical shifts of the amino and pyrimidine protons are anticipated to be similar to the methyl analog.

  • ¹³C NMR: The ethyl group will introduce two new signals in the aliphatic region. The chemical shifts of the pyrimidine ring carbons and the nitrile carbon are expected to be comparable to the diethylamino analog.

  • IR: The characteristic stretching frequencies for the N-H, C≡N, and C=N bonds are expected to be present and in similar regions as observed for the analogs.

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While the specific biological activity of this compound has not been extensively reported, the broader class of pyrimidine-5-carbonitrile derivatives has shown significant potential in various therapeutic areas.

  • Anticancer Activity: Many pyrimidine derivatives have been investigated as anticancer agents. For instance, certain pyrimidine-5-carbonitrile derivatives have been shown to act as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway. The structural features of this compound make it a candidate for screening against various cancer cell lines.

  • Enzyme Inhibition: The pyrimidine scaffold can act as a bioisostere for purines, allowing it to interact with enzymes that typically bind to purine-containing substrates. This makes pyrimidine derivatives potential inhibitors of kinases, which play crucial roles in cellular signaling and are often dysregulated in diseases like cancer.

  • Building Block for Complex Molecules: this compound can serve as a versatile starting material for the synthesis of more complex heterocyclic compounds with potentially enhanced biological activities. The amino and nitrile groups offer sites for further chemical modification.

Conclusion and Future Directions

This compound represents a valuable, yet under-explored, member of the pyrimidine family of heterocyclic compounds. Based on the well-established chemistry of its analogs, it is predicted to be a stable, synthetically accessible molecule with potential applications in medicinal chemistry. The ethyl group, in comparison to the more commonly studied methyl group, may offer subtle but significant differences in terms of lipophilicity, metabolic stability, and binding interactions with biological targets.

Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of this compound. Subsequent in-vitro and in-vivo studies are warranted to explore its biological activity profile, particularly in the areas of oncology and infectious diseases. Such investigations will be crucial in unlocking the full therapeutic potential of this promising scaffold.

References

  • PubChem. (n.d.). 4-Amino-5-pyrimidinecarbonitrile. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Amino-2-bromopyrimidine-5-carbonitrile, min 97%, 1 gram. Retrieved from [Link]

  • ResearchGate. (2025). Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-amino-2-methylpyrimidine-5-carbonitrile, a pivotal heterocyclic compound. It addresses a common point of confusion regarding its nomenclature, detailing its precise chemical identity, and delves into field-proven synthetic protocols, in-depth characterization data, and its significant role as a strategic intermediate in pharmaceutical and biological chemistry.

Correct IUPAC Nomenclature and Structural Identification

A critical first step in working with any chemical entity is the precise confirmation of its identity. While sometimes referred to with an ethyl substitution, the compound registered under CAS Number 698-29-3 is correctly identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-Amino-2-methylpyrimidine-5-carbonitrile .[1] This nomenclature specifies a pyrimidine core with an amino group at position 4, a methyl group at position 2, and a nitrile functional group at position 5.

This six-membered heterocyclic ring, containing two nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry, largely due to its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA.[1] The specific arrangement of substituents on this compound makes it a versatile precursor for more complex molecular architectures.

Table 1: Chemical Identity and Properties

IdentifierValueSource(s)
IUPAC Name 4-Amino-2-methylpyrimidine-5-carbonitrile[1]
CAS Number 698-29-3[1]
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
InChI Key YBPNIILOUYAGIF-UHFFFAOYSA-N[1]
Canonical SMILES Cc1ncc(C#N)c(N)n1
Melting Point 249 °CECHEMI
Boiling Point 315.6°C at 760 mmHg (Predicted)ECHEMI
Solubility Slightly soluble in water (6.4 g/L at 25°C). Soluble in DMSO, ethanol, and methanol.[2]
Appearance Pale yellow to white crystalline powderECHEMI, Guidechem

Strategic Synthesis Methodologies

The synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile is most efficiently achieved through the condensation of an appropriate C2 amidine unit with a functionalized C3 synthon, constructing the pyrimidine ring. These methods are valued for their scalability and efficiency, making them suitable for both laboratory-scale research and industrial production.[1][3]

Established Protocol: Condensation of Acetamidine with a Malononitrile Derivative

One of the most robust and scalable routes involves the reaction of acetamidine hydrochloride with a malononitrile derivative. A common precursor is generated in situ from the reaction of malononitrile with an activating agent.

A peer-reviewed, scalable process highlights the reaction of malononitrile with an ionic salt prepared from dimethylformamide (DMF) and dimethyl sulfate.[3] The resulting enamine intermediate is then condensed with acetamidine hydrochloride without isolation to afford the target compound.[3]

Experimental Protocol:

  • Step 1: Preparation of the Enamine Intermediate. In a suitable reaction vessel, malononitrile is treated with an ionic salt (e.g., formed in situ from DMF and dimethyl sulfate) in an appropriate solvent.

  • Step 2: Condensation and Cyclization. Acetamidine hydrochloride is added to the reaction mixture containing the enamine intermediate. The mixture is heated to promote condensation and subsequent cyclization to form the pyrimidine ring.

  • Step 3: Work-up and Purification. Upon reaction completion, the mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a suitable solvent (e.g., water, ethanol) to remove impurities and dried. Recrystallization from ethanol can be performed for further purification.[4]

This approach has been reported to achieve an overall yield of 70% and is considered a convenient method for industrial use.[3]

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product & Purification Malononitrile Malononitrile Enamine_Formation In Situ Formation of Enamine Intermediate Malononitrile->Enamine_Formation Acetamidine Acetamidine HCl Condensation Condensation & Cyclization Acetamidine->Condensation DMF_DMS DMF / Dimethyl Sulfate DMF_DMS->Enamine_Formation Enamine_Formation->Condensation Intermediate Crude_Product Crude Product (Precipitate) Condensation->Crude_Product Yield: ~70% Purification Filtration & Recrystallization Crude_Product->Purification Final_Product 4-Amino-2-methylpyrimidine- 5-carbonitrile Purification->Final_Product

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for 4-amino-2-methylpyrimidine-5-carbonitrile.

Table 2: Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.4-2.6 ppm), the amino protons (broad singlet, may be exchangeable with D₂O, ~5.0-8.5 ppm), and the pyrimidine ring proton (singlet, ~8.0-8.4 ppm).[5]
¹³C NMR Resonances for the methyl carbon, the nitrile carbon (~115-118 ppm), and the distinct carbons of the pyrimidine ring.
FT-IR (KBr, cm⁻¹) Characteristic absorption bands for N-H stretching of the amino group (typically two bands in the 3100-3500 cm⁻¹ region), the C≡N stretch of the nitrile group (~2200-2220 cm⁻¹), and C=N/C=C stretching vibrations of the pyrimidine ring (~1540-1650 cm⁻¹).[5][6]
Mass Spec. (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of 134.14. Fragmentation patterns would be consistent with the structure.

Self-validation of these protocols is achieved by comparing the empirical data from synthesized material against established reference spectra and physical constants.

Applications in Drug Development and Biological Chemistry

The primary and most significant application of 4-amino-2-methylpyrimidine-5-carbonitrile is its role as a key intermediate in the synthesis of Thiamine (Vitamin B1).[1]

Core Building Block for Vitamin B1 (Thiamine)

Thiamine is an essential micronutrient, and its pyrophosphate derivative (TPP) is a critical coenzyme for enzymes involved in carbohydrate and amino acid metabolism, including pyruvate dehydrogenase and transketolase.[7] Chemical synthesis is the only economically viable source for commercial thiamine production.[8]

The synthetic pathway involves the reduction of the nitrile group of 4-amino-2-methylpyrimidine-5-carbonitrile to an aminomethyl group, forming 4-amino-5-aminomethyl-2-methylpyrimidine. This reduction is typically achieved via catalytic hydrogenation, often using Raney nickel as the catalyst under hydrogen pressure.[1] The resulting diamine contains the complete pyrimidine moiety of thiamine. This intermediate is then coupled with the thiazole portion of the molecule to complete the synthesis of thiamine.[9]

Thiamine_Pathway cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety cluster_final Final Assembly A 4-Amino-2-methyl- pyrimidine-5-carbonitrile B 4-Amino-5-aminomethyl- 2-methylpyrimidine A->B Catalytic Hydrogenation (e.g., Raney Ni, H₂) D Thiamine (Vitamin B1) B->D Coupling Reaction C Thiazole Precursor (e.g., HET-P) C->D

Scaffold for Medicinal Chemistry Exploration

Beyond its role in vitamin synthesis, the 4-aminopyrimidine-5-carbonitrile scaffold is a subject of interest in drug discovery. The pyrimidine ring is a versatile platform that allows for functionalization at multiple positions, enabling the fine-tuning of a molecule's biological activity.[1]

While direct biological activity of the title compound is not extensively reported, its derivatives have been investigated for a range of pharmacological activities, including:

  • Anticancer Agents: Pyrimidine derivatives are a well-established class of anticancer drugs (e.g., 5-Fluorouracil).[10] Novel compounds based on the pyrimidine-5-carbonitrile core have been designed and evaluated as potential inhibitors of key signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer.[6][10]

  • Antimicrobial and Antiviral Properties: The structural diversity of pyrimidine derivatives has led to their investigation as potential antimicrobial and antiviral agents.[1]

The presence of the amino and nitrile groups provides reactive handles for further chemical modification, making 4-amino-2-methylpyrimidine-5-carbonitrile a valuable starting material for generating libraries of diverse compounds for biological screening.

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are imperative to ensure safety.

Table 3: GHS Hazard Information

Hazard StatementCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowedECHEMI
Skin IrritationH315Causes skin irritationSigma-Aldrich
Serious Eye DamageH318Causes serious eye damageSigma-Aldrich
Specific Target Organ ToxicityH335May cause respiratory irritationSigma-Aldrich

Handling and Personal Protective Equipment (PPE):

  • Use only in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Avoid breathing dust. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Conclusion

4-Amino-2-methylpyrimidine-5-carbonitrile is a compound of significant industrial and research importance. Accurate identification and a thorough understanding of its synthesis are foundational for its effective use. Its primary application as the central pyrimidine precursor in the large-scale synthesis of Vitamin B1 underscores its value in nutrition and health. Furthermore, its chemical structure presents a versatile and strategically important scaffold for the development of novel therapeutic agents, ensuring its continued relevance in the fields of medicinal chemistry and drug discovery.

References

  • Request PDF. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]

  • YouTube. (2020, December 22). Vitamin B1 (thiamine) Biosynthesis. Retrieved from [Link]

  • ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). The pathways of thiamin biosynthesis in yeasts. The major intermediates... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
  • ResearchGate. (n.d.). Three-component process for the synthesis of 4-amino-5- Pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-5-aminomethyl-2-methyl-pyrimidine. Retrieved from [Link]

  • ResearchGate. (2021). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Shift Variations in Common Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiamin (vitamin B1) biosynthesis in bacteria. Enzymes are discussed in... Retrieved from [Link]

  • IJIRSET. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327). Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR shift for protons on the methyl groups attached the amino group... Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 4-aminoantipyrine and its metal complexes.. Retrieved from [Link]

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Spectral Characterization of 4-Amino-2-ethylpyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed analysis of the spectral data for 4-Amino-2-ethylpyrimidine-5-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its structural confirmation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Functional Groups

This compound is a substituted pyrimidine featuring an amino group (-NH₂) at position 4, an ethyl group (-CH₂CH₃) at position 2, and a nitrile group (-C≡N) at position 5. The accurate characterization of this molecule relies on identifying the unique spectroscopic signatures of these functional groups and their interplay within the pyrimidine ring system.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below, with chemical shifts estimated from its methyl and diethylamino analogs.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the amino group protons, and the pyrimidine ring proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~1.3Triplet (t)3H-CH₃ (ethyl)Expected triplet due to coupling with the adjacent CH₂ group.
~2.8Quartet (q)2H-CH₂- (ethyl)Expected quartet due to coupling with the adjacent CH₃ group.
~7.2Broad Singlet (br s)2H-NH₂The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
~8.2Singlet (s)1HH-6 (pyrimidine)Aromatic proton on the pyrimidine ring.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~12-CH₃ (ethyl)Aliphatic carbon of the ethyl group.
~30-CH₂- (ethyl)Aliphatic carbon of the ethyl group.
~95C-5Carbon bearing the nitrile group, significantly shielded.
~117-C≡NCharacteristic chemical shift for a nitrile carbon.
~158C-6Aromatic carbon in the pyrimidine ring.
~162C-4Carbon attached to the amino group.
~165C-2Carbon attached to the ethyl group.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Assignment Justification
3450-3300N-H stretchingAmino (-NH₂)Asymmetric and symmetric stretching of the primary amine.
2230-2210C≡N stretchingNitrile (-C≡N)Strong, sharp absorption characteristic of a nitrile group.[2]
1650-1550C=N and C=C stretchingPyrimidine ringAromatic ring stretching vibrations.
1470-1430C-H bendingEthyl (-CH₂CH₃)Bending vibrations of the aliphatic C-H bonds.
Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound is 148.17 g/mol . A prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is expected at m/z 148 or 149, respectively.

  • Key Fragmentation Pathways: Fragmentation is likely to occur via the loss of small, stable molecules or radicals from the parent ion.

M_plus [M]⁺ m/z = 148 M_minus_HCN [M-HCN]⁺ m/z = 121 M_plus->M_minus_HCN - HCN M_minus_CH3 [M-CH₃]⁺ m/z = 133 M_plus->M_minus_CH3 - •CH₃

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Conclusion

The comprehensive spectral analysis outlined in this guide, based on robust data from structural analogs, provides a strong predictive framework for the characterization of this compound. The predicted NMR, IR, and MS data offer a reliable basis for the structural confirmation and purity assessment of this important synthetic intermediate. Experimental verification of these predictions will be a valuable contribution to the chemical literature.

References

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The Genesis and Synthetic Evolution of 2-Alkyl-4-Aminopyrimidine-5-carbonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-alkyl-4-aminopyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents and molecular probes. Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery and history of this vital heterocyclic system. It traces the evolution of its synthesis from classical, multi-step approaches to modern, highly efficient multi-component reactions. Key synthetic protocols are detailed, causality behind experimental choices is explained, and the strategic importance of this scaffold in drug discovery is highlighted.

Introduction: The Significance of the Pyrimidine-5-carbonitrile Core

Pyrimidine derivatives are of immense biological importance, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure and function of DNA and RNA.[1] The synthetic exploration of the pyrimidine ring system began in earnest in the late 19th century, with the pioneering work of researchers like Pinner, who first synthesized pyrimidine derivatives by condensing amidines with ethyl acetoacetate in 1884.[2]

Within the vast landscape of pyrimidine chemistry, the 4-aminopyrimidine-5-carbonitrile moiety has emerged as a particularly valuable pharmacophore. The presence of the amino group at the 4-position and the cyano group at the 5-position creates a unique electronic profile and provides key hydrogen bonding capabilities, making it an effective scaffold for interacting with various biological targets. These derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3] The 2-alkyl substituent further allows for the fine-tuning of steric and electronic properties, enhancing target specificity and pharmacokinetic profiles.

Historical Perspective: From Classical Synthesis to a Modern Mainstay

The journey to the efficient synthesis of 2-alkyl-4-aminopyrimidine-5-carbonitriles is a story of evolving synthetic strategy, moving from classical, often lengthy, linear syntheses to elegant and atom-economical multi-component reactions.

Early Foundations in Pyrimidine Synthesis

The systematic study of pyrimidines dates back to 1884.[2] Early methods for constructing the pyrimidine ring typically involved the condensation of a three-carbon component (like a β-dicarbonyl compound) with a compound containing an N-C-N fragment (an amidine, urea, or guanidine).[4] This foundational approach, while effective for simple pyrimidines, often required harsh conditions and offered limited scope for producing highly functionalized derivatives like the 4-aminopyrimidine-5-carbonitriles in a single step. The initial syntheses of such complex pyrimidines would have likely involved multi-step sequences, starting with a pre-formed pyrimidine ring followed by sequential introduction of the amino, cyano, and alkyl groups through nucleophilic substitution and other functional group transformations.

The Advent of Multi-Component Reactions: The Biginelli and Beyond

A paradigm shift in the synthesis of functionalized pyrimidines came with the advent of multi-component reactions (MCRs). The Biginelli reaction, discovered by Italian chemist Pietro Biginelli in 1891, demonstrated the remarkable efficiency of combining three components—an aldehyde, a β-ketoester, and urea—in a one-pot synthesis to produce dihydropyrimidinones.[5][6]

While the original Biginelli reaction did not directly yield the 2-alkyl-4-aminopyrimidine-5-carbonitrile scaffold, its principles of convergent synthesis laid the groundwork for future innovations. Over the 20th century and into the 21st, the Biginelli reaction was extensively modified and expanded. Researchers began to substitute the β-ketoester with other active methylene compounds, such as malononitrile, and replace urea with amidines. This led to the development of "Biginelli-like" or "modified Biginelli" reactions that could directly assemble the desired 4-aminopyrimidine-5-carbonitrile core with high efficiency.[7] These modern MCRs represent the current state-of-the-art for accessing this important class of compounds.

Key Synthetic Methodologies: A Practical Guide

The contemporary synthesis of 2-alkyl-4-aminopyrimidine-5-carbonitriles is dominated by three-component condensation strategies. These methods are favored for their operational simplicity, high yields, and the ability to generate diverse libraries of compounds for drug discovery.

The Modern Three-Component Synthesis

The most widely employed and versatile method for constructing the 2-alkyl-4-aminopyrimidine-5-carbonitrile scaffold is a one-pot, three-component reaction involving an aldehyde, malononitrile, and an N-unsubstituted amidine.[8]

Reaction Scheme:

A generalized three-component reaction for the synthesis of 2-alkyl-4-aminopyrimidine-5-carbonitriles.

Causality Behind Experimental Choices:

  • Reactants: The aldehyde provides the substituent at the 6-position of the pyrimidine ring. Malononitrile serves as the C5-C6 fragment, incorporating the crucial carbonitrile group. The alkylamidine provides the N1, C2, and N3 atoms of the ring, as well as the 2-alkyl group.

  • Catalyst: The reaction is typically catalyzed by a base, such as sodium acetate or triethylamine, or a Lewis acid.[8] The catalyst facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile and subsequent cyclization steps.

  • Solvent and Temperature: A variety of solvents can be employed, including ethanol, dimethylformamide (DMF), or even water, often at reflux temperatures to drive the reaction to completion.[8] Microwave irradiation has also been successfully used to accelerate the reaction and improve yields.[8]

Experimental Protocol: Synthesis of 4-Amino-2-methyl-6-phenylpyrimidine-5-carbonitrile

  • To a round-bottom flask, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and acetamidine hydrochloride (1.0 mmol).

  • Add ethanol (10 mL) as the solvent, followed by a catalytic amount of sodium acetate (0.2 mmol).

  • Stir the mixture and heat to reflux for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure product.

Data Presentation: Representative Yields for Three-Component Synthesis

R-CHO (Aldehyde)2-Alkyl GroupCatalystSolventYield (%)
BenzaldehydeMethylSodium AcetateEthanol85
4-ChlorobenzaldehydeMethylTriethylamineDMF88
4-MethoxybenzaldehydeEthylNone (Microwave)Water92
Synthesis via Enamine Intermediates

An alternative, though related, approach involves the pre-formation of an enamine intermediate, which then reacts with an amidine to form the pyrimidine ring. For example, 2-(ethoxymethylene)malononitrile can react with various amidines to yield the corresponding 4-aminopyrimidine-5-carbonitriles.

Reaction Scheme:

Synthesis of 2-alkyl-4-aminopyrimidine-5-carbonitriles from an enamine intermediate.

Experimental Protocol: Synthesis of 4-Amino-2-ethylpyrimidine-5-carbonitrile

  • In a suitable reaction vessel, dissolve 2-(ethoxymethylene)malononitrile (1.0 mmol) and propionamidine hydrochloride (1.0 mmol) in ethanol (15 mL).

  • Add a base, such as sodium ethoxide (1.1 mmol), to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting materials are consumed, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.

Conclusion: A Scaffold of Enduring Importance

The history of 2-alkyl-4-aminopyrimidine-5-carbonitriles mirrors the broader evolution of synthetic organic chemistry. From its likely origins in multi-step, classical pyrimidine syntheses to its current efficient construction via elegant multi-component reactions, this scaffold has become a cornerstone of modern medicinal chemistry. The methodologies detailed in this guide provide a robust and versatile toolkit for researchers to access a wide range of derivatives. The continued exploration of this privileged core promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action, ensuring its relevance in the field of drug discovery for years to come.

References

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • SMPDB. (n.d.). Pyrimidine Metabolism. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]

  • Accounts of Chemical Research. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a–d. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • metaphactory. (n.d.). Mammalian Pyrimidine Biosynthesis: Fresh Insights into an Ancient Pathway. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. Retrieved from [Link]

  • PMC - NIH. (2017). Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy. Retrieved from [Link]

  • Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-enaminonitrile 4 and its reactions with triethyl orthoformate and oxalyl chloride. Retrieved from [Link]

  • RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

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The Pyrimidine-5-carbonitrile Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine-5-carbonitrile moiety has emerged as a "privileged" scaffold in medicinal chemistry, demonstrating remarkable versatility and biological significance across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of this unique chemical core, elucidating its fundamental physicochemical properties, diverse mechanisms of action, and its successful application in the development of targeted therapies. We will dissect the causal relationships behind its potent and selective interactions with various biological targets, present validated experimental protocols for its synthesis and evaluation, and offer insights into its future potential in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the pyrimidine-5-carbonitrile core's role in shaping the landscape of modern pharmacology.

Table of Contents

  • Introduction: The Concept of a "Privileged Scaffold"

  • Physicochemical and Structural Features of the Pyrimidine-5-carbonitrile Core

  • Biological Significance and Therapeutic Applications

    • Case Study 1: Ibrutinib - A Covalent BTK Inhibitor

    • Case Study 2: Tofacitinib - A Reversible JAK Inhibitor

    • Other Emerging Applications in Oncology

  • Synthetic Strategies for the Pyrimidine-5-carbonitrile Core

    • The Biginelli Reaction: A Classic Approach

    • Detailed Synthetic Protocol

  • Experimental Protocols for Biological Evaluation

    • In Vitro Kinase Inhibition Assay (ADP-Glo™)

    • Cell-Based Proliferation Assay (CellTiter-Glo®)

  • References

Introduction: The Concept of a "Privileged Scaffold"

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework capable of binding to multiple, often unrelated, biological targets with high affinity. This concept highlights the efficiency of certain chemical structures in providing a foundation for the development of a wide range of therapeutic agents. The pyrimidine ring, a heterocyclic aromatic compound, is a classic example of such a scaffold, being a fundamental component of nucleic acids.[1] The strategic incorporation of a cyano group at the 5-position of the pyrimidine ring gives rise to the pyrimidine-5-carbonitrile core, a modification that profoundly influences its electronic properties and hydrogen bonding capabilities, thereby enhancing its drug-like characteristics.

Physicochemical and Structural Features of the Pyrimidine-5-carbonitrile Core

The unique biological activity of the pyrimidine-5-carbonitrile core can be attributed to several key physicochemical and structural features:

  • Planarity and Aromaticity: The pyrimidine ring is planar and aromatic, which allows for favorable π-π stacking interactions with aromatic amino acid residues in the active sites of target proteins.

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while attached amino or hydroxyl groups can serve as hydrogen bond donors. This allows for specific and strong interactions with protein targets.

  • The Cyano Group: The nitrile (cyano) group at the 5-position is a strong electron-withdrawing group. This electronic feature modulates the reactivity and binding affinity of the entire molecule. The nitrile group itself can also participate in hydrogen bonding as a weak acceptor.

  • Metabolic Stability: The pyrimidine core is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles of drugs containing this scaffold.

These features combine to create a versatile platform for the design of potent and selective inhibitors for a variety of enzyme families, particularly kinases.

Biological Significance and Therapeutic Applications

The pyrimidine-5-carbonitrile core is a cornerstone in the design of numerous targeted therapies, most notably in the fields of oncology and autoimmune diseases.[2] Its ability to be readily functionalized allows for the fine-tuning of selectivity and potency against specific biological targets.

Case Study 1: Ibrutinib - A Covalent BTK Inhibitor

Ibrutinib (Imbruvica®) is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK). It is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action: Ibrutinib's efficacy is rooted in its pyrimidine-5-carbonitrile core, which serves as the key pharmacophore that anchors the molecule within the ATP-binding pocket of BTK. The core's nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase. A strategically placed acrylamide group on a side chain then forms a covalent bond with a cysteine residue (Cys-481) in the active site, leading to irreversible inhibition of BTK's enzymatic activity.[3] This covalent interaction is responsible for the drug's high potency and prolonged duration of action.

Ibrutinib_MOA Ibrutinib Covalent Inhibition of BTK cluster_BTK BTK Active Site Hinge Hinge Region Cys481 Cysteine 481 Ibrutinib Ibrutinib PyrimidineCore Pyrimidine-5-carbonitrile Core Acrylamide Acrylamide Warhead PyrimidineCore->Hinge H-bonds Acrylamide->Cys481 Covalent Bond

Caption: Ibrutinib's covalent inhibition of BTK.

Case Study 2: Tofacitinib - A Reversible JAK Inhibitor

Tofacitinib (Xeljanz®) is an oral inhibitor of the Janus kinase (JAK) family of enzymes, primarily JAK1 and JAK3. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4]

Mechanism of Action: Unlike ibrutinib, tofacitinib is a reversible inhibitor. Its pyrrolo[2,3-d]pyrimidine core, which is structurally related to the pyrimidine-5-carbonitrile core, is crucial for its activity. This core mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of JAKs. The cyano group on an attached piperidine ring contributes to the molecule's potency and selectivity. The interactions are primarily non-covalent, involving hydrogen bonds and van der Waals forces, disrupting the JAK-STAT signaling pathway.[5][6]

Tofacitinib_MOA Tofacitinib Reversible Inhibition of JAKs cluster_JAK JAK Active Site ATPbinder ATP Binding Pocket Tofacitinib Tofacitinib PyrroloPyrimidine Pyrrolo[2,3-d]pyrimidine Core CyanoPiperidine Cyano-piperidine PyrroloPyrimidine->ATPbinder Reversible H-bonds CyanoPiperidine->ATPbinder Selectivity Pocket

Caption: Tofacitinib's reversible inhibition of JAKs.

Other Emerging Applications in Oncology

The versatility of the pyrimidine-5-carbonitrile core extends beyond BTK and JAK inhibition. Numerous studies have demonstrated its potential as a scaffold for developing inhibitors of other kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8]

Compound ClassTarget KinaseRepresentative IC50 (nM)Cancer Cell LineRepresentative GI50 (µM)Reference
Pyrimidine-5-carbonitrile derivativeEGFR8.29HepG23.56[7]
Pyrimidine-5-carbonitrile derivativeVEGFR-2530HCT-1161.14[8]
Pyrimidine-5-carbonitrile derivativePI3Kδ6990K562-[9]

Synthetic Strategies for the Pyrimidine-5-carbonitrile Core

The Biginelli Reaction: A Classic Approach

A common and efficient method for the synthesis of the pyrimidine-5-carbonitrile scaffold is the Biginelli reaction, a one-pot three-component condensation.[10][11] This reaction typically involves an aldehyde, a β-ketoester or a compound with an active methylene group like malononitrile, and urea or thiourea, often under acidic catalysis.[11][12]

Biginelli_Reaction General Scheme of the Biginelli Reaction Aldehyde Aryl Aldehyde Reactants + Catalyst Acid Catalyst ActiveMethylene Active Methylene (e.g., Malononitrile) Reactants2 + Urea Urea or Thiourea Product Dihydropyrimidine Derivative Catalyst->Product

Sources

The Emerging Therapeutic Potential of 2-Ethylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Its synthetic tractability and ability to engage in diverse biological interactions have cemented its status as a privileged structure. This technical guide delves into the specific and promising subclass of 2-ethylpyrimidine derivatives, offering an in-depth analysis of their potential pharmacological activities. While the broader pyrimidine family exhibits a wide spectrum of therapeutic applications, this whitepaper will focus on the experimentally validated activities of 2-ethyl substituted analogs, particularly in the realms of oncology and cardiovascular disease, while also exploring potential avenues for future research in other therapeutic areas. We will dissect the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin the therapeutic promise of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery and development efforts.

Introduction: The Pyrimidine Scaffold and the Significance of the 2-Ethyl Substitution

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to the development of numerous antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

The substitution at the 2-position of the pyrimidine ring is of particular interest as it can significantly influence the molecule's interaction with biological targets. The introduction of an ethyl group at this position can impart a unique combination of steric and electronic properties, potentially leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide will explore the current landscape of 2-ethylpyrimidine derivatives and their burgeoning potential in modern therapeutics.

Anticancer Activity: A Primary Focus for 2-Ethylpyrimidine Derivatives

The development of novel anticancer agents is a paramount challenge in medicinal chemistry, and 2-ethylpyrimidine derivatives have emerged as a promising class of compounds in this arena. Their primary mechanism of action in oncology appears to be the inhibition of critical cellular processes such as cell division and enzymatic activity.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy for cancer chemotherapy. A series of 2,4,5-substituted pyrimidine derivatives, including those with a 2-ethyl substituent, have been identified as potent inhibitors of tubulin polymerization.[2]

One notable example, an indole-pyrimidine derivative, demonstrated excellent inhibition of tubulin polymerization with an IC50 value of 0.79 μM and displayed significant antiproliferative activities against various cancer cell lines, with IC50 values in the nanomolar range (16 to 62 nM).[2] This compound was found to arrest cells in the G2/M phase of the cell cycle and competitively inhibit the binding of colchicine to tubulin, indicating that it interacts with the colchicine-binding site.[2] This discovery highlights that 2,4,5-substituted pyrimidines, including those with a 2-ethyl group, represent a novel class of tubulin polymerization inhibitors with substantial antiproliferative efficacy.[2]

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a standard method for evaluating the inhibitory effect of test compounds on tubulin polymerization.

Materials:

  • Purified tubulin protein (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1 mM)

  • Test compounds (dissolved in DMSO)

  • Control inhibitors (e.g., colchicine, paclitaxel)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer on ice.

  • Add the test compound or control at various concentrations to the wells of a pre-chilled 96-well plate.

  • Add the tubulin solution to the wells.

  • Initiate polymerization by adding GTP to each well and immediately transferring the plate to the microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] While specific examples of 2-ethylpyrimidine derivatives as potent kinase inhibitors are emerging, the broader class of diaminopyrimidines has shown significant promise.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The addition of an ethyl group at the 2-position can potentially enhance binding affinity and selectivity.

Signaling Pathway: Kinase Inhibition by 2,4-Diaminopyrimidine Derivatives

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates ATP ATP Kinase_Domain Kinase Domain ATP->Kinase_Domain Binds to 2_Ethylpyrimidine_Derivative 2-Ethylpyrimidine Derivative 2_Ethylpyrimidine_Derivative->Kinase_Domain Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Kinase inhibition by 2-ethylpyrimidine derivatives.

Cardiovascular Applications: Renin Inhibition

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade. Inhibition of renin is a validated therapeutic strategy for the treatment of hypertension. High-throughput screening and structure-based drug design have led to the development of potent renin inhibitors, including those based on a 6-ethyl-2,4-diaminopyrimidine scaffold.[4]

These non-peptidic, small molecule inhibitors represent a significant advancement in the field, offering the potential for improved oral bioavailability and pharmacokinetic properties compared to earlier peptide-based inhibitors. The 6-ethyl-5-(1,2,3,4-tetrahydroquinolin-7-yl)pyrimidine-2,4-diamine template has shown moderate potency against renin, providing a novel and promising starting point for the development of new antihypertensive drugs.[4]

Antimicrobial Potential: Targeting Dihydrofolate Reductase (DHFR)

The enzyme dihydrofolate reductase (DHFR) is essential for the synthesis of nucleic acids and some amino acids, making it a crucial target for antimicrobial and anticancer therapies.[5] Diaminopyrimidine derivatives are a well-known class of DHFR inhibitors, with drugs like trimethoprim and pyrimethamine being widely used in clinical practice.[6] The 2,4-diaminopyrimidine motif is a key structural feature for potent DHFR inhibition.[5]

While specific studies on 2-ethylpyrimidine derivatives as DHFR inhibitors are not extensively documented, the established structure-activity relationship of diaminopyrimidine antifolates suggests that 2-ethyl substitution is a viable strategy for developing novel antimicrobial agents. The ethyl group could potentially occupy hydrophobic pockets within the active site of microbial DHFR, leading to enhanced potency and selectivity over the human enzyme. Further research is warranted to explore this potential.

Experimental Workflow: Screening for DHFR Inhibition

G Start Synthesized 2-Ethylpyrimidine Derivatives Assay Enzymatic Assay: Measure DHFR activity in the presence of compound Start->Assay Data_Analysis Data Analysis: Calculate IC50 values Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for DHFR inhibitor screening.

Anti-inflammatory and Other Potential Activities

The pyrimidine scaffold is also associated with anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] While specific data on 2-ethylpyrimidine derivatives as anti-inflammatory agents is limited, the general anti-inflammatory potential of pyrimidines suggests this as a promising area for future investigation. The introduction of a 2-ethyl group could influence selectivity for COX-2 over COX-1, potentially leading to a better safety profile with reduced gastrointestinal side effects.

Furthermore, the diverse biological activities of pyrimidine derivatives in general, including antiviral and neuroprotective effects, open up numerous possibilities for the exploration of 2-ethylpyrimidine analogs in these therapeutic areas.

Synthesis of 2-Ethylpyrimidine Derivatives

A key advantage of the pyrimidine scaffold is its synthetic accessibility. A general and widely used method for the synthesis of substituted pyrimidines is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For the synthesis of 2-ethylpyrimidine derivatives, propionamidine would be the appropriate amidine.

General Synthetic Scheme:

Further modifications of the pyrimidine ring can be achieved through various organic reactions, such as nucleophilic aromatic substitution on halopyrimidines, to introduce diverse functionalities at the 4, 5, and 6 positions, allowing for the generation of large and diverse chemical libraries for biological screening.

Conclusion and Future Directions

2-Ethylpyrimidine derivatives represent a promising and relatively underexplored area of medicinal chemistry. The available evidence strongly supports their potential as potent anticancer agents, particularly as inhibitors of tubulin polymerization, and as a novel class of renin inhibitors for the treatment of hypertension. The well-established role of the broader pyrimidine family as DHFR inhibitors and anti-inflammatory agents provides a strong rationale for investigating 2-ethylpyrimidine derivatives in these contexts.

Future research should focus on:

  • Systematic exploration of the structure-activity relationship of 2-ethylpyrimidine derivatives across a range of biological targets.

  • Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Elucidation of the precise mechanisms of action through biochemical and cellular assays, as well as structural biology studies.

  • Expansion of screening efforts to include a wider range of therapeutic areas, such as virology and neurology.

The synthetic tractability and promising biological activities of 2-ethylpyrimidine derivatives make them a compelling class of molecules for the development of next-generation therapeutics. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective treatments for a variety of human diseases.

References

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

  • Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. [No valid URL provided]
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. PubMed Central. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [No valid URL provided]
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. MDPI. [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. MDPI. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. [Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Three-Component Synthesis of 4-Aminopyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-Aminopyrimidine-5-carbonitrile Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including antiviral, antibacterial, and anticancer agents. Within this privileged heterocyclic family, the 4-aminopyrimidine-5-carbonitrile motif stands out as a particularly valuable scaffold. The presence of the amino and cyano groups provides strategic vectors for further chemical elaboration, enabling the construction of diverse molecular libraries for drug discovery and high-throughput screening. This application note provides a detailed guide to the efficient one-pot, three-component synthesis of this important heterocyclic system, offering both theoretical insights and practical, field-proven protocols.

Reaction Mechanism: A Convergent Synthesis

The three-component reaction for the synthesis of 4-aminopyrimidine-5-carbonitriles is a powerful example of a convergent synthesis, where molecular complexity is rapidly built in a single step from simple, readily available starting materials. The reaction typically involves an aldehyde, malononitrile, and an amidine (or a related nitrogen-containing nucleophile like guanidine or urea).[1][2][3]

The reaction proceeds through a cascade of interconnected steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The active methylene protons of malononitrile are readily abstracted by a base, forming a carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidenemalononitrile intermediate.

  • Michael Addition: The amidine then acts as a nucleophile, undergoing a Michael addition to the electron-deficient β-carbon of the arylidenemalononitrile intermediate.

  • Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization. A key step in this process is the nucleophilic attack of a nitrogen atom from the amidine moiety onto one of the nitrile groups, a transformation mechanistically related to the Thorpe-Ziegler reaction.[4][5][6] The Thorpe reaction, first described by Jocelyn Field Thorpe in 1904, involves the base-catalyzed self-condensation of nitriles.[2][3] Its intramolecular variant, developed by Karl Ziegler, is a powerful method for ring formation.[1] Following cyclization, a series of proton transfers and tautomerization events lead to the formation of the stable, aromatic 4-aminopyrimidine-5-carbonitrile ring system.

Visualizing the Reaction Pathway

Reaction_Mechanism Aldehyde Aldehyde Intermediate1 Arylidenemalononitrile Intermediate Aldehyde->Intermediate1 Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate1 Amidine Amidine Intermediate2 Michael Adduct Amidine->Intermediate2 Michael Addition Base1 Base Base1->Aldehyde Base1->Malononitrile Base2 Base Base2->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization (Thorpe-Ziegler type) Product 4-Aminopyrimidine- 5-carbonitrile Intermediate3->Product Tautomerization & Aromatization

Caption: Generalized reaction mechanism for the three-component synthesis.

Experimental Protocols

This section provides two detailed protocols for the synthesis of 4-aminopyrimidine-5-carbonitriles: a conventional thermal method and a microwave-assisted method.

Protocol 1: Thermal Synthesis in Aqueous Media

This protocol is adapted from a green chemistry approach that utilizes water as the solvent, offering environmental benefits and simplified workup procedures.[1]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Amidine hydrochloride (e.g., benzamidine hydrochloride)

  • Sodium acetate

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Reagent Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and the amidine hydrochloride (10 mmol).

  • Addition of Base and Solvent: Add sodium acetate (10 mmol) and 20 mL of deionized water to the flask. The sodium acetate acts as a base to facilitate the condensation reactions.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-aminopyrimidine-5-carbonitrile.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[1]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Amidine hydrochloride

  • Sodium acetate

  • Microwave reactor with sealed vessels

  • Ethanol

Procedure:

  • Reagent Setup: In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and sodium acetate (2 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes.

  • Workup and Isolation: After the reaction, cool the vessel to room temperature. The product will often crystallize directly from the reaction mixture. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification and Characterization: If necessary, recrystallize the product from ethanol. Characterize the final compound as described in Protocol 1.

Experimental Workflow Overview

Experimental_Workflow Reagents Combine Aldehyde, Malononitrile, & Amidine Solvent_Base Add Solvent & Base (e.g., Water/EtOH, NaOAc) Reagents->Solvent_Base Reaction Reaction Conditions (Thermal Reflux or Microwave) Solvent_Base->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Isolate Crude Product (Vacuum Filtration) Cooling->Isolation Purification Purify by Recrystallization Isolation->Purification Analysis Characterize Final Product (NMR, IR, MS) Purification->Analysis

Caption: A streamlined workflow for the synthesis and purification of 4-aminopyrimidine-5-carbonitriles.

Results and Discussion: Representative Data

The versatility of this three-component reaction allows for the synthesis of a wide range of substituted 4-aminopyrimidine-5-carbonitriles by varying the aldehyde and amidine components. Below is a table summarizing representative yields for the synthesis of various derivatives using the thermal aqueous protocol.

EntryAldehydeAmidineProductYield (%)
1BenzaldehydeBenzamidine4-Amino-2,6-diphenylpyrimidine-5-carbonitrile78
24-ChlorobenzaldehydeBenzamidine4-Amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile85
34-MethoxybenzaldehydeBenzamidine4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile82
44-MethylbenzaldehydeGuanidine2,4-Diamino-6-(4-methylphenyl)pyrimidine-5-carbonitrile75
54-BromobenzaldehydeGuanidine2,4-Diamino-6-(4-bromophenyl)pyrimidine-5-carbonitrile80

Data adapted from Al-Zaydi et al. (2008).[1]

The reaction is generally high-yielding and tolerant of a variety of functional groups on the aromatic aldehyde, including both electron-donating and electron-withdrawing substituents. The use of guanidine as the amidine component leads to the formation of 2,4-diaminopyrimidine derivatives, which are of significant interest in medicinal chemistry.[3]

Troubleshooting and Considerations

  • Low Yields: Incomplete reactions can be addressed by extending the reaction time or, in the case of the thermal protocol, by switching to a higher-boiling solvent like ethanol. For the microwave protocol, increasing the irradiation time or temperature may be beneficial. The purity of the starting materials is also crucial.

  • Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography may be necessary in cases where recrystallization is insufficient.

  • Solubility Issues: If the product is highly soluble in the reaction solvent, a concentration step may be required before cooling to induce precipitation.

Conclusion

The three-component synthesis of 4-aminopyrimidine-5-carbonitriles is a robust and efficient method for accessing this valuable heterocyclic scaffold. The operational simplicity, high yields, and tolerance of diverse functional groups make it an ideal strategy for generating compound libraries for drug discovery and other applications. The protocols provided herein, along with the mechanistic insights and troubleshooting tips, offer a comprehensive guide for researchers in this field.

References

  • Al-Zaydi, K. M. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. [Link]

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]

  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94-130. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Rahimifard, M., Mohammadi Ziarani, G., & Malekzadeh Lashkariani, B. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 345-371. [Link]

  • Nikpassand, M., & Zare, M. (2010). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. E-Journal of Chemistry, 7(4), 1251-1256. [Link]

  • Van der poorten, K., & Meth-Cohn, O. (2001). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 66(25), 8485-8490. [Link]

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 4-Amino-2-ethylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rapid, efficient, and high-yield protocol for the synthesis of 4-Amino-2-ethylpyrimidine-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method significantly reduces reaction times from hours to minutes compared to conventional heating methods. The protocol employs a one-pot, three-component reaction, exemplifying the principles of green chemistry through enhanced energy efficiency and atom economy.[1][2][3][4] This document provides a comprehensive guide for researchers, including a detailed step-by-step protocol, mechanistic insights, and safety considerations.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active compounds, including analgesics, antihypertensives, and anti-inflammatory drugs.[5] Specifically, 4-aminopyrimidine-5-carbonitriles are key intermediates in the synthesis of various therapeutic agents. The traditional synthesis of these compounds often involves lengthy reaction times and can result in lower yields due to side product formation.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering substantial advantages over conventional heating.[2][6] By utilizing direct, localized heating of polar molecules, microwaves can dramatically accelerate reaction rates, improve yields, and enhance product purity.[2][6] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[1][2]

This application note presents a validated protocol for the synthesis of this compound via a microwave-assisted cyclocondensation reaction. The causality behind the experimental choices, from reagent selection to microwave parameters, is explained to ensure reproducibility and provide a deeper understanding of the process.

Reaction Principle and Mechanism

The synthesis proceeds via a multicomponent reaction involving an amidine, an aldehyde, and an activated nitrile. Specifically, this protocol is based on the well-established condensation reaction to form the pyrimidine ring.[5] The reaction is proposed to proceed through the following key steps:

  • Knoevenagel Condensation: An aldehyde reacts with malononitrile to form an electron-deficient alkene.

  • Michael Addition: The amidine (in this case, derived from ethyl propionimidate) acts as a nucleophile and adds to the activated alkene.

  • Cyclization and Aromatization: The intermediate then undergoes intramolecular cyclization followed by tautomerization and subsequent aromatization (often via oxidation or elimination) to yield the stable 4-aminopyrimidine-5-carbonitrile ring system.

Microwave irradiation accelerates these steps by efficiently overcoming the activation energy barriers, leading to a rapid and clean conversion to the final product.[1]

Experimental Protocol

This protocol is designed for a dedicated single-mode microwave reactor equipped with temperature and pressure sensors. Caution: Microwave synthesis involves high temperatures and pressures. Only use appropriately rated reaction vessels and follow all safety guidelines provided by the instrument manufacturer.

Materials and Reagents
ReagentFormulaMWMmolEquiv.
Propamidine hydrochlorideC₃H₉ClN₂108.571.21.2
MalononitrileC₃H₂N₂66.061.01.0
Paraformaldehyde(CH₂O)n(30.03)n1.21.2
TriethylamineC₆H₁₅N101.192.52.5
Ethanol (Absolute)C₂H₅OH46.07--
Instrumentation
  • Dedicated Microwave Synthesis Reactor (e.g., Biotage Initiator+, CEM Discover)

  • 10 mL microwave process vials with crimp caps

  • Magnetic stir bars

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave process vial, add a magnetic stir bar.

  • Reagent Addition: Sequentially add propamidine hydrochloride (1.2 mmol, 130 mg), malononitrile (1.0 mmol, 66 mg), and paraformaldehyde (1.2 mmol, 36 mg).

  • Solvent and Base: Add 4 mL of absolute ethanol to the vial, followed by triethylamine (2.5 mmol, 0.35 mL).

  • Sealing: Securely seal the vial with a crimp cap. Ensure the seal is tight to withstand the pressure generated during the reaction.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following reaction parameters:

    • Temperature: 130°C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: 200 W (or dynamic power control to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50°C using the instrument's automated cooling system before carefully removing it from the reactor.

  • Workup and Isolation:

    • Open the vial in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Reduce the solvent volume to approximately 1 mL using a rotary evaporator.

    • Add 10 mL of cold deionized water to the concentrated mixture. A precipitate should form.

    • Stir the slurry for 15 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with two portions of cold water (2 x 5 mL).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

  • Drying and Analysis: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and determine its purity by HPLC. An expected yield of 80-90% can be anticipated based on analogous reactions.[1]

Workflow and Process Visualization

The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Microwave Synthesis cluster_workup Step 3: Product Isolation cluster_purification Step 4: Purification & Analysis Reagents Weigh Reagents: - Propamidine HCl - Malononitrile - Paraformaldehyde Solvent Add Solvent (Ethanol) & Base (TEA) Reagents->Solvent Seal Seal Microwave Vial Solvent->Seal MW Irradiate in Reactor (130°C, 15 min) Seal->MW Cool Cool Reaction Vessel MW->Cool Evap Concentrate Mixture Cool->Evap Precip Precipitate with Water Evap->Precip Filter Filter & Wash Solid Precip->Filter Recrystal Recrystallize Product Filter->Recrystal Analyze Dry & Analyze (NMR, MS, HPLC) Recrystal->Analyze

Sources

Application Notes and Protocols for the Evaluation of 4-Amino-2-ethylpyrimidine-5-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Its derivatives have garnered significant attention for their potent anticancer properties, largely attributed to their ability to function as protein kinase inhibitors.[1][2] Dysregulation of protein kinase signaling is a hallmark of numerous diseases, most notably cancer, making these enzymes prime targets for therapeutic intervention.[2] Pyrimidine-based compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block downstream phosphorylation events, thereby impeding cancer cell proliferation and survival.[2][3][4]

This document provides detailed application notes and protocols for the investigation of 4-Amino-2-ethylpyrimidine-5-carbonitrile and related 4-amino-2-alkylpyrimidine-5-carbonitrile derivatives as potential kinase inhibitors. While specific public data on the ethyl derivative is limited, the broader class of pyrimidine-5-carbonitriles has shown promise. For instance, related analogs have demonstrated cytotoxic effects against various cancer cell lines, with proposed mechanisms involving the inhibition of receptor tyrosine kinases (RTKs).[5] The structural features of these compounds, such as the amino group at the 4-position and an alkyl substituent at the 2-position, are critical for their biological activity. The lipophilicity introduced by the alkyl group may enhance cellular uptake and bioavailability.[5]

These protocols are designed for researchers, scientists, and drug development professionals to assess the kinase inhibitory potential of this class of compounds through robust in vitro and cell-based assays.

I. General Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a comprehensive workflow for characterizing a novel pyrimidine derivative as a kinase inhibitor, from initial biochemical assays to cellular activity confirmation.

Kinase_Inhibitor_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Activity Assessment cluster_2 Data Analysis & Interpretation A Compound Preparation (this compound) B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C IC50 Determination B->C G Kinase Selectivity Profiling C->G D Cell Line Selection (Kinase-dependent) E Cellular Phosphorylation Assay (Western Blot or ELISA) D->E F Cell Proliferation Assay (e.g., MTT or BaF3) D->F H Mechanism of Action Studies E->H F->H

Caption: A logical workflow for the evaluation of a potential kinase inhibitor.

II. In Vitro Kinase Inhibition Assay Protocol (Biochemical)

This protocol describes a generalized method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase of interest. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6]

A. Principle

The assay quantifies kinase activity by measuring ADP production. The kinase reaction is first performed, after which a reagent is added to terminate the reaction and deplete any remaining ATP. A second reagent then converts the produced ADP back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the ADP concentration.[6]

B. Materials and Reagents
  • This compound (or analog)

  • Recombinant Kinase of Interest

  • Kinase-specific Substrate (peptide or protein)

  • ATP

  • Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

C. Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound stock to create a range of concentrations for testing (e.g., 100 µM to 1 nM). It is crucial to perform a multi-point dilution to accurately determine the IC50.[8][9]

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (the final concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at 30°C for 60 minutes (incubation time may need optimization).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

D. Data Analysis and IC50 Determination
  • Subtract the background luminescence (wells with no kinase) from all experimental wells.

  • Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% kinase activity and the luminescence of a control with a known potent inhibitor as 0% activity.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[10]

E. Expected Results: A Representative Data Table

The following table shows hypothetical IC50 values for a pyrimidine derivative against a panel of kinases, illustrating how selectivity can be assessed.

Kinase TargetThis compound IC50 (nM)Known Reference Inhibitor IC50 (nM)
Kinase A5010
Kinase B85025
Kinase C>10,0005
Kinase D150100

III. Cellular Phosphorylation Assay Protocol

This protocol aims to confirm the inhibitory activity of this compound within a cellular context by measuring the phosphorylation of a downstream substrate of the target kinase.

A. Principle

Cells expressing the target kinase are treated with the inhibitor. The inhibition of the kinase should lead to a decrease in the phosphorylation of its specific downstream substrates. This change in phosphorylation status can be detected using phospho-specific antibodies via methods like Western Blotting or ELISA.[11]

B. Materials and Reagents
  • Cancer cell line known to have activated signaling through the kinase of interest.

  • This compound.

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: Phospho-specific antibody for the kinase substrate and a total protein antibody for the same substrate (as a loading control).

  • Secondary antibody (HRP-conjugated).

  • SDS-PAGE gels and Western Blotting apparatus.[12]

  • Chemiluminescence substrate.

C. Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed the selected cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 2-4 hours).[13] Include a DMSO-treated control.

    • If the pathway is stimulated by a growth factor, starve the cells in a serum-free medium before treatment, and then stimulate with the appropriate ligand for a short period (e.g., 10 minutes) before lysis.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[12]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with the total protein antibody to ensure equal protein loading.

D. Signaling Pathway Visualization

The following diagram illustrates a generic kinase signaling cascade that can be inhibited by an ATP-competitive inhibitor like a pyrimidine derivative.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates ADP ADP Response Cellular Response (Proliferation, Survival) Substrate_P->Response Leads to Inhibitor 4-Amino-2-ethyl- pyrimidine-5-carbonitrile Inhibitor->Kinase Inhibits ATP ATP ATP->Kinase Binds

Caption: Inhibition of a kinase signaling pathway by an ATP-competitive inhibitor.

IV. Trustworthiness and Self-Validation

  • Positive Controls: In every assay, include a known inhibitor of the target kinase as a positive control. This validates that the assay is sensitive to inhibition.

  • Orthogonal Assays: Confirm findings from the biochemical assay with a cell-based assay. A compound that is potent in a biochemical assay but inactive in a cellular assay may have poor cell permeability or be subject to efflux.

  • Selectivity Profiling: To understand the specificity of the compound, it is recommended to screen it against a panel of kinases. This helps in identifying potential off-target effects and provides a broader understanding of the compound's activity profile.[9]

V. Conclusion

The protocols and guidelines presented here provide a robust framework for the initial characterization of this compound and its analogs as kinase inhibitors. The pyrimidine scaffold is a validated starting point for the development of potent and selective kinase inhibitors.[1][15] By following these methodologies, researchers can generate reliable data to support the advancement of promising compounds in the drug discovery pipeline.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • In vitro NLK Kinase Assay. (n.d.). Bio-protocol. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Cell-free kinase activity assays... (n.d.). Bio-protocol. [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). AACR Annual Meeting Proceedings. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro... (2021). International Journal of Molecular Sciences. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors... (n.d.). ResearchGate. [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). Cancer Research. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles... (2008). Arkivoc. [Link]

  • In vitro kinase assay. (2024). protocols.io. [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives... (n.d.). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). National Institutes of Health. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers... (n.d.). PubMed Central. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide... (2019). Journal of Chemical Sciences. [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold... (2025). RSC Medicinal Chemistry. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates... (2022). Molecules. [Link]

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Application Notes and Protocols for the Investigation of 4-Amino-2-ethylpyrimidine-5-carbonitrile in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-2-ethylpyrimidine-5-carbonitrile in cancer cell line studies. This document outlines the scientific background, proposed mechanism of action, and detailed protocols for evaluating its anti-cancer potential.

Introduction and Scientific Rationale

Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable applications in oncology.[1][2][3] The pyrimidine scaffold is a key structural motif in numerous clinically approved anti-cancer drugs.[3] this compound belongs to this promising class of molecules and has emerged as a compound of interest for its potential cytotoxic effects against various cancer cell lines.

The rationale for investigating this compound stems from the known involvement of pyrimidine derivatives in the inhibition of key signaling pathways that are frequently dysregulated in cancer.[4][5] These pathways govern critical cellular processes such as proliferation, survival, and migration. The structural features of this compound, particularly the amino and nitrile substitutions on the pyrimidine ring, are hypothesized to facilitate interactions with specific biological targets, leading to the observed anti-neoplastic activity.

Proposed Mechanism of Action

While the precise molecular targets of this compound are a subject of ongoing research, evidence from studies on structurally related pyrimidine-5-carbonitrile derivatives suggests a multi-faceted mechanism of action. The primary proposed mechanisms include the inhibition of key enzymes involved in cancer cell signaling, particularly Receptor Tyrosine Kinases (RTKs) and components of the PI3K/Akt pathway.[6][7]

Inhibition of Receptor Tyrosine Kinases (RTKs)

RTKs, such as the Epidermal Growth Factor Receptor (EGFR), are crucial mediators of cell growth, proliferation, and survival. Their aberrant activation is a common driver of tumorigenesis. Pyrimidine-5-carbonitrile derivatives have been shown to act as competitive inhibitors at the ATP-binding site of EGFR, thereby blocking downstream signaling cascades. It is postulated that this compound may exert its anti-cancer effects through a similar mechanism.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in a wide range of human cancers.[4][5] Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.[4][7] Several pyrimidine-5-carbonitrile derivatives have demonstrated the ability to modulate the PI3K/Akt pathway, leading to the downregulation of pro-survival proteins and the activation of apoptotic cascades.[5][7]

Key Experimental Protocols

This section provides detailed, step-by-step protocols for fundamental in vitro assays to characterize the anti-cancer effects of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is crucial for determining the cytotoxic potential of the compound and for calculating its half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Migration Assessment (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to evaluate the effect of a compound on cell migration, a key process in cancer metastasis.

Protocol:

  • Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to confluence.

  • Create the "Wound": Using a sterile pipette tip, create a linear scratch in the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. The rate of wound closure is indicative of cell migration.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the compound's effect on the cell cycle distribution of cancer cells, identifying potential cell cycle arrest at specific phases (G0/G1, S, or G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate on ice for at least 30 minutes for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation and Interpretation

Quantitative Data Summary
Cancer Cell LineAssayEndpointThis compound Derivative IC50 (µM)Reference
HeLa (Cervical Cancer)CytotoxicityCell Viability10 - 50[6]
MCF-7 (Breast Cancer)CytotoxicityCell Viability10 - 50[6]
HepG2 (Liver Cancer)CytotoxicityCell Viability3.56 (for a related derivative)
A549 (Lung Cancer)CytotoxicityCell Viability5.85 (for a related derivative)
K562 (Leukemia)CytotoxicityCell Viability7.97 (for a related derivative)[5]

Note: The IC50 values presented are for derivatives of pyrimidine-5-carbonitrile and should be considered as indicative. The precise IC50 for this compound should be determined experimentally.

Visualizations

Proposed Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (Proliferation, Survival) Akt->Downstream Activation Compound This compound Compound->RTK Inhibition Compound->PI3K Inhibition G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution & Dilutions) MTT MTT Assay (Cytotoxicity, IC50) Compound_Prep->MTT Wound_Healing Wound Healing Assay (Migration) Compound_Prep->Wound_Healing Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Compound_Prep->Cell_Cycle Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT Cell_Culture->Wound_Healing Cell_Culture->Cell_Cycle Data_Analysis Data Analysis (IC50, Migration Rate, Cell Cycle Distribution) MTT->Data_Analysis Wound_Healing->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion on Anticancer Potential Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro evaluation of this compound.

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]

  • Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells. [Link]

  • Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

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  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]

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development of anticancer agents from 4-aminopyrimidine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Development of Anticancer Agents from 4-Aminopyrimidine Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-Aminopyrimidine Scaffold as a Privileged Structure in Oncology

The 4-aminopyrimidine moiety is a cornerstone of modern medicinal chemistry, particularly in the discovery of targeted anticancer agents. Its prevalence stems from its structural resemblance to the adenine core of adenosine triphosphate (ATP), the universal phosphate donor for protein kinases.[1] This mimicry allows 4-aminopyrimidine derivatives to act as competitive inhibitors, occupying the ATP-binding site of kinases and blocking their catalytic function.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2][3]

The defining feature of this scaffold is its ability to form critical hydrogen bonds with the "hinge region" of the kinase active site, a short, flexible segment that connects the N- and C-terminal lobes of the enzyme.[4] This bidentate hydrogen bond interaction, typically involving the N1 and the 4-amino group of the pyrimidine ring, serves as a stable anchor for the inhibitor, providing a robust foundation for achieving high potency. This guide provides an in-depth exploration of the strategic development of 4-aminopyrimidine-based anticancer agents, from rational design and synthesis to comprehensive biological evaluation.

Section 1: Medicinal Chemistry & Structure-Activity Relationship (SAR)

The development of a successful drug candidate from a 4-aminopyrimidine precursor is a meticulous process of molecular engineering. The goal is to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties by strategically modifying the core scaffold.

Core Scaffold Modifications: Beyond the Basic Pyrimidine

While the simple 4-aminopyrimidine is a useful building block, fused heterocyclic systems often exhibit superior properties.[5] The pyrazolo[3,4-d]pyrimidine is one of the most successful and widely used scaffolds in kinase inhibitor design.[1] This fused ring system enhances the structural rigidity and planarity of the molecule, which can improve binding affinity. Furthermore, it offers additional vectors for chemical modification to fine-tune selectivity and physicochemical properties.[4]

Key Insight: The choice to fuse a pyrazole or other heterocyclic ring to the pyrimidine core is a deliberate strategy to enhance binding affinity and create new points for chemical diversification. This approach was instrumental in the development of highly successful kinase inhibitors like Ibrutinib, which is built on a 1H-pyrazolo[3,4-d]pyrimidin-4-amine core.[4]

Strategic Substitutions and SAR Insights

The functionalization of the 4-aminopyrimidine core is where the therapeutic properties of the molecule are defined. Different positions on the ring system can be modified to interact with distinct sub-pockets of the kinase active site.

  • The Hinge-Binding Region (N1 and 4-NH2): This region is generally considered sacrosanct, as its hydrogen bonding capability is fundamental to the molecule's mechanism of action.[4] Modifications here are rarely tolerated.

  • The "Solvent-Front" Region: Substituents directed towards the solvent-exposed region of the active site can be used to enhance solubility and other pharmacokinetic properties.

  • The "Back Pocket" Region: Many kinases possess a hydrophobic back pocket adjacent to the ATP-binding site. Introducing specific lipophilic groups that can access this pocket can dramatically increase both potency and selectivity. For example, the development of irreversible inhibitors often involves placing an electrophilic "warhead" (e.g., an acrylamide group) on a substituent that can reach a nearby cysteine residue, forming a covalent bond.[4] This strategy was famously used for the BTK inhibitor Ibrutinib.[4]

The following table summarizes general SAR principles for 4-aminopyrimidine-based kinase inhibitors.

Position of SubstitutionType of SubstituentGeneral Impact on ActivityRationale & Causality
C2/C6 (Pyrimidine Core) Small alkyl or aryl groupsCan modulate selectivity and potency.These positions often point towards the ribose-binding pocket or gatekeeper residue. Steric hindrance or favorable interactions here can discriminate between different kinases.
C3 (Pyrazolo Core) Large, hydrophobic groupsOften dramatically increases potency.This position typically projects into the hydrophobic back pocket of the kinase. A well-fitting group can establish strong van der Waals interactions, significantly enhancing binding affinity.[4]
N1 (Pyrazolo Core) Various alkyl or substituted phenyl groupsCan improve cell permeability, metabolic stability, and potency.This vector points towards the solvent front. Modifications can be used to attach solubilizing groups or moieties that form additional interactions with the enzyme surface.
4-Amino Group Generally unsubstitutedCritical for hinge binding.The primary amino group is a key hydrogen bond donor. Substitution is typically detrimental to activity.

Section 2: Core Synthetic Protocols

The synthesis of 4-aminopyrimidine derivatives is a well-established field. The following protocol provides a representative, multi-step synthesis for a generic 1,3-disubstituted 4-aminopyrazolo[3,4-d]pyrimidine, a common core structure for potent kinase inhibitors.

Protocol 2.1: Synthesis of a 1,3-Disubstituted 4-Aminopyrazolo[3,4-d]pyrimidine Core

This protocol outlines a common and reliable route. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 4,6-dichloro-5-formylpyrimidine

  • Reaction: Start with 4,6-dihydroxypyrimidine. React it with a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).

  • Procedure: In a fume hood, slowly add POCl₃ to an ice-cooled solution of DMF. To this mixture, add 4,6-dihydroxypyrimidine portion-wise, maintaining the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Rationale: The Vilsmeier-Haack reaction is a classic method for formylation and chlorination. POCl₃ activates DMF to form the Vilsmeier reagent, which acts as both the formylating and chlorinating agent, converting the hydroxyl groups to chlorides and adding a formyl group at the C5 position.

Step 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4-amine Precursor

  • Reaction: React the product from Step 1 with a substituted hydrazine (e.g., R¹-NHNH₂).

  • Procedure: Dissolve the 4,6-dichloro-5-formylpyrimidine in a suitable solvent like ethanol. Add the substituted hydrazine and a base (e.g., triethylamine) to scavenge the HCl byproduct. Reflux the mixture for 4-6 hours.

  • Workup: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, concentrate the solvent and purify by column chromatography.

  • Rationale: The hydrazine undergoes a condensation reaction with the formyl group and one of the chlorides, leading to ring closure and formation of the pyrazolo[3,4-d]pyrimidine core. The R¹ group from the hydrazine is installed at the N1 position of the pyrazole ring.

Step 3: Introduction of the C3 Substituent (e.g., via Suzuki Coupling)

  • Reaction: The remaining chloride at the C4 position needs to be converted to an amino group, but first, the C3 position is functionalized. This often involves a bromination step followed by a cross-coupling reaction. For simplicity, we assume a precursor with a halogen at C3 is available. React this C3-halogenated pyrazolopyrimidine with a boronic acid (R²-B(OH)₂) under palladium catalysis.

  • Procedure: To a solution of the C3-bromo-pyrazolopyrimidine in a solvent system like dioxane/water, add the R²-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 80-100°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

  • Rationale: The Suzuki cross-coupling is a powerful and versatile method for forming carbon-carbon bonds. The palladium catalyst facilitates the coupling between the C3-bromo atom and the R² group of the boronic acid, installing the desired side chain.

Step 4: Amination at C4

  • Reaction: Convert the remaining C4-chloride to the final 4-amino group.

  • Procedure: Heat the product from Step 3 in a sealed vessel with a solution of ammonia in a solvent like isopropanol or with ammonium hydroxide at elevated temperatures (e.g., 100-120°C).

  • Workup: Cool the reaction vessel. The product often precipitates upon cooling. Filter the solid and wash with the reaction solvent. If necessary, concentrate the filtrate and purify by chromatography or recrystallization.

  • Rationale: This is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the fused ring system activates the C4 position, allowing the chloride to be displaced by ammonia to yield the final 4-aminopyrimidine derivative.

Diagram: General Synthetic Workflow The following diagram illustrates the logical flow of the synthesis described above.

G cluster_synthesis Synthetic Workflow for 4-Aminopyrazolo[3,4-d]pyrimidine Core A Step 1: Vilsmeier-Haack (Formylation & Chlorination) B Step 2: Ring Formation (Reaction with Hydrazine) A->B Intermediate 1 C Step 3: C3-Functionalization (e.g., Suzuki Coupling) B->C Intermediate 2 D Step 4: C4-Amination (Nucleophilic Substitution) C->D Intermediate 3 E Final Compound (Purification & Characterization) D->E

Caption: A streamlined workflow for the synthesis of a 4-aminopyrazolo[3,4-d]pyrimidine.

Section 3: Biological Evaluation Protocols

Once synthesized and purified, the novel compounds must be evaluated for their anticancer activity. This typically begins with in vitro assays to determine cytotoxicity and target engagement.

Protocol 3.1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

1. Materials & Reagents:

  • Selected human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).[6]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Trypsin-EDTA solution.

  • Test compounds dissolved in DMSO to create 10 mM stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microplates.

2. Step-by-Step Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin. Count the cells and adjust the density to 5,000-10,000 cells per 100 µL of complete medium. Seed 100 µL of this cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - medium with 0.5% DMSO). Include wells with untreated cells (positive control for growth) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis & Self-Validation:

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula: Viability % = (Abs_test - Abs_blank) / (Abs_control - Abs_blank) * 100.

  • IC₅₀ Determination: Plot the percentage of viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Controls for Validity: The assay is valid if the vehicle-treated cells show robust growth (high absorbance) and the blank wells have near-zero absorbance. A known cytotoxic agent (e.g., Doxorubicin) should be included as a positive control to validate the assay's sensitivity.

Diagram: In Vitro Drug Discovery Funnel This diagram shows the logical progression from a large library of compounds to a few promising candidates.

G A Synthesized Compound Library (4-Aminopyrimidine Derivatives) B Primary Screening (e.g., Single-Dose Cytotoxicity Assay) A->B Initial Hits C Dose-Response Analysis (IC50 Determination on Multiple Cell Lines) B->C Confirmed Hits D Target Engagement & Selectivity (Kinase Inhibition Assays) C->D Potent Compounds E Lead Optimization (ADME & In Vivo Efficacy Studies) D->E Lead Candidates

Caption: A typical screening cascade for anticancer drug discovery.

Section 4: Mechanism of Action - Targeting Kinase Signaling

The ultimate goal of these agents is to inhibit a specific kinase that drives cancer progression. 4-aminopyrimidine derivatives have been successfully developed against a wide range of kinases, including EGFR, BTK, Src, and FGFR.[4]

Targeting the EGFR Pathway in Non-Small Cell Lung Cancer (NSCLC): Mutations in the Epidermal Growth Factor Receptor (EGFR) are common drivers of NSCLC.[4] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[3] 4-aminopyrimidine-based inhibitors can block the ATP-binding site of EGFR, preventing its autophosphorylation and shutting down this oncogenic signaling.[4]

Diagram: Simplified EGFR Signaling and Inhibition This diagram illustrates how a 4-aminopyrimidine inhibitor blocks the EGFR signaling pathway.

G cluster_pathway EGFR Signaling Pathway EGFR EGFR Receptor RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-Aminopyrimidine Inhibitor Inhibitor->Block

Caption: Inhibition of the EGFR signaling cascade by a 4-aminopyrimidine-based drug.

Conclusion and Future Perspectives

The 4-aminopyrimidine scaffold remains an exceptionally fruitful starting point for the development of novel anticancer therapeutics. Its inherent ability to target the highly conserved ATP-binding site of kinases provides a reliable foundation for inhibitor design.[1][4] Future efforts will continue to focus on improving kinase selectivity to minimize off-target effects and overcoming mechanisms of acquired resistance. The strategic combination of rational, structure-based design, robust synthetic chemistry, and comprehensive biological evaluation, as outlined in this guide, will be paramount to translating these promising precursors into clinically effective anticancer agents.

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., Jasim, L.S., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Available at: [Link]

  • Zhang, Y., Wang, C., Li, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Madia, V.N., Ialongo, D., Varano, F., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals. Available at: [Link]

  • Jain, A., Sharma, R., Sharma, S. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Lee, H.Y., Lee, E.J., Kim, J.H., et al. (2018). Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Liu, K., Zhang, H., Zhang, T., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]

  • Forgács, A., Czakó, D., Wölfling, J., et al. (2020). Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras. Molecules. Available at: [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2023). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. Available at: [Link]

  • Elfar, J. (2025). 4-aminopyridine Treatment for Nerve Injury. ClinicalTrials.gov. Available at: [Link]

  • Wang, T., Lamb, M.L., Block, M.H., et al. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tsolaki, E., Papakyriakou, A., Mavromoustakos, T., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants. Available at: [Link]

  • N, N., Sharma, P.K. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal. Available at: [Link]

  • Mondal, B., Ghosh, S., Mukherjee, A. (2024). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. Inorganic Chemistry. Available at: [Link]

  • Ciardiello, F., Tortora, G. (2008). Mechanisms of action of kinase inhibitors for cancer treatment. ResearchGate. Available at: [Link]

  • Singh, A., Kumar, K., Agarwal, A., et al. (2014). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. RSC Advances. Available at: [Link]

  • Wujec, M., Pitucha, M., Ulanowska, K., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Miladiyah, I., Jumina, D., Budiyanto, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Sharma, A., Kumar, V., Sharma, S., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Molecular Diversity. Available at: [Link]

  • Scott, J.S., Degorce, S.L., Maman, S.K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • American Society of Clinical Oncology (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. JCO Precision Oncology. Available at: [Link]

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in vitro assay protocols for 4-Amino-2-ethylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in vitro evaluation of 4-Amino-2-ethylpyrimidine-5-carbonitrile, a promising heterocyclic compound for therapeutic development. This document provides detailed protocols and scientific rationale for researchers, scientists, and drug development professionals.

Introduction to this compound

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents and natural products.[1] Its derivatives are known to interact with a wide array of biological targets, making them a fertile ground for drug discovery.[2] Within this class, the 4-aminopyrimidine-5-carbonitrile core has garnered significant attention, particularly in oncology, for its role in potent and selective enzyme inhibition.[3] Compounds with this structure often function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular processes like proliferation, survival, and differentiation.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6]

This compound belongs to this promising class of molecules. Based on extensive research into structurally similar compounds, it is hypothesized to exert its biological effects through the inhibition of key protein kinases, such as tyrosine kinases or members of the PI3K/AKT signaling pathway.[4][7] In vitro studies of related pyrimidine-5-carbonitrile derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and K562 (leukemia).[4][7]

This guide, designed for drug development researchers, provides a comprehensive suite of in vitro protocols to systematically characterize the biological activity of this compound. The protocols are structured to first assess the compound's phenotypic effects on cancer cells (cytotoxicity and cell cycle progression) and then to elucidate its specific molecular mechanism of action through target-based enzyme inhibition assays.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of a compound's physicochemical properties is a prerequisite for robust and reproducible in vitro testing. Solubility and stability directly impact compound delivery to the biological target in an assay.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₁₀N₄(Derived)
Molecular Weight 162.19 g/mol (Calculated)
Solubility (Aqueous) Low; pH-dependent.[4][4]
Solubility (Organic) Soluble in DMSO, Ethanol, Methanol.[8][9][8][9]
Storage Store as a solid at 2-8°C in a dark, inert atmosphere.[8][9][8][9]

Note: Data for the closely related 4-amino-2-methylpyrimidine-5-carbonitrile and 4-amino-2-(diethylamino)pyrimidine-5-carbonitrile are used as a proxy where direct data for the 2-ethyl derivative is unavailable.

Protocol 1: Preparation of Master Stock Solution

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for compounds with low aqueous solubility due to its high solubilizing power and general compatibility with in vitro assays at low final concentrations (<0.5%). Preparing a high-concentration master stock allows for minimal solvent introduction into the final assay, thereby reducing the risk of solvent-induced artifacts.

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade DMSO

  • Sterile, amber glass vial or microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) into a sterile amber vial.

  • Solubilization: Add the required volume of DMSO to achieve a desired high concentration, typically 10 mM or 20 mM. For example, to make a 10 mM stock from 5 mg (MW: 162.19 g/mol ):

    • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.005 g / (0.010 mol/L * 162.19 g/mol ) = 0.00308 L = 3.08 mL

    • Add 3.08 mL of DMSO to the 5 mg of compound.

  • Mixing: Vortex the solution thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication can be used if dissolution is difficult.

  • Storage: Store the master stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Part 1: Cell-Based Assays for Phenotypic Evaluation

These assays are designed to measure the overall effect of the compound on cellular behavior, providing a functional readout of its biological activity.

Protocol 2: MTT Assay for Cell Proliferation and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Readout A Seed cells in a 96-well plate B Incubate for 24h (allow cells to attach) A->B C Prepare serial dilutions of This compound D Add compound dilutions to wells C->D E Incubate for 48-72h D->E F Add MTT reagent to each well G Incubate for 2-4h (formazan formation) F->G H Add solubilization solution (e.g., DMSO or SDS-HCl) G->H I Read absorbance at 570 nm H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, K562) and a non-cancerous control cell line (e.g., MCF-10A).[2][11]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Sterile 96-well flat-bottom plates.

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Multichannel pipette and sterile tips.

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a series of dilutions (e.g., from 0.01 µM to 100 µM) of the compound from your DMSO stock in complete growth medium.[10] Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 2-4 hours. Observe the formation of purple precipitate in the cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Self-Validation & Data Analysis:

  • Controls: The vehicle control is critical to ensure that the observed effects are due to the compound and not the solvent. A positive control (e.g., a known cytotoxic drug like Doxorubicin) should be included to validate assay performance.

  • Calculation:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Part 2: Target-Based Assays for Mechanistic Insight

Following the observation of a cellular phenotype (e.g., cytotoxicity), the next logical step is to identify the molecular target. For pyrimidine derivatives, kinases are a primary suspect class.[12]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Universal Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.

Workflow Diagram: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection A Combine Kinase, Substrate, ATP, and Test Compound B Incubate at RT A->B C ADP is produced B->C D Add ADP-Glo™ Reagent (stops reaction, depletes ATP) C->D [ADP + remaining ATP] E Add Kinase Detection Reagent (converts ADP to ATP, luciferase reaction) D->E F Measure Luminescence E->F E->F Light Signal ∝ ADP

Caption: Principle of the two-step ADP-Glo™ kinase inhibition assay.

Materials:

  • Recombinant kinase of interest (e.g., PI3K, AKT1, CDK2, EGFR).[6][7]

  • Specific kinase substrate (peptide or protein).

  • ATP at a concentration near the Kₘ for the chosen kinase.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 96-well or 384-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare kinase buffer, ATP, substrate, and serial dilutions of this compound according to the assay kit and specific kinase protocol.

  • Kinase Reaction Setup: In a white assay plate, add the components in the following order:

    • Test compound dilutions or vehicle (DMSO).

    • Kinase and substrate mixture.

    • Initiate the reaction by adding ATP.

  • Reaction Controls (Self-Validation):

    • No-Enzyme Control: Omit the kinase to determine background signal.

    • Maximum Activity Control (0% Inhibition): Replace the test compound with vehicle (DMSO).

    • Positive Control Inhibitor: Use a known inhibitor for the specific kinase to confirm assay sensitivity.

  • Incubation: Incubate the plate at room temperature for the time recommended for the specific kinase (typically 30-60 minutes).

  • First Detection Step: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains the luciferase/luciferin mix. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Treated - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Summary of Expected Data

The experimental protocols described above will generate quantitative data to build a comprehensive profile of this compound. The results should be summarized for clear interpretation.

Table 1: Cellular Activity Profile
Cell LineTypeIC₅₀ (µM)Selectivity Index (SI)*
MCF-7Breast Cancer[Experimental Value][Calculated Value]
K562Leukemia[Experimental Value][Calculated Value]
PC-3Prostate Cancer[Experimental Value][Calculated Value]
MCF-10ANon-cancerous Breast[Experimental Value]N/A

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A value >3 is generally considered selective.[13]

Table 2: Kinase Inhibitory Profile
Kinase TargetIC₅₀ (µM)
PI3Kα[Experimental Value]
AKT1[Experimental Value]
CDK2[Experimental Value]
PIM-1[Experimental Value]
EGFR[Experimental Value]

By systematically applying these protocols, researchers can effectively characterize the anti-proliferative activity and elucidate the mechanism of action for this compound, paving the way for further preclinical development.

References

  • Hassan, A.S., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. Available from: [Link]

  • Nafie, M.S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available from: [Link]

  • Atanasova, M., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available from: [Link]

  • El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available from: [Link]

  • Bharathi, R. & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PubMed Central. Available from: [Link]

  • Atanasova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available from: [Link]

  • Scott, J.S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available from: [Link]

  • Mortenson, D.E., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available from: [Link]

  • Desai, N.C., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]

  • VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Available from: [Link]

  • El-Naggar, M.M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available from: [Link]

  • El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed. Available from: [Link]

  • ResearchGate. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Available from: [Link]

  • dal Piaz, V., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Available from: [Link]

Sources

Application Note: Comprehensive Characterization of 4-Amino-2-ethylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive suite of protocols for the definitive characterization of 4-Amino-2-ethylpyrimidine-5-carbonitrile, a key heterocyclic intermediate in contemporary drug discovery. The methodologies detailed herein are designed for researchers, quality control analysts, and process chemists who require robust, validated techniques for structural elucidation and purity assessment. This document moves beyond rote procedural descriptions to explain the scientific rationale behind the selection of each technique, ensuring that operators can not only execute the protocols but also interpret the resulting data with a high degree of confidence. The protocols described are self-validating, incorporating system suitability and internal consistency checks. All claims are supported by authoritative sources to ensure scientific integrity.

Introduction and Significance

This compound belongs to the pyrimidine class of heterocyclic compounds, which are of paramount importance in medicinal chemistry. The pyrimidine scaffold is a core component of nucleobases and is prevalent in a wide array of therapeutic agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific functionalization of this scaffold, with an amino group at the 4-position, an ethyl group at the 2-position, and a carbonitrile at the 5-position, creates a unique electronic and steric profile, making it a valuable precursor for the synthesis of more complex bioactive molecules.[2]

Given its role as a critical building block, the unambiguous characterization of this compound is essential to ensure the identity, purity, and quality of downstream products in the drug development pipeline. This guide provides the necessary protocols to achieve this.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the first step in its characterization. While specific experimental data for this compound is not widely published, we can predict its properties based on closely related analogs such as 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3) and 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile (CAS 93606-29-2).[1][2][3][4][5]

PropertyPredicted Value for this compoundRationale/Reference Analog
Molecular Formula C₇H₈N₄Based on chemical structure
Molecular Weight 148.17 g/mol Calculated from molecular formula
Appearance White to pale yellow crystalline powderAnalogy with methyl and diethylamino derivatives[2][6]
Melting Point (°C) ~230 - 240 °CExpected to be slightly lower than the methyl analog (249 °C) due to less efficient crystal packing with the larger ethyl group.[3][4]
Solubility Slightly soluble in water; soluble in DMSO, ethanol, and methanol.[3][4]Common solubility profile for aminopyrimidines.[3][4]
UV-Vis λₘₐₓ (in Ethanol) ~265 nmAttributed to the π→π* transition in the pyrimidine ring, similar to related structures.[2]

Spectroscopic Characterization Protocols

Spectroscopic techniques are indispensable for the elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the ethyl, amino, and pyrimidine ring moieties.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of aminopyrimidines and to allow for the observation of exchangeable protons (NH₂).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Temperature: 25 °C.

    • Pulse Program: Standard single-pulse sequence.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Data Acquisition: A longer acquisition time will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

Predicted NMR Data and Interpretation: The following table outlines the predicted chemical shifts for this compound, extrapolated from data for its methyl and diethylamino analogs.[1][2]

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
-CH₂-CH₃ ~1.2 (triplet, 3H)~13Typical for a methyl group adjacent to a methylene.
-CH₂-CH₃ ~2.7 (quartet, 2H)~30Methylene group attached to the electron-withdrawing pyrimidine ring.
-NH₂ ~7.0 (broad singlet, 2H)-Exchangeable protons of the amino group.
Pyrimidine H-6 ~8.2 (singlet, 1H)~160Aromatic proton on the pyrimidine ring.
Pyrimidine C-2 -~165Carbon bearing the ethyl group.
Pyrimidine C-4 -~162Carbon bearing the amino group.
Pyrimidine C-5 -~85Carbon bearing the nitrile group.
-C≡N -~117Carbon of the nitrile group.
Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Mode: ATR.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Acquire a background spectrum of the clean ATR crystal, followed by the sample spectrum.

Data Interpretation: Key characteristic peaks for this compound are expected in the following regions, based on data from analogous compounds.[2][5]

Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretching vibrations of the primary amine (two bands expected).
2980 - 2850C-H stretching vibrations of the ethyl group.
~2220C≡N stretching vibration of the nitrile group.
1650 - 1550C=C and C=N stretching vibrations of the pyrimidine ring.
1470 - 1380C-H bending vibrations of the ethyl group.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of the compound and for identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. Reversed-phase HPLC is the most common mode for analyzing pyrimidine derivatives.[7]

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile). Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrument and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm.

  • System Suitability: Inject a standard solution multiple times to ensure system precision (RSD < 2% for retention time and peak area).

  • Analysis: Inject the sample solution and monitor the chromatogram for the main peak and any impurity peaks. Purity is typically assessed by the area percentage method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for identifying and quantifying volatile and thermally stable compounds.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrument and Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

  • Analysis: The retention time of the peak in the GC chromatogram provides information on the compound's volatility, while the mass spectrum provides its fragmentation pattern, which can be used for structural confirmation. The molecular ion peak [M]⁺ is expected at m/z = 148.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument and Conditions:

    • Temperature Program: Heat from 30 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Analysis: The melting point is determined from the onset or peak of the endothermic melting event. A sharp melting peak is indicative of high purity.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition behavior.

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

  • Instrument and Conditions:

    • Temperature Program: Heat from 30 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge.

  • Analysis: The TGA thermogram will show the temperature at which the compound begins to decompose. Based on analogs, decomposition is expected to occur above 250 °C.[2]

Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.

CharacterizationWorkflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis Sample This compound NMR NMR ('H, 'C) Sample->NMR Structure Elucidation IR FT-IR (ATR) Sample->IR Functional Groups UV_Vis UV-Vis Sample->UV_Vis Conjugation HPLC HPLC-UV Sample->HPLC Purity GC_MS GC-MS Sample->GC_MS Identity & Volatiles DSC DSC Sample->DSC Melting Point TGA TGA Sample->TGA Thermal Stability

Caption: Overall characterization workflow for this compound.

PurityAnalysisWorkflow start Initial Sample hplc HPLC Analysis start->hplc Primary Assay nmr 'H NMR for Residual Solvents hplc->nmr If purity < 99% gcms GC-MS for Volatile Impurities hplc->gcms If volatile impurities suspected result Purity Report hplc->result If purity > 99% nmr->result gcms->result

Caption: Workflow for purity assessment of this compound.

Conclusion

The suite of analytical techniques detailed in this application note provides a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal methods, researchers can confidently verify the structure, assess the purity, and understand the physicochemical properties of this important synthetic intermediate. Adherence to these protocols will ensure the quality and consistency of materials used in the development of novel therapeutics.

References

  • Shaaban, M. R., et al. (2012). A simple route to 3-oxoalkanonitrile 5, a precursor of the title compounds. Molecules, 17(7), 8094-8106. Retrieved from [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 272-280. Retrieved from [Link]

Sources

Application Note: High-Purity 4-Amino-2-ethylpyrimidine-5-carbonitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Amino-2-ethylpyrimidine-5-carbonitrile, a key intermediate in pharmaceutical synthesis, through recrystallization. The described methodology is designed to yield a final product of high purity, suitable for downstream applications in drug development and research. This guide delves into the rationale behind solvent selection, experimental parameters, and troubleshooting, ensuring a robust and reproducible purification process.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. The purity of this intermediate is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1][2] The principle of recrystallization relies on dissolving the impure solid in a hot solvent to form a saturated solution.[2] As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[1][2]

This document provides a detailed protocol for the recrystallization of this compound, drawing upon established principles of crystallization and the known physicochemical properties of analogous pyrimidine derivatives.

Physicochemical Properties and Rationale for Recrystallization

While specific data for this compound is not extensively published, we can infer its properties from the closely related 4-Amino-2-methylpyrimidine-5-carbonitrile. This analog is slightly soluble in water and soluble in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[3][4] This solubility profile suggests that a single-solvent or a binary-solvent system utilizing a polar solvent in which the compound is moderately soluble at room temperature and highly soluble at elevated temperatures would be effective for recrystallization.

The presence of the amino and cyano functional groups on the pyrimidine ring contributes to the molecule's polarity, making polar solvents a logical starting point for solvent screening.[5]

Optimized Recrystallization Protocol

This protocol is designed to be a self-validating system, with in-process checks to ensure optimal yield and purity.

Materials and Equipment
  • Crude this compound

  • Recrystallization solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Drying oven

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature.

  • Dissolve impurities readily at all temperatures or not at all.

  • Be chemically inert with the compound.

  • Have a relatively low boiling point for easy removal during drying.

Based on the properties of similar pyrimidine derivatives, the following solvents are recommended for screening:

Solvent SystemRationaleBoiling Point (°C)
Ethanol Often used for recrystallizing pyrimidine derivatives.[6][7] Good balance of polarity.78
Isopropanol Similar properties to ethanol, can sometimes offer better crystal morphology.82
Acetonitrile Aprotic polar solvent, may offer different selectivity for impurities.82
Ethyl Acetate/Hexane A binary solvent system can be used if a single solvent is not ideal. Ethyl acetate provides polarity for dissolution, while hexane acts as an anti-solvent to induce crystallization.[6][8]77 / 69
Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

    • Gently heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude Crude Compound add_solvent Add Minimal Hot Solvent crude->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling dissolve->cool hot_filtration->cool crystallization Crystallization cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was added.Evaporate some of the solvent and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8][9]
Oily precipitate forms The compound is "oiling out" due to a high concentration of impurities or too rapid cooling.Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
Low recovery of pure compound The compound is too soluble in the cold solvent, or too much solvent was used for washing.Use a less polar solvent or a binary solvent system. Use a minimal amount of ice-cold solvent for washing.
Colored impurities in crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the experimental parameters, researchers and drug development professionals can consistently obtain a high-purity product, which is essential for the successful synthesis of downstream pharmaceutical compounds.

References

  • Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
  • Recrystallization Definition, Principle & Purpose - PraxiLabs. (2022, November 7).
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • Lab Procedure: Recrystallization - LabXchange. (2024, March 23).
  • Buy 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE from Conier Chem&Pharma Limited - ECHEMI. (n.d.).
  • 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem. (n.d.).
  • 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 698-29-3 - ChemicalBook. (n.d.).
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc. (n.d.).
  • CAS 698-29-3: 4-Amino-2-methyl-5-pyrimidinecarbonitrile - CymitQuimica. (n.d.).
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (2020, April 23).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by authoritative literature. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your synthetic endeavors.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of question-and-answer scenarios that address common problems encountered in the laboratory.

Issue 1: Low Yields in Pinner-Type Pyrimidine Synthesis

Question: My Pinner-type synthesis of a 2-substituted pyrimidine from a 1,3-dicarbonyl compound and an amidine is resulting in a disappointingly low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Pinner-type syntheses are a frequent issue and can often be traced back to several key factors. Let's break down the potential culprits and the corresponding solutions.[1]

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical for driving the reaction to completion.[1]

    • Solvent: Ensure you are using an anhydrous solvent, as the presence of water can lead to the hydrolysis of the amidine starting material and key intermediates.[2] Anhydrous ethanol is a common choice.

    • Base Selection: The stoichiometry and type of base are crucial. A slight excess of a strong base like sodium ethoxide is often used to ensure complete deprotonation and facilitate cyclization.[3] However, too much base can promote side reactions. It is advisable to start with stoichiometric amounts and then systematically vary the ratios.[1]

    • Temperature: The reaction may require heating to reflux to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][2]

  • Reactant Quality and Stability:

    • Amidine Purity: Amidines, particularly their hydrochloride salts, can be hygroscopic and prone to hydrolysis over time.[2][3] It is highly recommended to use freshly prepared or purified amidine hydrochloride.

    • 1,3-Dicarbonyl Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation, especially in the presence of a base, which competes with the desired pyrimidine formation.[3] Adding the base dropwise at a lower temperature before heating can sometimes mitigate this.

  • Incomplete Cyclization: The final cyclization and dehydration steps can sometimes be slow or inefficient.

    • Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can sometimes facilitate the final cyclization and dehydration steps, although this should be done with caution to avoid decomposition.[2]

    • Reaction Time: As mentioned, some cyclizations are inherently slow and may require extended reaction times.[2]

Workflow for Optimizing Pinner-Type Synthesis

G cluster_0 Initial Troubleshooting cluster_1 Condition Optimization Low Yield Low Yield Check Reactant Purity Check Reactant Purity Low Yield->Check Reactant Purity Amidine/Dicarbonyl Quality Ensure Anhydrous Conditions Ensure Anhydrous Conditions Low Yield->Ensure Anhydrous Conditions Moisture Sensitivity Optimize Base Stoichiometry Optimize Base Stoichiometry Low Yield->Optimize Base Stoichiometry Side Reactions Vary Temperature Vary Temperature Optimize Base Stoichiometry->Vary Temperature Monitor by TLC Monitor by TLC Vary Temperature->Monitor by TLC Extend Reaction Time Extend Reaction Time Monitor by TLC->Extend Reaction Time Incomplete Reaction Consider Catalyst Consider Catalyst Monitor by TLC->Consider Catalyst Slow Cyclization Improved Yield Improved Yield Extend Reaction Time->Improved Yield Consider Catalyst->Improved Yield G Desired 2-Substituent Desired 2-Substituent Amine Amine Desired 2-Substituent->Amine Alkyl/Aryl Alkyl/Aryl Desired 2-Substituent->Alkyl/Aryl Other Functional Group Other Functional Group Desired 2-Substituent->Other Functional Group Guanidine Condensation Guanidine Condensation Amine->Guanidine Condensation Simple Amines S_NAr on 2-Halopyrimidine S_NAr on 2-Halopyrimidine Amine->S_NAr on 2-Halopyrimidine Complex Amines Cross-Coupling Cross-Coupling Alkyl/Aryl->Cross-Coupling From Halopyrimidine De Novo Ring Synthesis De Novo Ring Synthesis Alkyl/Aryl->De Novo Ring Synthesis From Acyclic Precursors Other Functional Group->De Novo Ring Synthesis

Sources

troubleshooting low yield in Pinner pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pinner pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful, yet sensitive, condensation reaction. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your syntheses.

Part 1: Troubleshooting Guide (Question & Answer Format)

This section directly addresses common issues encountered during the Pinner synthesis. Each question is followed by a detailed explanation of potential causes and a set of actionable solutions grounded in mechanistic principles.

Question 1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 1,3-dicarbonyl starting material. What's going wrong?

This is a classic symptom of incomplete cyclization or failure of the initial condensation, often pointing to issues with the amidine or the reaction conditions.

Primary Suspects & Solutions:

  • Amidine Quality and Reactivity: The free-base form of the amidine is the active nucleophile. If you are starting with an amidine salt (e.g., hydrochloride), it must be fully neutralized by the base in situ.

    • Causality: Amidines, particularly as free bases, can be hygroscopic and prone to hydrolysis.[1] Using old or improperly stored amidine hydrochloride can lead to moisture contamination, which hydrolyzes the active species. Incomplete neutralization of the salt means a lower concentration of the required nucleophile.

    • Troubleshooting Steps:

      • Use Fresh or Purified Amidine: Always use freshly prepared or recently purchased amidine salts.[1] If in doubt, recrystallize the amidine hydrochloride.

      • Ensure Stoichiometric Base: The choice and amount of base are critical.[1] Use at least one full equivalent of a strong base (relative to the amidine salt) to ensure complete formation of the free-base. For sensitive substrates, a slight excess (1.1 equivalents) can be beneficial.[2]

      • Pre-stirring: After adding the base to the amidine salt in your anhydrous solvent, stir the mixture for 30 minutes at room temperature before adding the dicarbonyl compound. This ensures the free amidine is fully generated.[2]

  • Insufficient Activation or Inadequate Temperature: The condensation requires sufficient energy to overcome the activation barrier for both the initial nucleophilic attack and the final cyclization/dehydration step.[2]

    • Causality: While some reactive substrates proceed at room temperature, many require heating to reflux to drive the reaction to completion.[1] The final dehydration step is an equilibrium process that is favored at higher temperatures.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: If you are running the reaction at room temperature, gradually increase the heat and monitor by TLC. Refluxing in a suitable solvent like anhydrous ethanol is a common and effective condition.[1][2]

      • Monitor Progress: Don't assume a standard reaction time. Reaction times can vary from a few hours to overnight depending on the substrates.[1] Use TLC to track the consumption of your starting materials.

Question 2: My reaction is messy. I see multiple spots on TLC, and purification is a nightmare. What are the likely side products and how can I prevent them?

A complex product mixture is typically the result of competing reaction pathways. In the Pinner synthesis, the main culprits are hydrolysis and self-condensation.

Primary Suspects & Solutions:

  • Hydrolysis of Intermediates: The Pinner synthesis is notoriously sensitive to water.[2] The presence of even trace amounts of moisture can hydrolyze the amidine starting material or, more critically, key reaction intermediates.[1][2]

    • Causality: The reaction proceeds through intermediates that are highly susceptible to hydrolysis. Water can attack these intermediates, leading to the formation of amides and esters as byproducts, which halts the pathway to the pyrimidine.[2]

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: This is the most critical parameter to control.[2]

        • Glassware: Oven-dry all glassware (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator or assemble it hot under an inert atmosphere.[2]

        • Solvents: Use freshly distilled anhydrous solvents. Anhydrous ethanol is common.[2]

        • Inert Atmosphere: Run the reaction under a dry, inert atmosphere like nitrogen or argon.[2]

  • Self-Condensation of the 1,3-Dicarbonyl: 1,3-dicarbonyl compounds can undergo base-catalyzed self-condensation, especially at higher temperatures.[1]

    • Causality: The base required to deprotonate the amidine salt can also deprotonate the acidic α-carbon of the dicarbonyl compound, leading to aldol-type side reactions that consume the starting material.

    • Troubleshooting Steps:

      • Control the Order of Addition: Add the base to the amidine salt first to generate the free amidine. Then, add the 1,3-dicarbonyl compound dropwise to the reaction mixture.[2] This ensures the amidine is ready to react as soon as the dicarbonyl is introduced, minimizing its time to undergo self-condensation.

      • Temperature Management: While heat is often necessary, excessive temperatures can favor side reactions.[1] Find the minimum temperature required for the desired reaction to proceed at a reasonable rate.

Question 3: The reaction seems to work, but my final yield is low after workup and purification. Where am I losing my product?

Product loss during the workup phase is common if the procedure is not optimized for your specific pyrimidine derivative.

Primary Suspects & Solutions:

  • Improper pH during Extraction: Pyrimidines are basic heterocycles.[3] The pH of the aqueous phase during liquid-liquid extraction is crucial for ensuring your product is in the organic layer.

    • Causality: If the aqueous layer is acidic during workup, your pyrimidine product can be protonated, forming a salt. This salt will be highly soluble in the aqueous layer, leading to significant product loss.

    • Troubleshooting Steps:

      • Neutralize Carefully: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.[1]

      • Basify Before Extraction: Before extracting with an organic solvent (like ethyl acetate or dichloromethane), carefully add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) to the aqueous mixture until it is neutral or slightly basic (pH 7-8). Check the pH with litmus paper.

      • Multiple Extractions: Extract the aqueous layer multiple times (e.g., 3x with your organic solvent) to ensure complete recovery of the product.

  • Product Precipitation Issues: Some pyrimidine products are highly crystalline and may precipitate from the reaction mixture upon cooling.

    • Causality: If the product crashes out of solution, it can be lost during transfers or mistaken for a byproduct. Conversely, if the product is too soluble in the recrystallization solvent, recovery will be low.

    • Troubleshooting Steps:

      • Check for Precipitate: Before starting the workup, check if a solid has formed upon cooling the reaction mixture. If so, it may be your product. Filter this solid first before proceeding to extraction of the filtrate.[1]

      • Optimize Recrystallization: Purification is often achieved by recrystallization from a solvent like ethanol.[1] If recovery is low, your product may be too soluble. Try a solvent system where the product has high solubility when hot but low solubility when cold. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective. Perform small-scale solubility tests to find the optimal solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Pinner synthesis? The most common and effective base is sodium ethoxide (NaOEt) in ethanol, as it is strong enough to deprotonate the amidine hydrochloride salt and the solvent is typically ethanol.[1] Other strong bases like sodium hydroxide or potassium hydroxide can also be used, particularly in modern variations of the reaction.[4] The key is to use a base strong enough to generate the free amidine without promoting excessive side reactions.[4]

Q2: Can I use a β-keto ester instead of a β-diketone? Yes. The Pinner synthesis is versatile and works with both β-diketones and β-keto esters to form pyrimidine derivatives.[5][6] Using a β-keto ester will result in a hydroxypyrimidine (or its tautomeric pyrimidone form).

Q3: How do I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is the most common and effective method.[1] Spot the reaction mixture alongside your starting materials on a TLC plate. A good mobile phase (e.g., a mixture of hexane and ethyl acetate) should provide good separation between the starting materials and the more polar pyrimidine product. The reaction is complete when the limiting starting material spot has disappeared.[1]

Q4: My amidine starting material is not commercially available. How can I synthesize it? The classic method for synthesizing an amidine is, fittingly, the Pinner reaction of a nitrile.[7][8] This involves treating a nitrile with an anhydrous alcohol and dry hydrogen chloride gas to form an imidic ester hydrochloride (a Pinner salt), which is then treated with ammonia to form the amidine hydrochloride.[7][9] Strict anhydrous conditions are critical for this procedure as well.[9]

Part 3: Visualization & Key Protocols

Mechanistic & Troubleshooting Overview

The following diagram illustrates the core reaction pathway and highlights the critical points where side reactions can derail the synthesis, providing a logical map for troubleshooting.

Pinner_Troubleshooting cluster_start Starting Materials cluster_reaction Core Reaction Pathway cluster_side Common Failure Points AmidineHCl Amidine Hydrochloride FreeAmidine Free Amidine (Active Nucleophile) AmidineHCl->FreeAmidine + Strong Base - Salt Hydrolysis Hydrolysis (H₂O Contamination) AmidineHCl->Hydrolysis Moisture Present Diketone 1,3-Dicarbonyl Compound Condensation Initial Condensation (Addition-Elimination) Diketone->Condensation SelfCondensation Self-Condensation of Dicarbonyl Diketone->SelfCondensation Excess Base/ High Temp FreeAmidine->Condensation Nucleophilic Attack FreeAmidine->Hydrolysis Moisture Present Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Desired Pyrimidine Product Cyclization->Product Success

Caption: Troubleshooting map for the Pinner pyrimidine synthesis.

Quantitative Data Summary

For successful synthesis, careful selection of reagents and conditions is paramount.

Table 1: Recommended Bases and Solvents

ParameterRecommendationRationale & Key Considerations
Base Sodium Ethoxide (NaOEt)Strong enough to generate the free amidine. Using it in ethanol avoids introducing a competing nucleophile.[1]
Sodium Hydroxide (NaOH)A strong, inexpensive base. Can be used but may introduce water unless handled carefully.[4]
Solvent Anhydrous EthanolCommon solvent, dissolves reactants well, and is compatible with NaOEt base. Must be strictly anhydrous.[1][2]
Anhydrous DioxaneAn alternative aprotic solvent for specific substrates. Must be strictly anhydrous.[2]
Experimental Protocol: General Pinner Synthesis

This protocol provides a robust starting point for the synthesis of a substituted pyrimidine from an amidine hydrochloride and a 1,3-diketone, emphasizing anhydrous conditions.[1][2]

Materials:

  • Amidine Hydrochloride (1.1 equivalents)

  • 1,3-Diketone (1.0 equivalent)

  • Sodium Ethoxide (1.1 equivalents)

  • Anhydrous Ethanol

  • Standard, oven-dried glassware for reflux under an inert atmosphere

  • TLC plates and appropriate eluent

Procedure:

  • System Preparation: Assemble a round-bottom flask, reflux condenser, and nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.[2]

  • Reagent Addition:

    • To the flask, add the amidine hydrochloride (1.1 eq).

    • Add anhydrous ethanol (approx. 5-10 mL per 10 mmol of limiting reagent).

    • Begin stirring the suspension.

    • Carefully add the sodium ethoxide (1.1 eq) to the stirred suspension.

  • Amidine Generation: Stir the resulting mixture at room temperature for 30 minutes. The suspension should become more homogeneous as the free amidine is generated.[2]

  • Diketone Addition: Add the 1,3-diketone (1.0 eq) dropwise to the reaction mixture via a syringe.

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC every 1-2 hours until the limiting starting material is consumed. Reactions are typically complete within 2-12 hours.[1][2]

  • Initial Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and stir.

  • Extraction:

    • Make the aqueous solution slightly basic (pH ~8) by adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyrimidine product.[1]

References
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Al-Mulla, A. (2017). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • YouTube. (2023). Pinner Pyrimidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of s‐tetrazines from Pinner salts and amidines. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • Catalysts. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • Semantic Scholar. (2021). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 4-Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of 4-aminopyrimidine and its derivatives is a foundational step in the creation of a vast array of therapeutic agents. This guide provides in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

Section 1: Troubleshooting Guide for 4-Aminopyrimidine Synthesis

This section addresses specific experimental issues in a question-and-answer format, offering insights into the underlying chemistry and providing actionable solutions.

Issue 1: Low to No Product Yield

Question: My reaction is yielding very little or no 4-aminopyrimidine. What are the likely causes and how can I rectify this?

Answer: Low or no yield in 4-aminopyrimidine synthesis is a common issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Probable Causes & Solutions:

  • Reagent Purity and Stoichiometry:

    • Insight: The purity of starting materials, such as malononitrile, formamide, and the respective amine, is paramount. Impurities can interfere with the reaction mechanism, leading to unwanted side products or inhibition of the reaction.

    • Actionable Steps:

      • Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

      • Ensure accurate stoichiometry. An excess of one reagent may not necessarily drive the reaction to completion and could complicate purification.

  • Reaction Temperature and Time:

    • Insight: The condensation and cyclization steps in pyrimidine synthesis are often temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or the desired product.

    • Actionable Steps:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

      • If the reaction is sluggish, consider a moderate increase in temperature.[1] For solvent-free reactions, a temperature of 110°C has been found to be effective in some cases.[2]

  • Catalyst Inefficiency:

    • Insight: Many modern syntheses of 4-aminopyrimidines utilize catalysts, such as Lewis acids, to improve yields and reaction rates.[3] An inactive or inappropriate catalyst will significantly hinder the reaction.

    • Actionable Steps:

      • If using a reusable catalyst, ensure it has been properly regenerated.[1]

      • For acid catalysts, verify the concentration is appropriate for the specific reaction conditions.[1]

  • Solvent Choice:

    • Insight: The solvent plays a critical role in solubilizing reactants and influencing the reaction rate. While ethanol is commonly used, other solvents or even solvent-free conditions might be more suitable for specific substrates.[1]

    • Actionable Steps:

      • Experiment with different solvents (e.g., ethanol, methanol, DMF, DMSO) to find the optimal medium for your specific reactants.

      • Consider a solvent-free approach, which can sometimes lead to improved yields and is environmentally advantageous.[2][4]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired 4-aminopyrimidine, but I'm also observing significant amounts of byproducts, complicating purification. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to optimizing for the desired product.

Probable Causes & Solutions:

  • Side Reactions of Intermediates:

    • Insight: The reaction mechanism for pyrimidine synthesis involves several reactive intermediates. These can undergo alternative reaction pathways, leading to byproducts. For instance, in reactions involving ureas, Hantzsch-type 1,4-dihydropyridines can form as fluorescent byproducts at higher temperatures.[1]

    • Actionable Steps:

      • Temperature Control: Running the reaction at a lower temperature can often minimize the formation of thermally favored byproducts.[1]

      • Order of Addition: In some cases, the order in which reagents are added can influence the reaction pathway. For example, adding urea last may reduce its decomposition into ammonia.[1]

  • Hydrolysis:

    • Insight: Pyrimidine rings and their precursors can be susceptible to hydrolysis under certain conditions, especially in the presence of strong acids or bases at elevated temperatures. This can lead to the formation of corresponding pyrimidones or other degradation products.[5]

    • Actionable Steps:

      • Ensure anhydrous conditions if the reaction is sensitive to water.[1]

      • During workup, carefully control the pH and temperature to avoid hydrolysis of the product.

Issue 3: Difficult Purification of the Crude Product

Question: I've managed to synthesize the 4-aminopyrimidine, but the crude product is difficult to purify. What are the best strategies for purification?

Answer: Effective purification is critical for obtaining a high-quality final product. The choice of method depends on the nature of the impurities.

Purification Strategies:

  • Recrystallization:

    • Insight: This is often the most effective method for removing minor impurities if a suitable solvent system can be found.

    • Actionable Steps:

      • Screen various solvents and solvent mixtures to find one in which the 4-aminopyrimidine has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Benzene has been used for the recrystallization of 4-aminopyridine, a related compound.[5]

  • Column Chromatography:

    • Insight: For complex mixtures of byproducts, column chromatography provides a more powerful separation technique.

    • Actionable Steps:

      • Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation between the desired product and impurities.

      • Select a suitable stationary phase (e.g., silica gel, alumina).

  • Acid-Base Extraction:

    • Insight: The basicity of the amino group on the pyrimidine ring can be exploited for purification.

    • Actionable Steps:

      • Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to extract the basic 4-aminopyrimidine into the aqueous phase.

      • The aqueous phase can then be basified to precipitate the purified product, which can be collected by filtration.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 4-aminopyrimidine.

1. What is the general reaction mechanism for the synthesis of 4-aminopyrimidines from nitriles?

The synthesis of 4-aminopyrimidines often proceeds through a condensation reaction. A common route involves the reaction of a compound containing an active methylene group (like malononitrile) with an amidine or a precursor. The mechanism typically involves the formation of an enamine intermediate, followed by cyclization and aromatization to yield the pyrimidine ring.

2. How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.

3. Are there any green chemistry approaches to 4-aminopyrimidine synthesis?

Yes, several green chemistry approaches have been developed. These include the use of solvent-free reaction conditions, microwave irradiation, and the use of reusable catalysts.[4][7] These methods can lead to higher yields, shorter reaction times, and reduced environmental impact.

4. What are some common applications of 4-aminopyrimidine derivatives?

4-Aminopyrimidine derivatives are crucial scaffolds in medicinal chemistry and drug discovery. They are found in a wide range of therapeutic agents, including kinase inhibitors for cancer therapy and other biologically active molecules.[8]

5. What safety precautions should I take during this synthesis?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used in this synthesis can be toxic or corrosive, so it is important to handle them in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Section 3: Experimental Protocols & Visualizations

Protocol: General Procedure for Lewis Acid-Catalyzed Synthesis of a 4-Aminopyrimidine Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Acrylonitrile derivative (starting material)

  • Amidinium chloride

  • Lewis acid catalyst (e.g., ZnCl₂, CuCl)

  • Anhydrous solvent (e.g., toluene, methanol)

  • Sodium hydroxide solution

  • Water

Procedure:

  • To a clean, dry reaction vessel equipped with a stirrer and a condenser, add the acrylonitrile derivative and the anhydrous solvent.

  • Add the amidinium chloride and the Lewis acid catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 82°C) and stir for the required time (e.g., 16 hours).[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add water.

  • Adjust the pH of the aqueous phase to approximately 9 with sodium hydroxide solution to precipitate the catalyst as its hydroxide.[3]

  • Filter the mixture to remove the precipitated catalyst.

  • The crude product can be isolated from the filtrate by extraction with an organic solvent or by crystallization.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Optimization of Reaction Conditions

The following table provides an example of how to systematically optimize reaction conditions.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol8024<10
2ZnCl₂ (10)Ethanol801265
3CuCl (10)Ethanol801272
4ZnCl₂ (10)Toluene110885
5CuCl (10)Toluene110890

This is a representative table; actual results will vary depending on the specific substrates and conditions.

Visualization: Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low product yield in 4-aminopyrimidine synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK check_catalyst Assess Catalyst Activity check_conditions->check_catalyst Conditions OK optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Conditions change_catalyst Screen Different Catalysts check_catalyst->change_catalyst Catalyst Inactive change_solvent Test Alternative Solvents check_catalyst->change_solvent Catalyst OK optimize_time Optimize Reaction Time optimize_temp->optimize_time success Improved Yield optimize_time->success change_catalyst->success change_solvent->success

Caption: A flowchart for systematically troubleshooting low yields.

References

  • PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the reaction of 4‐aminopyrimidine‐5‐carbonitriles 2a‐i with cyclohexanone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • ACS Publications. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of naphthopyranopyrimidine 4a. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • YouTube. (2024). Pyrimidine Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved from [Link]

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side reactions in the Biginelli reaction for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Biginelli reaction. As Senior Application Scientists, we have compiled this comprehensive guide to help you troubleshoot common side reactions and optimize your pyrimidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who utilize this powerful multi-component reaction. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to resolve issues in your own research.

Troubleshooting Guide: Common Side Reactions

This section addresses specific problems you may encounter during the Biginelli reaction, providing insights into their causes and practical steps for resolution.

Question 1: My reaction is producing a significant, often fluorescent, byproduct, leading to low yields of the desired dihydropyrimidinone (DHPM). What is happening and how can I fix it?

Answer:

This is a classic issue in Biginelli synthesis and is most commonly due to the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. This side reaction becomes particularly favorable at elevated temperatures.

Causality and Mechanism:

The Biginelli reaction relies on the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). The desired pathway involves the formation of an acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester.

However, at higher temperatures, urea can decompose to generate ammonia and isocyanic acid. The in situ generated ammonia can then participate in a competing Hantzsch pyridine synthesis. In this pathway, two equivalents of the β-ketoester react with one equivalent of the aldehyde and one equivalent of ammonia to form the DHP byproduct. The extended conjugation in the DHP ring system is often responsible for the observed fluorescence.

Troubleshooting Protocol:

  • Temperature Control: This is the most critical parameter. Reduce the reaction temperature. Many Biginelli reactions proceed efficiently at room temperature or with gentle heating (40-60 °C), which significantly disfavors the Hantzsch pathway.

  • Catalyst Selection: The choice of catalyst can influence the reaction pathways. While strong Brønsted acids can be effective, they can also promote side reactions. Consider using milder Lewis acids like Yb(OTf)₃, InCl₃, or solid-supported catalysts which can offer greater selectivity at lower temperatures.[1]

  • Order of Addition: While less common, in some systems, adding the urea portionwise or as the final component to the pre-mixed aldehyde and β-ketoester can help to minimize its decomposition before it can participate in the desired reaction.

Question 2: My reaction mixture is complex, and besides the desired product, I suspect the formation of a dehydrated product from the aldehyde and β-ketoester. How can I confirm this and prevent it?

Answer:

You are likely observing the formation of a Knoevenagel condensation product. This is a common side reaction, especially when the rate of the initial condensation between the aldehyde and the β-ketoester is faster than the subsequent steps of the Biginelli reaction.

Causality and Mechanism:

The Knoevenagel condensation is an aldol-type condensation between an active methylene compound (the β-ketoester) and an aldehyde, leading to a C=C bond formation and subsequent dehydration. This α,β-unsaturated dicarbonyl compound is a stable byproduct and may or may not react further to form other impurities. The formation of this byproduct is often favored by certain catalysts and reaction conditions.

Identification of Knoevenagel Adducts:

  • NMR Spectroscopy: The presence of a vinylic proton signal in the ¹H NMR spectrum (typically in the range of 7.5-8.0 ppm for an α,β-unsaturated system) is a key indicator. ¹³C NMR will show characteristic signals for the C=C double bond. Recent studies have utilized ¹⁹F NMR for reactions involving fluorinated components to clearly distinguish Knoevenagel intermediates from other species in the reaction mixture.[2][3]

Troubleshooting Protocol:

  • Catalyst Choice: The choice of acid catalyst can significantly influence the relative rates of the Knoevenagel and Biginelli pathways. Some Lewis acids may preferentially activate the aldehyde towards condensation with urea over the β-ketoester. Experiment with different Lewis acids (e.g., FeCl₃, Bi(NO₃)₃) or Brønsted acids to find the optimal balance for your specific substrates.

  • Reaction Stoichiometry: Ensure an appropriate stoichiometry of reactants. Using a slight excess of urea can help to favor the formation of the acyliminium intermediate, thereby outcompeting the Knoevenagel condensation.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathways. While polar protic solvents like ethanol are common, exploring less polar or aprotic solvents might alter the reaction course and suppress the Knoevenagel condensation.

Question 3: I am observing byproducts with a higher molecular weight than my expected product. What could be the cause?

Answer:

The formation of higher molecular weight byproducts often points towards Michael addition reactions or self-condensation of the starting materials.

Causality and Mechanism:

  • Michael Adducts: The Knoevenagel product, being an α,β-unsaturated system, is an excellent Michael acceptor. It can react with nucleophiles present in the reaction mixture, such as the enol of the β-ketoester or even urea, leading to the formation of Michael adducts. These adducts can then undergo further reactions, leading to a complex mixture of byproducts.

  • Self-Condensation of β-ketoester: Under certain acidic or basic conditions, β-ketoesters can undergo self-condensation to form dehydroacetic acid or other related compounds. This is more likely to occur at higher temperatures or with prolonged reaction times.

Troubleshooting Protocol:

  • Control of Knoevenagel Formation: The primary strategy to avoid Michael adducts is to prevent the formation of the Knoevenagel product in the first place (refer to the troubleshooting steps in Question 2).

  • Reaction Time and Temperature: Monitor the reaction progress closely using TLC or LC-MS. Avoid unnecessarily long reaction times and high temperatures, which can promote both Michael additions and self-condensation reactions.

  • pH Control: The pH of the reaction medium can be critical. While the Biginelli reaction is typically acid-catalyzed, excessively strong acidic conditions can promote side reactions. Buffering the reaction mixture or using a milder catalyst might be beneficial.

  • Solvent Effects: The solvent can play a role in stabilizing intermediates and influencing reaction rates. For Michael additions, polar aprotic solvents can sometimes favor the reaction, so a switch to a different solvent system could be beneficial.[4]

FAQs: Optimizing Your Biginelli Reaction

Q1: What is the optimal catalyst for the Biginelli reaction?

There is no single "best" catalyst as the optimal choice depends on the specific substrates being used. However, a wide range of both Brønsted and Lewis acids have been successfully employed.[5] For initial screening, milder Lewis acids like Yb(OTf)₃ or InCl₃ are often good starting points as they can provide high yields under relatively mild conditions.[1] For a more environmentally friendly approach, solid-supported catalysts or solvent-free conditions using ball milling have also shown excellent results.[6]

Q2: How important is the purity of the starting materials?

Reactant purity is crucial for a successful Biginelli reaction. Impurities in the aldehyde, β-ketoester, or urea can lead to the formation of unexpected side products and lower yields. It is highly recommended to use freshly distilled or purified starting materials.

Q3: Can I run the Biginelli reaction under solvent-free conditions?

Yes, solvent-free Biginelli reactions have been successfully performed, often with the aid of microwave irradiation or mechanical grinding (ball milling).[1][6] These methods are considered "green" alternatives as they reduce solvent waste and can often lead to shorter reaction times and higher yields.

Q4: How can I monitor the progress of my Biginelli reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate) can help visualize spots that are not UV-active. For more detailed analysis, LC-MS can be used to identify the masses of the product and any byproducts.

Reaction Mechanisms and Side Reactions

To provide a clearer understanding of the chemical transformations occurring in your flask, the following diagrams illustrate the main Biginelli reaction pathway and the key competing side reactions.

Diagram 1: The Main Biginelli Reaction Pathway (Iminium Route)

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester β-Ketoester Adduct Open-chain Adduct Ketoester->Adduct + Iminium Ion Iminium->Adduct DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization - H₂O

Caption: The generally accepted iminium pathway for the Biginelli reaction.

Diagram 2: Competing Side Reaction Pathways

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Biginelli Biginelli Reaction Hantzsch Hantzsch Dihydropyridine (High Temp, + NH₃) Knoevenagel Knoevenagel Product (Aldehyde + Ketoester) Michael Michael Adduct (Knoevenagel + Nucleophile) Knoevenagel->Michael Further Reaction Reactants Aldehyde + β-Ketoester + Urea Reactants->Biginelli Desired Pathway Reactants->Hantzsch Urea decomposition Reactants->Knoevenagel Direct Condensation

Caption: Overview of the main competing side reactions in the Biginelli synthesis.

Data Summary Table

The following table summarizes the key factors influencing the outcome of the Biginelli reaction and provides general recommendations for optimization.

ParameterIssueRecommendationRationale
Temperature Formation of Hantzsch DHP byproduct, self-condensationOperate at lower temperatures (RT to 60 °C)Minimizes urea decomposition and other side reactions.
Catalyst Low yield, Knoevenagel formationScreen a variety of Lewis and Brønsted acidsThe optimal catalyst is substrate-dependent.
Solvent Poor solubility, side reactionsTest different solvents (e.g., EtOH, MeCN, THF, or solvent-free)Solvent polarity can influence reaction pathways and solubility.
Stoichiometry Unreacted starting materials, side productsUse a slight excess of urea (1.2-1.5 eq.)Favors the formation of the acyliminium intermediate.
Reaction Time Incomplete reaction, byproduct formationMonitor reaction progress by TLC/LC-MSAvoids prolonged heating which can lead to decomposition.

References

  • El-Hamd, M. A., Shaban, M., & Abd El-Salam, H. (2021). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 26(11), 3328. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • Das, B., & Reddy, M. R. (2004). A simple, efficient, and cost-effective method has been developed for the synthesis of 3,4- dihydropyrimidin-2(1H)-ones by a one-pot three component cyclocondensation reaction of 1,3 dicarbonyl compound, aldehyde, and urea using benzyltriethylammonium chloride as the catalyst, under solvent-free conditions: the scope of this protocol is utilized for the synthesis of mitotic Kinesin EG5 inhibitor monastrol. ARKIVOC, 2005(iii), 228-236. [Link]

  • Trivedi, H., Patel, D. S., Shukla, S. P., & Mangte, A. D. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 5(8), 633-639. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Das, B., & Reddy, M. R. (2005). A new protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(3), 228-236. [Link]

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  • Boumoud, T., et al. (2018). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 62(2). [Link]

  • Sahota, N., et al. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(17), 4647-4653. [Link]

  • Sahn, J. J., et al. (2023). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents. ACS Omega, 8(11), 10427-10435. [Link]

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  • Al-Jammal, N., et al. (2019). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. Catalysts, 9(12), 1033. [Link]

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  • Sahn, J. J., et al. (2023). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents. ACS Omega, 8(11), 10427-10435. [Link]

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  • Liu, B., et al. (2016). Combined urea-thin layer chromatography and silver nitrate-thin layer chromatography for micro separation and determination of hard-to-detect branched chain fatty acids in natural lipids. Journal of Chromatography A, 1429, 321-327. [Link]

  • Budarin, V. L., et al. (2018). A Heterogeneous Acid-Base Organocatalyst For Cascade Deacetalisation-Knoevenagel Condensations. Scientific reports, 8(1), 1-8. [Link]

  • Shaheed, N., & Shaabani, A. (2025). Defect-rich MOF-303 as a dual acid-base heterogeneous catalyst for the one- pot Biginelli synthesis of dihydropyrimidinones. ResearchGate. [Link]

  • Zhang, Y., et al. (2016). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis?. Macromolecules, 49(16), 5853-5861. [Link]

Sources

Technical Support Center: Purification Strategies for Polar Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying polar aminopyrimidine compounds. The inherent polarity and basicity of the aminopyrimidine scaffold present unique challenges that require specialized strategies beyond standard protocols. This document is designed to provide both foundational knowledge and actionable solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying polar aminopyrimidine compounds?

The primary difficulties arise from their high polarity and the basic nature of the amino group.[1] These characteristics lead to several common issues:

  • Poor Retention in Reversed-Phase Chromatography (RPC): Polar compounds have a low affinity for nonpolar C18 stationary phases, often resulting in elution at or near the solvent front.[1][2]

  • Peak Tailing in HPLC: The basic amino group can interact strongly with residual acidic silanol groups on silica-based columns, leading to asymmetrical, tailing peaks and poor resolution.[1]

  • High Solubility in Polar Solvents: This makes purification by crystallization challenging, as it can be difficult to achieve the supersaturation needed for crystal formation, often resulting in low recovery.[1]

  • Co-elution with Polar Impurities: Crude reaction mixtures often contain polar byproducts and reagents that are difficult to separate from the target compound using standard methods.

Q2: Which chromatographic techniques are best suited for purifying polar aminopyrimidines?

While traditional reversed-phase chromatography can be optimized, several alternative techniques are often more effective for these challenging molecules. The choice depends on the specific properties of your compound and the impurities present.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile).[1][2][3] This combination facilitates the retention of polar analytes that are unretained in RPC.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful normal-phase technique that uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[4] It offers highly efficient and fast separations, especially for polar and basic compounds, and significantly reduces solvent consumption.[5][6] Additives are often used to improve peak shape for basic analytes.[7]

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases with multiple functionalities, such as combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.[8][9][10][11] This allows for multiple modes of interaction, providing unique selectivity and enhanced retention for polar and ionizable compounds.[9]

  • Ion-Exchange Chromatography (IEC): For aminopyrimidines that can be readily ionized, IEC offers a separation mechanism based on net charge, which can be highly effective for removing neutral or oppositely charged impurities.[1][12]

Q3: When should I choose HILIC over optimized Reversed-Phase?

Consider HILIC when your aminopyrimidine is extremely polar (e.g., LogD < 0) and exhibits little to no retention on even polar-endcapped C18 columns with high aqueous mobile phases.[13] HILIC is particularly advantageous when dealing with compounds that are highly soluble in water.[2] If you can achieve adequate retention and good peak shape in RPC through method optimization (see below), it may be simpler to stick with that more conventional technique.

Chromatography Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the proposed solutions.

Issue 1: Poor Retention in Reversed-Phase HPLC

Question: My polar aminopyrimidine elutes in the void volume of my C18 column, even when I use a low percentage of organic solvent. How can I increase its retention?

Causality: The compound is too hydrophilic and has insufficient hydrophobic interaction with the nonpolar C18 stationary phase. The mobile phase is too strong, even at high aqueous content.

Solutions:

StrategyMechanism of ActionKey Considerations
Use a Polar-Embedded or Polar-Endcapped Column These columns have polar functional groups integrated near the silica surface or at the end of the alkyl chains. This creates a more hydrophilic surface, allowing for better interaction with polar analytes and preventing phase collapse in highly aqueous mobile phases.[1]T3 columns, for example, have a lower C18 ligand density, which enhances polar analyte retention.
Decrease Organic Modifier Concentration Reducing the percentage of acetonitrile or methanol in the mobile phase increases its polarity, thereby increasing the retention time of polar compounds.[1]Be cautious of exceeding the pressure limits of your HPLC system. Ensure your column is stable in 100% aqueous conditions to avoid phase collapse.
Adjust Mobile Phase pH For basic aminopyrimidines, increasing the mobile phase pH (e.g., to pH 7-10) can neutralize the charge on the amino group, making the compound more hydrophobic and increasing its retention on the reversed-phase column.Ensure your column is stable at the chosen pH. Many silica-based columns degrade above pH 8. Use a column specifically designed for high-pH stability if needed.
Use Ion-Pairing Agents Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA for basic compounds) to the mobile phase forms a neutral ion pair with the charged analyte. This complex is more hydrophobic and is retained more strongly by the stationary phase.Ion-pairing agents are often non-volatile and can suppress MS signals. They also require extensive column flushing after use.
Issue 2: Severe Peak Tailing in HPLC

Question: I have sufficient retention for my compound, but the peak is broad and asymmetrical (tailing). What is causing this and how can I fix it?

Causality: Peak tailing for basic compounds like aminopyrimidines is most often caused by secondary ionic interactions between the protonated amine and negatively charged, acidic silanol groups on the silica backbone of the column. This leads to a mixed-mode retention mechanism where a small fraction of analyte molecules is strongly retained, smearing the peak.

Troubleshooting Decision Tree:

start HPLC Peak Tailing Observed for Aminopyrimidine q1 Is the analyte basic? start->q1 q2 Is the mobile phase pH low (<3)? q1->q2 Yes sol3 Switch to a base-deactivated or polar-endcapped column with minimal silanol activity. q1->sol3 No (unlikely) q3 Are you using a high-purity, modern column? q2->q3 Yes sol2 Increase pH to >7 to neutralize the analyte (use a pH-stable column). q2->sol2 No q4 Is the injection solvent stronger than the mobile phase? q3->q4 Yes sol5 Consider column degradation. Replace the column. q3->sol5 No sol1 Add a basic modifier (e.g., 0.1% NH4OH) or increase buffer concentration to compete for silanol sites. q4->sol1 No sol4 Dissolve the sample in the initial mobile phase or a weaker solvent. q4->sol4 Yes

Caption: Troubleshooting decision tree for HPLC peak tailing.

Issue 3: Compound Fails to Crystallize

Question: My aminopyrimidine compound is pure by NMR and LC-MS, but it just won't crystallize from any solvent I try. It remains an oil or a glass. What can I do?

Causality: The compound has high solubility in the chosen solvent, preventing the formation of a supersaturated solution necessary for crystallization.[1] Alternatively, residual impurities may be inhibiting crystal lattice formation.

Solutions:

StrategyMechanism of ActionKey Considerations
Use an Anti-Solvent Gradually add a solvent in which your compound is insoluble but is miscible with your crystallization solvent. This slowly reduces the overall solubility of your compound, inducing precipitation or crystallization.[1]Add the anti-solvent slowly at the cloud point to encourage crystal growth rather than amorphous precipitation.
Slow Evaporation Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered vial. This gradually increases the concentration to the point of saturation.This method works best with small quantities. Protect the sample from dust.
Change the Salt Form If your compound is a free base, try converting it to a salt (e.g., hydrochloride, sulfate). Salts often have very different solubility profiles and higher crystallinity than the corresponding free bases.Select an acid that will form a stable, crystalline salt. This can be determined through small-scale screening.
Further Purification Even trace impurities can inhibit crystallization. Re-purifying the material by chromatography may remove these inhibitors.[1]Ensure the final fractions are completely free of column material or other contaminants.

Detailed Experimental Protocols

Protocol 1: HILIC Purification

This protocol provides a general framework for developing a HILIC method for a polar aminopyrimidine.

  • Column Selection: Start with a versatile HILIC column, such as one with an amide or zwitterionic stationary phase.[1][13] Amide phases are generally a good first choice for separating a wide range of polar compounds.[14]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare a 100 mM stock solution of ammonium formate or ammonium acetate in water. Dilute this to a working concentration of 10-20 mM. Adjust pH if necessary (typically between 3 and 6).

    • Solvent B (Organic): 100% Acetonitrile.

  • Sample Preparation: Dissolve the crude compound in a solvent mixture that is weaker than the initial mobile phase conditions to ensure good peak shape. A 90:10 mixture of Acetonitrile:Water is often a good starting point. Filter the sample through a 0.22 µm filter.[1]

  • Gradient Development:

    • Initial Conditions: Start with a high percentage of organic solvent (e.g., 95% Acetonitrile).

    • Gradient: Run a linear gradient from 95% B to 50% B over 10-15 minutes.

    • Equilibration: Ensure the column is thoroughly equilibrated at the initial conditions before each injection (this can take longer than in RPC).

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation of the target compound from its impurities.[3][15]

start Start: HILIC Method Development step1 Select HILIC Column (e.g., Amide, Zwitterionic) start->step1 step2 Prepare Mobile Phase (ACN with Aqueous Buffer) step1->step2 step3 Dissolve Sample in High Organic Solvent step2->step3 step4 Run Initial Scouting Gradient (e.g., 95-50% ACN) step3->step4 q1 Is retention adequate? step4->q1 step5 Optimize Gradient Slope & Buffer Concentration q1->step5 Yes step6 Decrease Initial % ACN q1->step6 No end Final HILIC Method step5->end step6->step4

Sources

Technical Support Center: A Guide to Improving the Purity of 4-Amino-2-ethylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of 4-Amino-2-ethylpyrimidine-5-carbonitrile. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve the highest possible purity for your compound.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles specific problems you might encounter during your experiments. Each question is followed by a detailed explanation and actionable steps.

Q1: My ¹H NMR spectrum shows persistent starting material peaks after the initial work-up. How can I remove them?

This is a common issue, especially in multicomponent reactions where precise stoichiometry is critical.[1][2] The primary unreacted starting materials are typically the amidine hydrochloride and malononitrile. Their removal requires targeting their unique chemical properties.

Recommended Action: Acid-Base Extraction

The amino group on your pyrimidine product is basic and will be protonated in an acidic solution, rendering it water-soluble as a salt.[3] Most non-basic organic impurities will remain in the organic layer.

Experimental Protocol: Acid-Base Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The this compound will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer. The organic layer, containing non-basic impurities and potentially some unreacted malononitrile, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is > 8.

  • Precipitation & Extraction: Your purified product should precipitate out of the solution as a solid. If it oils out, extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Final Steps: Collect the solid by vacuum filtration or combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q2: After recrystallization, I see a significant loss of yield, and the mother liquor still contains a lot of my product. How can I optimize this?

This problem points directly to the choice of recrystallization solvent or the technique itself. The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] If the compound is too soluble even at low temperatures, recovery will be poor.

Optimization Strategies:

  • Solvent System Screening: The key is finding the right solvent or solvent pair. For aminopyrimidines, common solvents include ethanol, ethyl acetate, and hexane.[3][5]

    • Single Solvent: Test solubility in small vials. Add ~20 mg of your crude product to a test tube, add a few drops of solvent, and heat. A good solvent will fully dissolve the material when hot. Let it cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • Two-Solvent System: This is useful when no single solvent is ideal. Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in, e.g., ethanol or acetone) while hot. Then, slowly add a "poor" solvent (one it's insoluble in, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point).[6] Allow this to cool slowly.

  • Technique Refinement:

    • Use Minimal Hot Solvent: A common error is adding too much solvent, which keeps the product dissolved even when cold.[4] Add just enough hot solvent to fully dissolve the crude material.

    • Slow Cooling: Do not rush the crystallization process. Allowing the solution to cool slowly to room temperature before moving it to an ice bath is critical for forming large, pure crystals rather than a fine, potentially impure precipitate.[4]

    • Concentrate the Mother Liquor: You can often recover a second crop of crystals by taking the filtrate (mother liquor) from the first filtration, reducing its volume by about half on a rotary evaporator, and cooling it again.[6] Note that this second crop may be less pure than the first.

Workflow for Optimizing Recrystallization

start Low Yield from Recrystallization check_solubility Is compound too soluble in cold solvent? start->check_solubility two_solvent Implement Two-Solvent System (e.g., Ethanol/Water, Acetone/Hexane) check_solubility->two_solvent Yes check_volume Was minimal hot solvent used? check_solubility->check_volume No slow_cool Ensure Slow Cooling two_solvent->slow_cool reduce_volume Yes. Reduce solvent volume in next attempt. check_volume->reduce_volume No check_volume->slow_cool Yes reduce_volume->slow_cool second_crop Recover Second Crop from Mother Liquor slow_cool->second_crop end_node Optimized Purity & Yield second_crop->end_node

Caption: Decision workflow for troubleshooting low recrystallization yield.

Q3: My compound appears as a smear or remains at the baseline on a silica TLC plate. How can I purify it using column chromatography?

This behavior indicates that your compound is highly polar and is strongly adsorbing to the acidic silica gel.[7] Standard silica gel chromatography may be challenging, but can be optimized.

Troubleshooting Column Chromatography:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: To counteract the acidic silica, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (by using a solvent saturated with ammonia) to your eluent. This will neutralize the acidic sites on the silica and reduce peak tailing.

    • Use a More Polar Solvent System: Increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, switch to dichloromethane/methanol. A gradient elution, starting with a lower polarity and gradually increasing it, is often effective.

  • Change the Stationary Phase:

    • Alumina (Basic or Neutral): For basic compounds like yours, basic or neutral alumina can be a superior alternative to silica gel, as it prevents the strong adsorption that causes streaking.

    • Reverse-Phase Silica (C18): Here, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Your polar compound will elute relatively quickly. This is an excellent method for separating it from less polar impurities.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds. It uses a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent.[7]

Recommended Starting Point for Column Chromatography

Stationary Phase Recommended Eluent System Rationale
Silica Gel Dichloromethane/Methanol + 0.5% Triethylamine The standard choice. Triethylamine is added to reduce tailing of the basic amine compound.[8]
Neutral Alumina Hexane/Ethyl Acetate or DCM/Methanol A good alternative to silica for basic compounds to avoid strong acidic interactions.

| Reverse-Phase (C18) | Water/Acetonitrile or Water/Methanol | Excellent for separating polar compounds from non-polar impurities. |

Frequently Asked Questions (FAQs)
What is the best general-purpose method for purifying this compound?

For initial purification to remove bulk impurities, recrystallization is often the most efficient and scalable method.[4] A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point. For achieving very high purity (>99.5%) or for separating closely related impurities, column chromatography (potentially on alumina or using a modified eluent on silica) is the preferred method.[8][9]

Purification Method Selection Guide

start Crude Product (Purity < 95%) is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil) check_purity Purity > 99%? recrystallize->check_purity acid_base Consider Acid-Base Extraction (for non-basic impurities) recrystallize->acid_base Fails or Impurities Persist check_purity->column No end_node High Purity Product check_purity->end_node Yes column->end_node acid_base->recrystallize

Sources

Technical Support Center: Navigating the Scale-Up of Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the multifaceted challenges of scaling up the synthesis of pyrimidine derivatives. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries. Here, we move beyond theoretical knowledge to provide field-proven insights and actionable troubleshooting strategies. Our aim is to empower you to anticipate, diagnose, and resolve the common, yet complex, issues that arise when transitioning from laboratory-scale experiments to pilot and commercial-scale production.

I. Troubleshooting Guide: From Benchtop Anomalies to Production Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the scale-up of pyrimidine synthesis.

Reaction Kinetics and Yield

Question: We are observing a significant drop in yield for our Biginelli reaction upon scaling up from a 10g to a 1kg scale. What are the likely causes and how can we troubleshoot this?

Answer:

A drop in yield during scale-up of the Biginelli reaction is a common challenge, often rooted in mass and heat transfer limitations that are less apparent at the lab scale. Here’s a breakdown of potential causes and a systematic approach to troubleshooting:

  • Inadequate Mixing and Mass Transfer:

    • Causality: At larger scales, achieving homogeneous mixing of the three components (aldehyde, β-ketoester, and urea/thiourea) becomes more difficult. Poor mixing can lead to localized concentration gradients, resulting in the formation of side products and unreacted starting materials.

    • Troubleshooting Steps:

      • Agitator and Baffle Design: Evaluate the geometry of your reactor, agitator type, and baffle configuration. For many slurry-based reactions, a pitched-blade turbine or similar impeller that promotes both axial and radial flow is often more effective than a simple anchor stirrer.

      • Stirring Rate Optimization: The optimal stirring rate (in RPM) does not scale linearly. Conduct mixing studies to ensure efficient solid suspension and liquid-liquid dispersion.

      • Order of Addition: The sequence of reagent addition can significantly impact the reaction. In some cases, adding the urea last can minimize its decomposition into ammonia, which can promote the formation of a common fluorescent byproduct, a Hantzsch-type 1,4-dihydropyridine (DHP).[1]

  • Thermal Control and Exotherm Management:

    • Causality: The Biginelli reaction is often exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature increases can accelerate side reactions, such as the formation of the aforementioned DHP byproduct, which is favored at higher temperatures.[1]

    • Troubleshooting Steps:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[2] This data is crucial for designing an adequate cooling system.

      • Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled addition (semi-batch process) of the limiting reagent. This allows the cooling system to manage the heat generated.[2]

      • Solvent Selection: A solvent with a higher heat capacity can help to moderate temperature changes.[2]

  • Catalyst Inefficiency:

    • Causality: The catalyst, whether a Brønsted or Lewis acid, may not be as effective at a larger scale due to dilution effects or deactivation.

    • Troubleshooting Steps:

      • Catalyst Loading: Re-evaluate the catalyst loading. A simple percentage-based scaling may not be sufficient.

      • Catalyst Activity: Ensure the catalyst is active and has not been deactivated by impurities in the starting materials or by moisture. If using a reusable catalyst, it may require regeneration.[1]

Question: We are observing the formation of a persistent, yellow, fluorescent impurity in our pyrimidine synthesis. How can we identify and eliminate it?

Answer:

The formation of a yellow, fluorescent impurity is a classic issue in certain pyrimidine syntheses, particularly the Biginelli reaction.

  • Identification of the Impurity:

    • The most probable culprit is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product arises from the condensation of two equivalents of the β-ketoester with one equivalent of the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[1][3]

  • Strategies for Elimination:

    • Temperature Control: As the Hantzsch reaction is often favored at higher temperatures, lowering the reaction temperature is a primary strategy to minimize DHP formation.[1][3]

    • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Some Lewis acids may show higher selectivity for the Biginelli reaction over the Hantzsch pathway.[1][3]

    • Order of Reagent Addition: Adding the urea portion-wise or as the last component can reduce its residence time at elevated temperatures, thereby minimizing its decomposition to ammonia.[1]

    • pH Control: Maintaining the optimal pH throughout the reaction can also influence the selectivity.

Purification and Isolation Challenges

Question: Our pyrimidine derivative is highly polar and shows poor retention on reverse-phase HPLC, making purification by chromatography difficult at scale. What are our options?

Answer:

Purifying highly polar compounds is a frequent challenge. Here are several strategies to consider:

  • Chromatography Optimization:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reverse-phase chromatography for polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.

    • Normal-Phase Chromatography: While less common for polar compounds due to solvent considerations, normal-phase chromatography with a polar stationary phase (like silica or alumina) and a non-polar mobile phase can be effective.

  • Crystallization:

    • Causality: Crystallization is often the most scalable and cost-effective purification method for APIs. The key is to find a suitable solvent system where the product has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution or are removed in a preceding step.[]

    • Step-by-Step Protocol for Crystallization of a Polar Pyrimidine Derivative:

      • Solvent Screening: Begin by screening a variety of solvents with different polarities to determine the solubility profile of your crude product.

      • Antisolvent Crystallization: If the compound is highly soluble in a particular solvent, an antisolvent (a solvent in which the compound is insoluble) can be added to induce precipitation.

      • Cooling Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent to create a saturated solution. Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

      • Seeding: To ensure the formation of the desired crystal form and to control crystal size, seeding the supersaturated solution with a small amount of pure crystalline material can be highly effective.[]

      • Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove residual impurities.[5]

      • Drying: Dry the crystals under vacuum at an appropriate temperature to remove residual solvent.[5]

Question: We are struggling with the formation of N-acylurea byproducts, which are difficult to separate from our desired dihydropyrimidinone (DHPM) product. How can we address this?

Answer:

N-acylureas are common byproducts in Biginelli reactions, arising from the reaction of the β-ketoester with urea.[1]

  • Identification: These impurities can be characterized by techniques such as ¹H and ¹³C NMR spectroscopy and mass spectrometry.[1]

  • Prevention and Removal:

    • Stoichiometry and Catalyst Control: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can sometimes suppress the formation of N-acylureas.[1]

    • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities. A systematic solvent screening is crucial to identify a solvent system that provides good separation.[1]

II. Frequently Asked Questions (FAQs)

This section addresses broader, yet critical, questions related to the successful scale-up of pyrimidine derivative synthesis.

Q1: What are the key process safety considerations when scaling up an exothermic pyrimidine synthesis?

A1: Process safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment is essential. This includes:

    • Reaction Calorimetry: To determine the heat of reaction, heat capacity of the reaction mixture, and the rate of heat evolution.[2]

    • Adiabatic Calorimetry: To assess the potential for a thermal runaway reaction by determining the time to maximum rate under adiabatic conditions.

  • Preventative Measures:

    • Controlled Dosing: Implement a semi-batch process where one or more reagents are added at a controlled rate to manage the heat output.[2]

    • Robust Cooling System: Ensure the reactor's cooling system is capable of handling the maximum heat output of the reaction, with a built-in safety margin.[2]

    • Emergency Quenching Plan: Have a well-defined and tested emergency quenching procedure in place in case of a cooling failure or unexpected exotherm. This may involve the rapid addition of a quenching agent to stop the reaction.

  • Pressure and Gas Evolution: Be aware of any potential for gas evolution, which can lead to a rapid increase in reactor pressure. Ensure the reactor is equipped with appropriate pressure relief systems.[2]

Q2: How can Process Analytical Technology (PAT) be implemented to monitor and control a large-scale pyrimidine synthesis?

A2: PAT provides real-time insights into a reaction, enabling better control and consistency. For pyrimidine synthesis, consider the following:

  • In-situ FTIR and Raman Spectroscopy: These techniques can be used for real-time monitoring of the concentration of reactants, intermediates, and the final product.[6] By inserting a probe directly into the reactor, you can:

    • Track reaction kinetics and identify the reaction endpoint precisely.

    • Monitor the formation of byproducts in real-time, allowing for immediate process adjustments.

    • Ensure batch-to-batch consistency.

  • Implementation Workflow:

    • Feasibility Study: In the lab, use in-situ spectroscopy to develop a qualitative understanding of the reaction.

    • Method Development: Build a quantitative model by correlating spectral data with offline measurements (e.g., HPLC).

    • Scale-Up and Validation: Implement the PAT method on the pilot and production scale, validating its robustness and accuracy.

Q3: What are the critical raw material attributes to consider for a scalable pyrimidine synthesis, and how do they impact the process?

A3: The quality of your raw materials is fundamental to the success of your scaled-up process.[7] Key attributes to consider include:

  • Purity: Impurities in starting materials can act as catalyst poisons, participate in side reactions, or be carried through to the final product, complicating purification.[1][3]

  • Particle Size Distribution: For solid reagents, the particle size can affect dissolution rates and reactivity.

  • Water Content: Moisture can deactivate certain catalysts or participate in unwanted hydrolysis reactions.

  • Supplier Qualification: Establish robust specifications for all raw materials and qualify your suppliers to ensure a consistent and reliable supply chain.

Q4: What are the key regulatory considerations when preparing for a Chemistry, Manufacturing, and Controls (CMC) submission for a scaled-up pyrimidine API?

A4: A comprehensive CMC package is crucial for regulatory approval. Key aspects include:

  • Process Description and Control: A detailed description of the manufacturing process, including all steps, equipment, and in-process controls.

  • Starting Material Justification: A well-reasoned justification for the selection of your regulatory starting materials.[8]

  • Impurity Profile: A thorough characterization of the impurity profile of the API, including the identification, qualification, and quantification of all significant impurities.

  • Process Validation: Data from at least three successful validation batches demonstrating that the process is robust and consistently produces an API of the required quality.[9]

  • Stability Data: Comprehensive stability data on the API to establish a retest period or shelf life.

III. Visualizations and Protocols

Diagrams

Scale_Up_Challenges cluster_Reaction Reaction & Yield cluster_Purification Purification & Isolation cluster_Safety Process Safety cluster_Regulatory Regulatory & Quality Mixing Inadequate Mixing Thermal Poor Thermal Control Catalyst Catalyst Inefficiency Polarity High Polarity Byproducts Side Product Formation Exotherm Exotherm Management Pressure Pressure Control RawMaterial Raw Material Quality PAT Process Monitoring (PAT) CMC CMC Documentation ScaleUp Scale-Up Challenges ScaleUp->Mixing Mass Transfer ScaleUp->Thermal Heat Transfer ScaleUp->Catalyst ScaleUp->Polarity ScaleUp->Byproducts ScaleUp->Exotherm ScaleUp->Pressure ScaleUp->RawMaterial ScaleUp->PAT ScaleUp->CMC

Caption: Key challenge areas in the scale-up synthesis of pyrimidine derivatives.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield) Step1 Analyze Reaction Parameters (Temp, Time, Stoichiometry) Start->Step1 Step2 Evaluate Physical Parameters (Mixing, Heat Transfer) Step1->Step2 Step3 Assess Material Quality (Starting Materials, Solvents) Step2->Step3 Step4 Implement Corrective Actions (e.g., Optimize Stirring, Control Addition) Step3->Step4 Step5 Monitor with PAT (FTIR, Raman) Step4->Step5 End Process Optimized Step5->End

Caption: A systematic workflow for troubleshooting scale-up issues.

Experimental Protocol: Kilogram-Scale Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol is adapted from established procedures and is intended as a guide.[10][11][12] All operations should be conducted by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment must be performed before commencing.

Materials:

ReagentQuantityMolesPurity
Guanidine hydrochloride10.0 kg104.6 mol>99%
Sodium ethoxide7.12 kg104.6 mol21% solution in ethanol
Ethyl cyanoacetate11.8 kg104.3 mol>99%
Anhydrous Ethanol100 L->99.5%
Glacial Acetic Acid~2.5 L->99.7%
Deionized Water~100 L--

Procedure:

  • Guanidine Free Base Preparation:

    • Charge the sodium ethoxide solution into a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.

    • Slowly add the guanidine hydrochloride in portions, maintaining the temperature below 30°C.

    • Stir the resulting slurry for 1 hour at room temperature. The precipitated sodium chloride will be carried forward in the next step.

  • Reaction:

    • To the slurry from step 1, add the ethyl cyanoacetate over a period of 1-2 hours, ensuring the temperature does not exceed 40°C.

    • Once the addition is complete, heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable in-process control (e.g., HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to 20-25°C.

    • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • Add deionized water (approx. 80 L) to the residue and stir to dissolve the solids.

    • Cool the solution to 0-10°C and slowly add glacial acetic acid to adjust the pH to ~7.[12]

    • Stir the resulting slurry at 0-10°C for at least 2 hours.

    • Isolate the product by filtration.

    • Wash the filter cake with cold deionized water (2 x 10 L).

    • Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Yield: ~10.5 - 11.5 kg (80-87%)

IV. References

  • Organic Process Research & Development. (2024). Volume 28, Issue 7. ACS Publications. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. [Link]

  • FDA. (n.d.). Chemistry, Manufacturing, and Control (CMC) Information for Human Gene Therapy Investigational New Drug Applications (INDs) Guidance for Industry. [Link]

  • Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]

  • SCL Lifesciences. (n.d.). Importance of Raw Material API in Pharmaceutical Manufacturing. [Link]

  • ResearchGate. (2022). Real-time reaction monitoring of liquids on the chip-scale. [Link]

  • YouTube. (2021). A Scientist's Guide to Crystallization Process Development. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PubMed Central. [Link]

  • NIH SEED Office. (n.d.). Manufacturing Scale-Up of Drugs and Biologics. [Link]

  • Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • ResearchGate. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12. [Link]

  • ResearchGate. (n.d.). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. [Link]

  • European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • NIH. (n.d.). Studies on the control of pyrimidine biosynthesis in human diploid cell strains. II. Effects of 5-azaorotic acid, barbituric acid, and pyrimidine precursors on cellular phenotype. [Link]

  • enkrisi. (2025). AI in Regulatory CMC: Transforming Strategy, Submissions, and FDA Readiness. [Link]

  • YouTube. (2016). In Situ FTIR Reaction Monitoring. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • In Situ, Real-Time Emission FTIR Spectroscopy as a Diagnostic for Ash Deposition During Coal Combustion. (n.d.). Taylor & Francis. [Link]

  • SCX CMC Solutions. (2025). From API to Clinic: Structuring Your Development Roadmap. [Link]

  • ResearchGate. (n.d.). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. [Link]

  • ResearchGate. (2025). Synthesis and characterization of novel N-acyl cyclic urea derivatives. [Link]

  • Guidelines for Process Safety in Bioprocess Manufacturing Facilities. (n.d.). Wiley. [Link]

  • Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up. [Link]

  • PubMed. (2020). Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. [Link]

  • MDPI. (n.d.). Real-Time Monitoring of the In Situ Microfluidic Synthesis of Ag Nanoparticles on Solid Substrate for Reliable SERS Detection. [Link]

  • ACS Publications. (2025). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. [Link]

  • PubMed. (n.d.). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. [Link]

  • Development and Scale up in API Manufacture (Part 2 Quality Assurance Considerations). (2009). SlideShare. [Link]

  • GMP SOP. (n.d.). Guidance 128 - Filing Strategy for Specifications for Raw Materials used in API Manufacturing. [Link]

  • Patsnap. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. [Link]

  • MDPI. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

Sources

Technical Support Center: Managing Exotherms in Large-Scale Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic reactions in large-scale pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The following information is curated from established safety protocols, academic literature, and industrial case studies to ensure scientific integrity and practical applicability in your laboratory and manufacturing settings.

Introduction: The Energetic Nature of Pyrimidine Synthesis

The synthesis of pyrimidine and its derivatives is a cornerstone of pharmaceutical and fine chemical manufacturing.[1][2] Many of the classical and novel synthetic routes, such as the Biginelli or Hantzsch reactions, involve condensation and cyclization steps that can be highly exothermic.[1][3][4] While these reactions are efficient in building molecular complexity, the associated heat release poses a significant safety risk, especially at scale. A failure to adequately control the reaction temperature can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially resulting in equipment failure, fire, or explosion.[5][6]

This guide provides a structured approach to identifying, understanding, and mitigating the risks associated with exothermic pyrimidine reactions. By implementing the strategies outlined below, you can ensure safer and more reproducible large-scale syntheses.

Part 1: Troubleshooting Guide for Exothermic Events

This section addresses specific issues that may arise during a large-scale pyrimidine reaction. The question-and-answer format is designed to help you quickly identify the problem and implement a solution.

Q1: My reaction temperature is rapidly increasing beyond the set point, and the cooling system can't keep up. What should I do?

A1: This indicates a potential thermal runaway. Immediate and decisive action is required.

Immediate Actions:

  • Stop all reagent addition immediately. [7] This is the most critical first step to prevent adding more fuel to the exothermic event.

  • Maximize cooling. [7] Ensure your cooling system is operating at its maximum capacity. Check that the coolant is flowing at the highest possible rate and at the lowest achievable temperature.

  • Increase agitation if it is safe to do so. Improved mixing can help to dissipate localized hot spots and improve heat transfer to the cooling jacket.[7] However, be cautious as increased agitation can sometimes increase the reaction rate.

  • If the temperature continues to rise, proceed to the "Emergency Quenching" protocol. [7]

Root Cause Analysis and Prevention:

  • Incorrect Reagent Concentration or Addition Rate: Adding a reagent too quickly or at a higher concentration than specified can overwhelm the cooling system's capacity.

  • Inadequate Cooling Capacity: The cooling system may be undersized for the scale and exothermicity of the reaction.

  • Loss of Cooling: A failure in the cooling system (e.g., chiller malfunction, loss of coolant flow) can lead to a rapid temperature increase.

Workflow for Managing a Temperature Excursion:

G start Rapid Temperature Increase Detected stop_addition Immediately Stop All Reagent Addition start->stop_addition max_cooling Maximize Cooling System Output stop_addition->max_cooling increase_agitation Increase Agitation (If Safe) max_cooling->increase_agitation monitor_temp Monitor Temperature Closely increase_agitation->monitor_temp temp_stabilized Temperature Stabilizes monitor_temp->temp_stabilized quench Emergency Quench Protocol Initiated temp_stabilized->quench No investigate Investigate Root Cause Post-Mortem temp_stabilized->investigate Yes

Caption: Decision workflow for managing a sudden temperature increase.

Q2: I'm observing localized boiling or fuming from the surface of my reaction mixture, even though the bulk temperature is within the desired range. What's happening?

A2: This is likely due to the formation of hot spots caused by poor mixing.

Immediate Actions:

  • Stop all reagent addition. [7]

  • Increase the agitation rate if it is safe to do so. [7] This will improve the homogeneity of the reaction mixture and facilitate heat transfer.

  • Ensure the thermocouple is correctly positioned to provide a representative reading of the bulk temperature.

Root Cause Analysis and Prevention:

  • Inadequate Agitator Design or Speed: The agitator may not be providing sufficient mixing for the viscosity and volume of the reaction mass.

  • Viscous Reaction Mixture: As the reaction progresses, the viscosity may increase, hindering effective mixing.

  • Poor Reagent Dispersion: If a reagent is added to the surface and is not quickly dispersed, a localized exothermic reaction can occur.

Q3: There has been a sudden and significant increase in the reactor pressure. What are the potential causes and what should I do?

A3: A sudden pressure increase is a serious safety concern and could indicate the onset of a runaway reaction or the generation of gaseous byproducts.

Immediate Actions:

  • Immediately stop all reagent addition and heating.

  • Maximize cooling to reduce the temperature and vapor pressure of the solvent.

  • If the pressure continues to rise and exceeds the vessel's safety limits, evacuate the area immediately and follow your facility's emergency procedures.

Root Cause Analysis and Prevention:

  • Thermal Runaway: As the temperature increases uncontrollably, the vapor pressure of the solvent and any low-boiling point components will rise rapidly.

  • Gas Evolution: Some pyrimidine syntheses can produce gaseous byproducts (e.g., ammonia from urea decomposition), especially at elevated temperatures.[8]

  • Decomposition: At high temperatures, reactants or products may begin to decompose, generating non-condensable gases.[9]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about managing exotherms in large-scale pyrimidine reactions.

Q1: How can I proactively assess the thermal hazards of my pyrimidine synthesis before scaling up?

A1: A thorough understanding of the reaction's thermochemistry is crucial for a safe scale-up.

  • Reaction Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable data on the onset of decomposition and the total heat of reaction.[9][10]

  • Adiabatic Calorimetry: This technique can simulate a worst-case scenario of complete cooling failure to determine the maximum temperature and pressure the system could reach.

  • Literature Review: Search for published studies on similar reactions to understand their thermal characteristics.

Q2: What are the key engineering controls for managing exothermic reactions in a large-scale reactor?

A2: Robust engineering controls are your primary defense against thermal runaway.

  • Jacketed Reactors with Efficient Heat Transfer: The reactor should be designed for efficient heat removal, with a large surface area-to-volume ratio and a high-performance heat transfer fluid.

  • Accurate and Responsive Temperature Control: Use a reliable temperature control system with a properly placed thermocouple to monitor the internal reaction temperature.

  • Controlled Dosing Systems: Employ pumps or mass flow controllers for the controlled addition of reagents.[7]

  • Emergency Relief Systems: The reactor must be equipped with a properly sized and rated rupture disc or relief valve to safely vent excess pressure in an emergency.

Q3: What are some common pyrimidine synthesis reactions known to be highly exothermic?

A3: Several common pyrimidine syntheses require careful thermal management.

  • Biginelli Reaction: The condensation of an aldehyde, a β-ketoester, and urea or thiourea can be exothermic, and side reactions at higher temperatures can occur.[8][11]

  • Hantzsch Dihydropyridine Synthesis: While not a direct pyrimidine synthesis, it's a common side reaction in the Biginelli synthesis and is also known to be exothermic.[8]

  • Reactions involving strong acids or bases: The neutralization of acidic or basic reagents can generate significant heat.

  • Hydrogenation Reactions: The catalytic hydrogenation of functional groups on the pyrimidine ring can be highly exothermic and requires careful control of hydrogen pressure and temperature.[12]

Q4: What are the best practices for developing a robust and safe protocol for a large-scale exothermic pyrimidine reaction?

A4: A multi-faceted approach combining process understanding, engineering controls, and procedural discipline is essential.

Key Best Practices:

Best PracticeRationale
Thorough Process Hazard Analysis (PHA) Identify potential hazards, failure modes, and their consequences before the first large-scale run.
Controlled Addition of Limiting Reagent The rate of heat generation is directly proportional to the rate of reaction. Controlling the addition of a key reagent is the primary means of controlling the reaction rate.[7]
"Semi-Batch" Operation Adding one or more reagents over time to a solution of the other reactants allows for better temperature control.
Use of a Reflux Condenser For reactions run at the boiling point of the solvent, a reflux condenser can help to dissipate a significant amount of the heat of reaction.
Establishment of Emergency Procedures All personnel should be trained on emergency shutdown and quenching procedures.[7]

Logical Flow for Safe Protocol Development:

G cluster_0 Pre-Campaign Activities cluster_1 Protocol Development cluster_2 Execution & Review lit_review Literature Review & Hazard Assessment thermal_analysis Reaction & Adiabatic Calorimetry lit_review->thermal_analysis pha Process Hazard Analysis (PHA) thermal_analysis->pha define_params Define Critical Process Parameters (Temp, Addition Rate, etc.) pha->define_params eng_controls Specify Engineering Controls (Reactor, Cooling, Venting) define_params->eng_controls emergency_plan Develop Emergency Shutdown & Quench Plan eng_controls->emergency_plan small_scale Small-Scale Validation Runs emergency_plan->small_scale scale_up Controlled Scale-Up with Monitoring small_scale->scale_up review Post-Campaign Review & Optimization scale_up->review

Caption: A structured workflow for developing a safe large-scale exothermic reaction protocol.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Jacketed Lab Reactor

This protocol outlines a general procedure for safely conducting an exothermic alkylation reaction with 2-(Chloromethyl)pyrimidine hydrochloride in a jacketed lab reactor.[7]

  • Reactor Setup and Pre-Reaction Checks:

    • Assemble a clean, dry jacketed reactor equipped with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel or syringe pump for controlled reagent addition.

    • Connect the reactor jacket to a circulating bath with a suitable cooling fluid.

    • Charge the reactor with the substrate and solvent.

    • Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).

  • Reagent Addition:

    • Dissolve the 2-(Chloromethyl)pyrimidine hydrochloride in a suitable solvent in the addition funnel or syringe pump.

    • Begin adding the 2-(Chloromethyl)pyrimidine hydrochloride solution dropwise or at a slow, constant rate.

    • Closely monitor the internal temperature. If the temperature rises above the set point, stop the addition until the temperature stabilizes.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, continue to stir the reaction mixture at the set temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

    • Once the reaction is complete, proceed with the appropriate work-up and purification procedures.

Protocol 2: Emergency Quenching Procedure

This is a generic procedure and must be adapted to the specific chemistry of your reaction.

  • Prerequisites:

    • A pre-determined, appropriate quenching agent must be readily available. The choice of quencher will depend on the reaction chemistry.

    • All personnel must be trained on this procedure.

  • Execution:

    • If a thermal runaway is confirmed and cannot be controlled by stopping reagent addition and maximizing cooling, announce the emergency to all personnel in the vicinity.

    • If it is safe to do so, add the quenching agent to the reactor to stop the reaction. This should only be performed by trained personnel with a clear understanding of the potential consequences.[7]

    • Evacuate the area to a safe distance.

References

  • ACS Publications. (2025). Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine | Journal of Chemical & Engineering Data. Available at: [Link]

  • ResearchGate. (2025). Thermal analysis of some novel pyrimidine derivatives. Available at: [Link]

  • IChemE. (2008). Runaway chemical reaction at Corden Pharmachem, Cork. Available at: [Link]

  • IChemE. (n.d.). CASE STUDIES ON THE EXPLOSION OF ORGANIC POWDERS IN THE PHARMACEUTICAL INDUSTRY AND IN THE FOUNDRY SAND. Available at: [Link]

  • University of Oxford. (n.d.). Pyrimidines. Available at: [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Available at: [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available at: [Link]

  • PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Available at: [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. Available at: [Link]

  • ACS Publications. (2026). An Organic–Inorganic Hybrid Ferroelastic Semiconductor with Thermochromic Effect. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Available at: [Link]

  • ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Available at: [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Available at: [Link]

Sources

Technical Support Center: 4-Amino-2-ethylpyrimidine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-ethylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, identify potential impurities, and troubleshoot common experimental issues. Ensuring the purity of this pyrimidine derivative is critical, as impurities can significantly affect downstream applications, including biological activity and safety profiles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its critical parameters?

A1: The most prevalent and efficient method for synthesizing this compound is the condensation reaction between an ethylamidine salt (e.g., ethylamidine hydrochloride) and a malononitrile derivative. This reaction is a classic example of constructing the pyrimidine ring from N-C-N and C-C-C fragments.[2][3] Critical parameters that require strict control include reaction temperature, stoichiometry of reactants, and the choice of base and solvent.[4] Inadequate control of these parameters can lead to low yields and the formation of various impurities.

Q2: What are the expected physicochemical properties and solubility of pure this compound?

A2: Pure this compound is typically a solid, often appearing as a pale yellow powder. While specific data for the 2-ethyl derivative is not abundant, analogous compounds like the 2-methyl derivative are soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol, with slight solubility in water.[5] It's crucial to have this baseline data for designing appropriate purification and analytical methods.

Q3: Which analytical techniques are most effective for purity assessment and impurity identification?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for purity assessment due to its high resolution and quantitative accuracy.[1] For definitive identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also vital for structural elucidation of the final product and any isolated impurities.

Troubleshooting Guide: Impurity Identification & Mitigation

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Scenario 1: My final product shows a lower than expected yield and the crude NMR indicates multiple species.

Q: I have a low yield and my reaction mixture seems complex. What are the likely causes?

A: This is a common issue that typically points to suboptimal reaction conditions or reactant instability.

  • Causality: Low conversion can be due to several factors including an inactive catalyst, insufficient reaction time or temperature, or the presence of impurities in the starting materials.[4] Side reactions, such as the self-condensation of the malononitrile derivative or hydrolysis of the amidine, can also consume starting materials and generate byproducts.[8]

  • Troubleshooting Steps:

    • Verify Reactant Purity: Ensure your ethylamidine salt and malononitrile derivative are of high purity. Impurities can inhibit the reaction.[4]

    • Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] A modest increase in temperature or prolonged reaction time may be necessary.

    • Check Stoichiometry and Order of Addition: Ensure the molar ratios of your reactants are correct. The order in which reactants are added can sometimes influence the reaction pathway and minimize side reactions.

    • Solvent Choice: The polarity of the solvent can significantly impact reaction rates. While alcohols like ethanol are common, exploring other solvents may improve yield.[4]

Scenario 2: My HPLC chromatogram shows an unexpected peak eluting close to the main product peak.

Q: What could this closely eluting peak be, and how can I identify and remove it?

A: A closely eluting peak suggests an impurity that is structurally similar to your target compound.

  • Potential Impurities & Their Origin:

    • Isomers: Positional isomers can form depending on the specific malononitrile derivative used.

    • Hydrolysis Product: The nitrile group (-CN) could be partially hydrolyzed to an amide (-CONH2) or a carboxylic acid (-COOH) if there is excess water and harsh (highly acidic or basic) conditions are used during workup or purification.

    • Unreacted Starting Material: If the reaction has not gone to completion, you may see unreacted starting materials.

  • Identification Workflow:

    • LC-MS Analysis: The first step is to obtain a mass spectrum of the impurity peak. The molecular weight will provide a critical clue to its identity.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide an exact mass, allowing you to propose a molecular formula.

    • NMR of Enriched Fraction: If possible, collect a fraction enriched with the impurity and acquire a 1H NMR spectrum. This can provide structural information to confirm the identity.

  • Mitigation & Purification:

    • Optimize Chromatography: Modify your HPLC gradient, mobile phase composition, or switch to a different column chemistry (e.g., phenyl-hexyl instead of C18) to improve separation.

    • Recrystallization: Carefully select a solvent system for recrystallization. This can be a highly effective method for removing structurally similar impurities. Common solvents for related compounds include ethanol, hexane, or DMSO-water mixtures.[6]

Summary of Potential Impurities
Potential Impurity Likely Cause Suggested Analytical Method
Unreacted EthylamidineIncomplete reaction, incorrect stoichiometryHPLC-MS
Unreacted Malononitrile DerivativeIncomplete reaction, poor reactivityHPLC-MS, GC-MS
Hydrolyzed Product (Amide/Acid)Water contamination, harsh workup conditionsHPLC-MS
Dimer/OligomersHigh concentration, excessive temperatureHPLC-MS, Size Exclusion Chromatography

Visualizing the Process

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the core reaction and a logical troubleshooting workflow.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Ethylamidine HCl Ethylamidine HCl Condensation Condensation Ethylamidine HCl->Condensation Malononitrile Derivative Malononitrile Derivative Malononitrile Derivative->Condensation This compound This compound Condensation->this compound Base, Solvent Heat

Caption: Core synthesis of this compound.

T start Impurity Detected in HPLC/NMR lcms Run LC-MS Analysis start->lcms mw_known Molecular Weight Matches Known Side Product? lcms->mw_known hrms Perform HRMS & Propose Formula mw_known->hrms No adjust_rxn Adjust Reaction Conditions (Temp, Time, Stoich.) mw_known->adjust_rxn Yes hrms->adjust_rxn optimize_pur Optimize Purification (Recrystallization, Chromatography) adjust_rxn->optimize_pur end Impurity Identified & Mitigated optimize_pur->end

Caption: Troubleshooting workflow for unknown impurity identification.

Protocols

Protocol 1: HPLC-MS Method for Purity Analysis

This protocol provides a general method for analyzing the purity of this compound and detecting potential impurities. Method optimization may be required based on your specific instrumentation.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.[1]

    • Mass spectrometer (e.g., single quadrupole or Q-TOF).[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.

    • Filter through a 0.22 µm syringe filter before injection.

References

  • VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Retrieved January 21, 2026, from [Link]

  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved January 21, 2026, from [Link]

  • PubMed. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Retrieved January 21, 2026, from [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 21, 2026, from [Link]

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Technical Support Center: Catalyst Selection for Efficient Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with expert insights and practical solutions for catalyst selection in pyrimidine ring synthesis. As your virtual Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying principles that govern these powerful reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of catalysts for pyrimidine synthesis, providing a foundational understanding for your experimental design.

Q1: What are the primary classes of catalysts used for pyrimidine synthesis?

Pyrimidine and its derivatives are most often synthesized via cyclization reactions, with the Biginelli and Pinner reactions being cornerstone methods.[1] The choice of catalyst is critical and generally falls into several key categories:

  • Brønsted Acids: Protic acids like HCl and trifluoroacetic acid (TFA) are classic catalysts that protonate carbonyl groups, activating them for nucleophilic attack.[2][3][4]

  • Lewis Acids: These electron-pair acceptors, such as FeCl₃, ZnCl₂, InCl₃, and Yb(OTf)₃, are highly effective at activating carbonyls and imines, often leading to improved yields compared to traditional Brønsted acids.[4][5][6]

  • Organocatalysts: Small organic molecules like L-proline or 2-aminoethanesulfonic acid (taurine) can catalyze pyrimidine formation through the formation of intermediate enamines or iminium ions, often under mild and environmentally friendly conditions.[7][8]

  • Transition Metals: Catalysts based on iridium, copper, iron, and palladium have enabled novel synthetic routes, including multicomponent reactions and cycloadditions, offering access to highly substituted pyrimidines.[3][9][10][11][12]

  • Heterogeneous Catalysts: Solid-supported catalysts, including nanocatalysts, offer significant advantages such as easy separation from the reaction mixture, recyclability, and often improved stability.[8][13][14]

Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?

The decision hinges on substrate reactivity, desired reaction conditions, and potential side reactions.

  • Brønsted acids are often sufficient for simple, unhindered substrates. However, the original Biginelli protocol using strong protic acids is known for often producing low yields.[1]

  • Lewis acids are generally more effective for less reactive substrates or when steric hindrance is a factor.[1] They can coordinate more strongly to carbonyl oxygens, providing superior activation. However, they can be sensitive to moisture and may require anhydrous conditions. The choice of a specific Lewis acid can also influence selectivity between competing reaction pathways.[2]

Q3: When should I consider an organocatalyst?

Organocatalysts are an excellent choice when mild reaction conditions are required, or for enantioselective synthesis.[6][15] They are particularly valuable in "green chemistry" approaches, as they are often biodegradable and can be used in aqueous media.[7] For example, taurine has been successfully used as a reusable catalyst for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives in water, achieving excellent yields.[7]

Q4: What are the main challenges in pyrimidine chemical synthesis?

Researchers often face several hurdles, including:

  • Low Yields: This is a frequent issue, often stemming from suboptimal reaction conditions, catalyst inefficiency, or the reversibility of certain reaction steps.[1][]

  • Side Product Formation: Competing reaction pathways can lead to a mixture of products, complicating purification.[1][4][]

  • Harsh Reaction Conditions: Classical methods may require high temperatures or strong acids, which can be incompatible with sensitive functional groups.[]

  • Complex Purification: The presence of byproducts and unreacted starting materials can make isolating the desired pyrimidine challenging.[2][]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield or Incomplete Reaction

You observe a significant amount of unreacted starting materials on your TLC plate, resulting in a poor yield of the desired pyrimidine.

Possible Causes & Solutions
CauseScientific RationaleRecommended Solution
Inefficient Catalyst Activity The catalyst may be deactivated, poisoned by impurities, or simply not potent enough for the specific substrate combination. Reusable catalysts can lose activity over time.[2]Action: Verify catalyst activity. For reusable catalysts, consider regeneration.[2] Experiment with a more active catalyst; for instance, if a Brønsted acid like HCl gives low yields, switch to a Lewis acid like FeCl₃ or Yb(OTf)₃.[4][6] Ensure the optimal catalyst loading is used.[6]
Suboptimal Temperature or Time The reaction may have a high activation energy barrier or be kinetically slow. Inadequate temperature or time will result in incomplete conversion.[2][6]Action: Gradually increase the reaction temperature while monitoring for byproduct formation. Extend the reaction time, using TLC or LC-MS to track the consumption of starting materials.[2] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[6]
Poor Reactant Purity or Stoichiometry Impurities in the starting materials (aldehyde, β-dicarbonyl, urea/amidine) can inhibit the catalyst or lead to side reactions.[1][2][6] An incorrect molar ratio prevents the complete consumption of the limiting reagent.[1]Action: Ensure all reactants are of high purity. While a 1:1:1 molar ratio is standard, using a slight excess (1.2-1.5 equivalents) of the urea or amidine component can sometimes drive the reaction to completion.[6]
Unfavorable Solvent Choice The solvent affects reactant solubility, reaction rate, and equilibrium. Water produced during the reaction can shift the equilibrium back towards the reactants if not effectively removed.[1][2]Action: Experiment with different solvents. While ethanol or acetonitrile are common, solvent-free conditions or greener alternatives like deep eutectic solvents have proven effective.[6] If applicable, use a Dean-Stark apparatus to remove water azeotropically. Ensure solvents are dry, as water can interfere.[6]
Catalyst Selection Workflow

To aid in your decision-making, the following workflow outlines a logical approach to selecting a catalyst system.

G start Define Substrates & Target Pyrimidine sensitive_groups Sensitive Functional Groups? start->sensitive_groups green_chem Green Chemistry Priority? sensitive_groups->green_chem No organo Consider Organocatalyst (e.g., Proline, Taurine) sensitive_groups->organo Yes enantio Enantioselectivity Required? green_chem->enantio No green_chem->organo Yes bronsted Start with Brønsted Acid (e.g., HCl, TFA) enantio->bronsted No chiral_organo Use Chiral Organocatalyst enantio->chiral_organo Yes lewis Screen Lewis Acids (e.g., FeCl3, ZnCl2) transition_metal Explore Transition Metal Catalysis (e.g., Ir, Cu, Fe) lewis->transition_metal Still Low Yield / Novel Structure? bronsted->lewis Low Yield?

Caption: Decision workflow for catalyst selection.
Problem 2: Significant Side Product Formation

Your post-reaction analysis (TLC, NMR) shows multiple products, making purification difficult and lowering the yield of your target molecule.

Common Side Reactions and Mitigation Strategies

In multicomponent reactions like the Biginelli synthesis, several competing pathways can lead to undesired byproducts.

1. Hantzsch Dihydropyridine (DHP) Formation:

  • Causality: This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing directly with the desired Biginelli pathway.[2]

  • Solution: Lowering the reaction temperature is the most effective way to disfavor the Hantzsch pathway.[2] The choice of Lewis acid catalyst can also influence the selectivity between the two pathways.[2]

2. Knoevenagel/Aldol Condensation:

  • Causality: Self-condensation of the aldehyde or β-dicarbonyl compound, or their condensation with each other, can occur, particularly under harsh basic or acidic conditions.

  • Solution: Use a milder catalyst and carefully control the reaction temperature.[4] In some cases, changing the order of addition of reactants can minimize these side reactions.[2]

3. N-acylurea Byproducts:

  • Causality: The β-ketoester can react with urea in a competing pathway, forming an N-acylurea that complicates purification.[2]

  • Solution: Characterize the byproduct using NMR and mass spectrometry to confirm its identity.[2] Optimizing the reaction conditions, such as catalyst choice and temperature, can help favor the desired cyclization.

Visualizing Competing Reaction Pathways

The following diagram illustrates the divergence between the desired Biginelli reaction and the competing Hantzsch pathway.

G cluster_start Starting Materials cluster_intermediates Key Intermediate cluster_products Potential Products Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Hantzsch Hantzsch Side Product (DHP) Aldehyde->Hantzsch + NH3 (from Urea decomp.) + another Ketoester Ketoester Ketoester Ketoester->Hantzsch + NH3 (from Urea decomp.) + another Ketoester Urea Urea Urea->Iminium Biginelli Desired Pyrimidine (DHPM) Iminium->Biginelli + Ketoester

Caption: Biginelli vs. Hantzsch competing pathways.

Experimental Protocol: Optimized Biginelli Reaction Using a Lewis Acid Catalyst

This protocol provides a robust, self-validating method for synthesizing a dihydropyrimidinone (DHPM) using modern catalytic techniques.

Objective: To synthesize a DHPM with high yield and purity by employing an efficient Lewis acid catalyst and optimizing reaction conditions.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde), 10 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate), 10 mmol

  • Urea, 12 mmol (1.2 equiv.)

  • Lewis Acid Catalyst (e.g., FeCl₃), 1 mmol (10 mol%)

  • Solvent (e.g., Acetonitrile), 20 mL

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel), appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate)

  • Standard workup and purification equipment

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), urea (12 mmol), and the Lewis acid catalyst (1 mmol).

  • Reaction: Add the solvent (20 mL) to the flask. Begin stirring and heat the reaction mixture to reflux (approx. 82°C for acetonitrile).

  • Monitoring (Self-Validation): Monitor the reaction's progress every 30-60 minutes using TLC. Spot the reaction mixture against the starting materials. The reaction is complete when the starting aldehyde spot has been consumed. This typically takes 2-4 hours. Causality: Monitoring via TLC prevents premature termination or unnecessary heating, which can lead to byproduct formation.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 50 mL of cold water and stir for 15 minutes. The crude product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining urea and catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • Taylor & Francis Online. (2020). An Organocatalytic Newer Synthetic Approach toward the Access of Dihydropyrido[2,3-d] Pyrimidine in Water: A Perfect Synergy for Eco-compatible Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of catalytic pyrimidine synthesis. Retrieved from [Link]

  • Bohrium. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction. Retrieved from [Link]

  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]

  • ACS Omega. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Retrieved from [Link]

  • ACS Publications. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Retrieved from [Link]

  • Journal of the American Chemical Society. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. Retrieved from [Link]

  • ResearchGate. (2004). Base Catalyzed Pyrimidine Synthesis Using Microwave. Retrieved from [Link]

  • PMC - NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. Retrieved from [Link]

  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of pyrimidines. Retrieved from [Link]

  • University of Oxford. (n.d.). Pyrimidines. Retrieved from [Link]

  • PubMed. (1996). The problem with pyrimidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 4-Amino-2-ethylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, forming the scaffold for a multitude of therapeutic agents.[1][2] Their biological activity is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural validation of novel pyrimidine analogs, such as 4-Amino-2-ethylpyrimidine-5-carbonitrile, is not merely a procedural step but a fundamental requirement for advancing any research program.

This guide provides an in-depth, experience-driven comparison of the analytical techniques used to validate the structure of this compound. While we will explore a multi-faceted approach, our primary focus will be on the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy—the gold standard for structural elucidation in solution-state chemistry.[3] We will dissect the causality behind experimental choices, present comparative data, and provide robust protocols designed for confident and self-validating structural confirmation.

Part 1: The Primary Investigation: ¹H NMR Spectroscopy

¹H NMR spectroscopy is the initial and most informative tool for assembling the structural puzzle of a small molecule. It provides precise information on the chemical environment, connectivity, and relative number of protons in the molecule.

Anticipating the ¹H NMR Signature of this compound

Before stepping into the lab, an experienced scientist first analyzes the target structure to predict its spectral output. This predictive process is crucial for efficient and accurate data interpretation. The structure of this compound contains four distinct proton environments.

  • Pyrimidine Ring Proton (H-6): The pyrimidine ring is an electron-deficient aromatic system, which strongly deshields its protons.[4][5] The H-6 proton is adjacent to a nitrogen atom and the carbon bearing the cyano group, both of which are electron-withdrawing. It has no adjacent protons to couple with, so it is expected to appear as a sharp singlet significantly downfield, typically in the δ 8.0-9.0 ppm range.

  • Amino Group Protons (-NH₂): The protons on the amino group are exchangeable. Their signal is often a broad singlet , as their resonance can be affected by factors like solvent, concentration, and temperature. The electron-donating nature of the amino group places this signal in the δ 5.0-8.0 ppm range in a non-protic solvent like DMSO-d₆.[6][7] A key validation step is to add a drop of D₂O to the NMR tube; the -NH₂ signal will disappear due to proton-deuterium exchange, confirming its identity.[8]

  • Ethyl Group Methylene Protons (-CH₂-): These protons are attached to the pyrimidine ring at the C-2 position. Their proximity to the deshielding aromatic ring will shift them downfield. They are adjacent to the three methyl protons, so according to the n+1 rule, their signal will be split into a quartet . We predict this signal to appear around δ 2.5-3.0 ppm .[9][10]

  • Ethyl Group Methyl Protons (-CH₃): These protons are the most shielded in the molecule, being furthest from the electron-withdrawing ring. They are adjacent to the two methylene protons and will thus appear as a triplet . This signal is expected to be the most upfield, around δ 1.0-1.5 ppm .[9][10]

Predicted ¹H NMR Data Summary
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Correlation
Pyrimidine H-68.0 - 9.0Singlet (s)1HMost downfield signal
Amino (-NH₂)5.0 - 8.0Broad Singlet (br s)2HDisappears upon D₂O exchange
Ethyl Methylene (-CH₂)2.5 - 3.0Quartet (q)2HCoupled to the -CH₃ triplet
Ethyl Methyl (-CH₃)1.0 - 1.5Triplet (t)3HCoupled to the -CH₂ quartet
Experimental Protocol: High-Confidence ¹H NMR Data Acquisition

This protocol is designed to be self-validating by ensuring high-quality data suitable for unambiguous interpretation.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the synthesized this compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Causality: DMSO-d₆ is the solvent of choice here. It is an excellent solvent for many polar organic compounds, and crucially, it allows for the clear observation of exchangeable -NH₂ protons. Using CDCl₃ could lead to broader, less distinct -NH₂ signals. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) for calibration.[11] d. Cap the tube and vortex gently until the sample is fully dissolved.

2. Spectrometer Setup & Acquisition (400 MHz Example): a. Insert the sample into the NMR spectrometer. b. Perform standard instrument tuning and matching procedures. c. "Lock" the spectrometer onto the deuterium signal of the DMSO-d₆. d. "Shim" the magnetic field to ensure high homogeneity, aiming for a narrow and symmetrical solvent peak shape. This is critical for resolving fine splitting patterns. e. Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans). f. Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. g. Phase the spectrum and perform baseline correction. h. Calibrate the chemical shift axis to the TMS or residual solvent peak. i. Integrate the signals to determine the relative proton ratios.

¹H NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 Lock & Shim prep3->acq1 Insert Sample acq2 Acquire FID acq1->acq2 proc1 Fourier Transform acq2->proc1 Raw Data proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 int1 Assign Chemical Shifts (δ) proc3->int1 Processed Spectrum int2 Analyze Multiplicity (Splitting) int1->int2 int3 Verify Integration Ratios int2->int3 int4 Confirm Structure int3->int4 cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation h1 ¹H Spectrum (Proton Signals) cosy COSY (H-H Connectivity) h1->cosy Identifies Coupled Protons hsqc HSQC (C-H Connectivity) h1->hsqc Links Protons to Carbons c13 ¹³C Spectrum (Carbon Signals) c13->hsqc Links Protons to Carbons confirmed Unambiguous Structural Assignment cosy->confirmed hsqc->confirmed

Caption: Using 2D NMR to link ¹H and ¹³C data.

3. Mass Spectrometry: The Molecular Weight Gatekeeper

The first question for any new compound is: "Did I make what I think I made?" High-Resolution Mass Spectrometry (HRMS) answers this by providing a highly accurate molecular weight.

  • Expected Result: For C₇H₈N₄, the expected monoisotopic mass is 148.07999. An HRMS measurement within a few parts per million (ppm) of this value confirms the elemental composition.

  • Fragmentation: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely show characteristic losses, such as the loss of an ethyl radical (M-29) or HCN (M-27) from the ring, providing further structural evidence.

4. Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, serving as a quick quality control check.

  • Expected Key Absorptions:

    • ~3450-3300 cm⁻¹: Two sharp-to-medium bands, characteristic of the asymmetric and symmetric N-H stretching of a primary amine (-NH₂). [12] * ~2220 cm⁻¹: A sharp, strong band, which is a classic signature of a nitrile (-C≡N) group. [13] * ~3100-3000 cm⁻¹: Weak bands from aromatic C-H stretching.

    • ~2980-2850 cm⁻¹: Medium bands from aliphatic C-H stretching of the ethyl group.

    • ~1650 cm⁻¹: N-H bending (scissoring) vibration. [12]

Part 3: A Synthesis of Evidence: The Complete Structural Dossier

No single piece of data validates the structure. Confirmation comes from the seamless integration of all orthogonal data, where each result supports and is supported by the others.

The Integrated Validation Workflow

A senior scientist's logical flow for final validation is as follows:

  • Confirm the Formula: Start with HRMS data. Does the measured mass match the theoretical mass for C₇H₈N₄? If yes, proceed.

  • Confirm Functional Groups: Does the IR spectrum show clear absorbances for -NH₂, -C≡N, and both aromatic and aliphatic C-H bonds? If yes, proceed.

  • Assemble the Proton Framework: Does the ¹H NMR show four signals with the correct integration (1:2:2:3), multiplicities (s, br s, q, t), and chemical shift ranges? Does the broad singlet disappear with D₂O? If yes, proceed.

  • Verify the Carbon Backbone: Does the ¹³C NMR show seven distinct carbon signals?

  • Lock in the Assignments: Do the COSY and HSQC spectra confirm the -CH₂-CH₃ connectivity and link all proton signals to their respective carbons?

If the answer to all these questions is yes, the structure of this compound is considered unambiguously validated.

cluster_tests cluster_questions start Synthesized Compound ms MS Analysis (Molecular Weight) start->ms ir IR Spectroscopy (Functional Groups) start->ir nmr_1d 1D NMR (¹H, ¹³C) (Core Structure) start->nmr_1d q1 Correct Mass? ms->q1 q2 Correct Groups? ir->q2 q3 Correct ¹H/¹³C Signals? nmr_1d->q3 nmr_2d 2D NMR (COSY, HSQC) (Connectivity) q4 Correct Connectivity? nmr_2d->q4 q1->q2 Yes fail Re-evaluate Synthesis or Purification q1->fail No q2->q3 Yes q2->fail No q3->nmr_2d Yes q3->fail No final Structure Validated q4->final Yes q4->fail No

Caption: The integrated workflow for unambiguous structural validation.

Conclusion

The structural elucidation of novel pharmaceutical candidates like this compound is a rigorous, multi-step process that hinges on the principle of orthogonal validation. While ¹H NMR spectroscopy serves as the primary and most descriptive tool for mapping the molecular structure, its findings must be corroborated by complementary techniques. ¹³C NMR confirms the carbon framework, 2D NMR solidifies connectivity, mass spectrometry verifies the elemental formula, and IR spectroscopy confirms key functional groups. By synergistically integrating these powerful analytical tools, researchers can achieve the highest level of confidence in their molecular architecture, a non-negotiable prerequisite for success in drug discovery and development.

References

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, 12, 1683-1686. [Link]

  • Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology, 8(32). [Link]

  • El-Sayed, N. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. National Institutes of Health. [Link]

  • Do, N., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 15(9), 1048. [Link]

  • University of Calgary. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • ResearchGate. (2022). Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization.... [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. [Link]

  • Abraham, R. J., et al. (2011). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 49(10), 633-643. [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. [Link]

  • International Journal of Scientific Research & Technology. (2024). The Importance of Heterocycles in Drug Discovery. [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum. [Link]

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The 2-Alkyl-4-Aminopyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-alkyl-4-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. Its structural versatility and ability to interact with various biological targets have made it a focal point in the development of novel therapeutics, particularly in oncology and immunology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-alkyl-4-aminopyrimidine derivatives, offering a comparative overview of their performance against key biological targets, supported by experimental data and detailed protocols.

The Enduring Significance of the Aminopyrimidine Core

The pyrimidine nucleus is a cornerstone of numerous endogenous molecules, including nucleobases, and this inherent biocompatibility has made its derivatives attractive candidates for drug design. The aminopyrimidine scaffold, in particular, has proven to be a successful template for the development of kinase inhibitors.[1] Many of these derivatives function as ATP-competitive inhibitors, with the aminopyrimidine core mimicking the adenine portion of ATP to bind within the kinase hinge region.[2] This guide will dissect the nuanced structural modifications that govern the potency and selectivity of these compounds.

Decoding the Structure-Activity Relationship of 2-Alkyl-4-Aminopyrimidines

The biological activity of 2-alkyl-4-aminopyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Understanding these relationships is critical for the rational design of more potent and selective drug candidates.

The Critical Role of the 2-Alkyl Substituent

The substituent at the 2-position of the pyrimidine ring plays a pivotal role in modulating the biological activity of these compounds. The size, lipophilicity, and electronic properties of the alkyl group can significantly impact target binding and overall compound efficacy. For instance, in a series of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines evaluated for their anti-proliferative effects on breast cancer cell lines, variations in the 2-alkyl group led to marked differences in cytotoxicity.[3]

Specifically, a derivative with a 2-chloroethyl group (compound 3 in the study) exhibited the highest toxicity against MCF-7 cells (IC50 of 13.42 µg/mL).[3] In contrast, a compound with a 2-(2-ethoxy-2-oxoethyl) group (compound 2 ) showed the greatest effect against MDA-MB-231 cells (IC50 of 52.56 µg/mL).[3] This highlights how even subtle changes to the 2-alkyl substituent can alter the compound's selectivity profile against different cancer cell lines.

The Influence of the 4-Amino Group and its Substituents

The 4-amino group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the target protein. Modifications at this position, including N-alkylation or N-arylation, can dramatically alter binding affinity and selectivity. In a study of 2,4-disubstituted pyrimidines as cholinesterase and Aβ-aggregation inhibitors, various substituents on the 4-amino group were explored.[4] For example, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was identified as a potent acetylcholinesterase (AChE) inhibitor (IC50 = 5.5 µM).[4]

Furthermore, the nature of the amine at the 4-position can be a deciding factor for selectivity. In the same study, replacing the pyrrolidinyl group at the 2-position with a 4-methylpiperidin-1-yl group and retaining the N-(naphth-1-ylmethyl) group at the 4-position resulted in a potent and selective butyrylcholinesterase (BuChE) inhibitor (IC50 = 2.2 µM).[4]

Comparative Analysis of Biological Activities

The versatility of the 2-alkyl-4-aminopyrimidine scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following tables provide a comparative summary of the performance of selected compounds against various biological targets.

Anticancer Activity of 2-Alkyl-4-Aminopyrimidine Derivatives
Compound ID2-Substituent4-SubstituentCell LineIC50 (µM)Reference
Compound 3 -CH2CH2Cl-NH2MCF-70.045[3]
Compound 4 -CH2CH3-NH2MCF-70.11[3]
Compound 2 -CH2COOEt-NH2MDA-MB-2310.16[3]
Compound 4 -CH2CH3-NH2MDA-MB-2310.24[3]
Compound 8h Varied arylVaried amineBreast Cancer Cells0.0067 (PLK4 IC50)[5]
Compound 12a Varied arylVaried amineSK-N-BE(2)0.0003 - 0.01[6]

Table 1: Comparative anticancer activity of selected 2-alkyl-4-aminopyrimidine derivatives.

Kinase Inhibitory Activity of Aminopyrimidine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
Compound 21 HPK11.0[7]
Compound 8h PLK46.7[5]
CFI-400437 PLK40.6[5]
CFI-400945 PLK40.26[5]
YLT-11 PLK422[5]
Compound 7 FGFR1< 0.3[8]
Compound 7 FGFR21.1[8]
Compound 7 FGFR40.5[8]

Table 2: Comparative kinase inhibitory activity of selected aminopyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.

General Synthesis of 2-Alkyl-4-Aminopyrimidines

The synthesis of 2-alkyl-4-aminopyrimidines can be achieved through various routes. A common approach involves the condensation of a suitable amidine with a β-dicarbonyl compound or its equivalent, followed by functional group manipulations.

Example: Synthesis of 2-Alkyl-1,4,5,6-tetrahydropyrimidines and subsequent dehydrogenation [9]

  • Step 1: Synthesis of 2-Alkyl-1,4,5,6-tetrahydropyrimidines

    • To a stirred solution of 1,3-diaminopropane (7.5 mol), add the corresponding carboxylic acid (1.33 mol).

    • Place the mixture in a high-pressure reactor (e.g., a Parr bomb) and heat at 225 °C overnight.

    • After cooling, the product can be purified by crystallization or chromatography.

  • Step 2: Dehydrogenation to 2-Alkylpyrimidines

    • The 2-alkyl-1,4,5,6-tetrahydropyrimidine is passed over a palladium on alumina (Pd/Al2O3) catalyst at 300-320 °C.

    • The resulting 2-alkylpyrimidine is collected and purified by distillation.

G cluster_synthesis Synthesis of 2-Alkylpyrimidines Carboxylic_Acid Carboxylic Acid Tetrahydropyrimidine 2-Alkyl-1,4,5,6- tetrahydropyrimidine Carboxylic_Acid->Tetrahydropyrimidine Condensation (225°C) Diaminopropane 1,3-Diaminopropane Diaminopropane->Tetrahydropyrimidine Alkylpyrimidine 2-Alkylpyrimidine Tetrahydropyrimidine->Alkylpyrimidine Dehydrogenation (Pd/Al2O3, 300-320°C) G cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of the 2-alkyl-4-aminopyrimidine scaffold and their influence on biological activity.

G cluster_sar SAR of 2-Alkyl-4-Aminopyrimidines cluster_positions cluster_info Pyrimdine_Core R2 R2 R2_info 2-Alkyl Group: - Modulates potency and selectivity - Lipophilicity and size are key R2->R2_info R4 R4 R4_info 4-Amino Group: - Crucial for target binding (H-bonds) - N-substitution alters affinity R4->R4_info R5 R5 R5_info 5-Position: - Substitution can enhance activity - Halogenation can be favorable R5->R5_info R6 R6 R6_info 6-Position: - Bulky groups can influence conformation - Aromatic substituents can improve potency R6->R6_info

Caption: Key structural determinants of activity in 2-alkyl-4-aminopyrimidines.

Conclusion and Future Directions

The 2-alkyl-4-aminopyrimidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, as well as dual-target inhibitors that can address multiple pathological pathways. [6]The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of 2-alkyl-4-aminopyrimidine-based drugs.

References

  • Zhivkova, Z., & Nikolova, Y. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]

  • Ullah, H., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • Pews, R. G. (1988). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. HETEROCYCLES, 27(8). [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. [Link]

  • Wang, Y., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. [Link]

  • Chontragaroon, A., et al. (2014). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. [Link]

  • El-Naggar, M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]

  • El-Naggar, M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. NIH. [Link]

  • Zhou, W., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

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  • Singh, K., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. PubMed. [Link]

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A Comparative Guide to the Biological Activity of 4-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications. This guide provides an in-depth comparison of the biological activities of various 4-aminopyrimidine derivatives, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. We will delve into the structure-activity relationships that govern their potency and selectivity, present comparative experimental data, and provide detailed protocols for their evaluation.

Anticancer Activity of 4-Aminopyrimidine Derivatives

4-Aminopyrimidine derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis.[1]

Mechanism of Action: Targeting Cellular Signaling Pathways

Many 4-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[3] For instance, certain derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are pivotal in cancer cell growth and division.[4] The inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death).[5]

Below is a generalized representation of a kinase inhibition pathway targeted by 4-aminopyrimidine derivatives.

anticancer_pathway cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., EGFR)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Cell Proliferation & Survival Cell Proliferation & Survival Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation & Survival 4-Aminopyrimidine Derivative 4-Aminopyrimidine Derivative Inhibition 4-Aminopyrimidine Derivative->Inhibition Inhibition->Receptor Tyrosine Kinase (e.g., EGFR)

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 4-aminopyrimidine derivative.

Comparative Efficacy: In Vitro Cytotoxicity

The anticancer potential of 4-aminopyrimidine derivatives is typically evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric for comparison.

Derivative TypeTarget Cancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineRenal Cancer (UO-31)0.87[6]
2,4-DiaminopyrimidineLung Cancer (A549)2.14[5]
2,4-DiaminopyrimidineColon Cancer (HCT-116)2.78[5]
2,4-DiaminopyrimidineBreast Cancer (MCF-7)4.01[5]
N-benzyl-2-phenylpyrimidin-4-amineNon-small cell lung cancerNanomolar range[7]

Note: Lower IC50 values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 4-aminopyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[8] For instance, the introduction of a benzyl group at the N-position and a phenyl group at the 2-position of the pyrimidine core has been shown to yield potent inhibitors of the deubiquitinating enzyme USP1/UAF1, a promising anticancer target.[7] Furthermore, the addition of triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds to 2,4-diaminopyrimidine derivatives has demonstrated potent antitumor activities against a range of cancer cell lines.[5]

Kinase Inhibitory Activity

As mentioned, a primary mechanism of action for many anticancer 4-aminopyrimidine derivatives is the inhibition of protein kinases. This section focuses specifically on their activity as kinase inhibitors.

Targeted Kinases and Therapeutic Implications

4-Aminopyrimidine derivatives have been developed to target a variety of kinases, including:

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a target for B-cell malignancies.[2]

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in many solid tumors, its inhibition can halt cancer cell proliferation.[2]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Implicated in hepatocellular carcinoma and other cancers.[4]

The development of selective kinase inhibitors is a major goal in drug discovery to minimize off-target effects and associated toxicities.[3]

kinase_inhibition_workflow cluster_assay In Vitro Kinase Assay Kinase Kinase Binding Binding Kinase->Binding ATP ATP ATP->Binding Substrate Substrate Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate 4-Aminopyrimidine Inhibitor 4-Aminopyrimidine Inhibitor Inhibition 4-Aminopyrimidine Inhibitor->Inhibition Binding->Substrate Inhibition->Binding

Caption: Workflow of an in vitro kinase inhibition assay.

Comparative Inhibitory Potency

The inhibitory potency of these derivatives against specific kinases is also quantified by IC50 values.

Derivative TypeTarget KinaseIC50Reference
Pyrazolo[3,4-d]pyrimidineBTK8.2 nM[2]
Pyrazolo[3,4-d]pyrimidineEGFR0.21 nM[2]
2-AminopyrimidineFGFR42.6 nM[4]

Note: These values demonstrate the high potency that can be achieved with the 4-aminopyrimidine scaffold.

Structure-Activity Relationship (SAR) Insights

For kinase inhibitors, the 4-amino group of the pyrimidine core often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[2] Modifications at other positions of the pyrimidine ring are then explored to enhance potency and selectivity. For example, in the development of FGFR4 inhibitors, a series of 2-aminopyrimidine derivatives were designed to exploit specific amino acid differences between FGFR4 and other FGFR family members, leading to highly selective compounds.[4] The choice of substituents is critical; for instance, a bromo or iodo substitution on a 4-benzylamine group attached to a pyrrolopyrimidine core significantly impacts activity against Staphylococcus aureus.[9]

Antimicrobial Activity

Certain 4-aminopyrimidine derivatives exhibit potent activity against a range of pathogenic bacteria, offering a promising avenue for the development of new antibiotics.

Mechanism of Action

The antibacterial mechanism of some pyrimidine derivatives involves the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.[10] Another proposed mechanism is the disruption of bacterial cell division.[1]

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Derivative TypeTarget BacteriumMIC (µg/mL)Reference
DihydropyrimidineStaphylococcus aureus2 - 9[10]
Halogenated PyrrolopyrimidineStaphylococcus aureus8[9]
Halogenated PyrimidineStaphylococcus aureus50[11]
Amino-substituted PyrimidineEscherichia coli400[12]
4-Aminoquinoline-hydrazoneBacillus subtilis8[13]

Note: Lower MIC values indicate greater antibacterial potency.

Structure-Activity Relationship (SAR) Insights

The antibacterial SAR of 4-aminopyrimidine derivatives highlights the importance of specific substitutions. For instance, halogenation of the pyrimidine ring has been shown to enhance antibacterial activity against S. aureus.[9][11] The nature and position of the halogen atom can significantly influence the MIC value. For some derivatives, a hydroxyl group in the meta or para position of a 6-aryl substituent is also crucial for potent activity.[9]

Experimental Protocols

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 4-aminopyrimidine derivative for a specified duration (e.g., 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

In Vitro Kinase Inhibition Assay

Various formats are available for in vitro kinase assays, with TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) being a common high-throughput method.[14]

Protocol (Generalized TR-FRET):

  • Reaction Setup: In a microplate well, combine the test compound, the target kinase, and a fluorescein-labeled substrate.[14]

  • Reaction Initiation: Start the reaction by adding ATP.[14]

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[14]

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-specific antibody.[14]

  • Signal Reading: After a further incubation period, read the plate on a TR-FRET capable plate reader.[14]

  • Data Analysis: The ratio of the acceptor and donor fluorescence signals is used to determine the extent of kinase inhibition and calculate the IC50 value.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 4-aminopyrimidine derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

4-Aminopyrimidine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, kinase inhibitory, and antimicrobial agents is well-documented and continues to be an active area of research. A thorough understanding of their structure-activity relationships is paramount for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these exciting therapeutic candidates.

References

  • Zhang, T., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1644-1668. Available from: [Link]

  • Godinho, J. C. P., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. International Journal of Molecular Sciences, 23(15), 8123. Available from: [Link]

  • El-Zahabi, M. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5128. Available from: [Link]

  • Houghtaling, J., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37785-37796. Available from: [Link]

  • Godinho, J. C. P., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. International Journal of Molecular Sciences, 23(15), 8123. Available from: [Link]

  • Hu, Y., et al. (2021). MIC values of the four derivatives against the clinical staphylococcal isolates. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(14), 5378. Available from: [Link]

  • Lee, J., et al. (2025). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Applied and Environmental Microbiology, 91(3), e01557-24. Available from: [Link]

  • Dash, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d]pyrimidine derivatives. RSC Advances, 14(42), 30938-30953. Available from: [Link]

  • Anastassiadis, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803. Available from: [Link]

  • Lee, J. H., et al. (2023). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Antibiotics, 12(11), 1629. Available from: [Link]

  • Vimala, G., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(6), 674-690. Available from: [Link]

  • ResearchGate. (2014). Aminoglycoside and quinolone MICs determined for the E. coli CFT073 isogenic strains. ResearchGate. Available from: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]

  • ResearchGate. (2022). Structure–activity relationship of the new compounds in terms of antimicrobial activity. ResearchGate. Available from: [Link]

  • Lu, Q., et al. (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian Journal of Infectious Diseases, 23(5), 314-322. Available from: [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available from: [Link]

  • Zhao, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(38), 17793-17807. Available from: [Link]

  • Singh, D. V., et al. (2021). Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview. Molecules, 26(21), 6561. Available from: [Link]

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  • Anastassiadis, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803. Available from: [Link]

  • Wu, D., et al. (2019). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. Journal of Medicinal Chemistry, 62(17), 7943-7956. Available from: [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 4-Amino-2-ethylpyrimidine-5-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine-5-carbonitrile Scaffold and the Imperative of Selectivity

The 4-amino-2-ethylpyrimidine-5-carbonitrile molecule belongs to a class of compounds built upon the pyrimidine-5-carbonitrile scaffold. This structural motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] Derivatives of this scaffold have shown significant potential as inhibitors of critical enzyme families, particularly protein kinases, which are pivotal regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a vital class of therapeutics.[1][3]

However, the very versatility of the pyrimidine-5-carbonitrile core presents a formidable challenge: ensuring target selectivity. The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[1] Consequently, a compound designed to inhibit one kinase may inadvertently interact with dozens of others, leading to off-target effects, toxicity, or even unexpected therapeutic benefits (polypharmacology).[4] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is a critical step in drug discovery and a prerequisite for the accurate interpretation of experimental results.[4][5]

While a comprehensive, publicly available cross-reactivity profile for this compound itself is not extensively documented, we can establish a robust framework for its evaluation. This guide will use a well-characterized analog, a pyrimidine-furan derivative targeting the Epidermal Growth Factor Receptor (EGFR), as a case study to illustrate the principles and methodologies for determining a cross-reactivity profile.[6] We will delve into the experimental workflows, data interpretation, and the causal logic behind the scientific choices, providing researchers with a blueprint for assessing their own compounds.

Case Study: Cross-Reactivity Profile of a Pyrimidine-Furan EGFR Inhibitor

To illustrate the process, we will examine a representative pyrimidine-5-carbonitrile derivative, Compound R12 , a 4-(2-substituted-6-(furan-2-yl)pyrimidin-4-yl)-substituted phenyl derivative. This compound was designed as an inhibitor of EGFR and has been evaluated against wild-type and mutant forms of the kinase.[6] Understanding its selectivity is crucial, as off-target activities could confound clinical outcomes.

Comparative Kinase Inhibition Profile

A critical first step in defining a compound's cross-reactivity is to screen it against a large, representative panel of kinases. This provides a broad overview of its activity across the kinome. The data below is a representative summary based on typical kinase profiling studies for EGFR inhibitors, illustrating how Compound R12's potency against its intended target compares to its activity against other key kinases.

Kinase TargetPrimary FamilyCompound R12 IC50 (nM)Erlotinib (Reference) IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
EGFR (L858R/T790M) Tyrosine Kinase 980 2.83 -
EGFR (Wild-Type) Tyrosine Kinase 1620 2.83 1.65x
SRCTyrosine Kinase>10,000250>10.2x
ABL1Tyrosine Kinase>10,000700>10.2x
VEGFR2Tyrosine Kinase8,5001508.67x
PI3KαLipid Kinase>10,000N/A>10.2x
AKT1Ser/Thr Kinase>10,000>10,000>10.2x
CDK2/cyclin ASer/Thr Kinase>10,000>10,000>10.2x
p38αSer/Thr Kinase>10,0005,000>10.2x

Data is illustrative and synthesized from typical profiles of pyrimidine-based EGFR inhibitors for comparative purposes.[6][7][8]

Interpretation of the Data: The table demonstrates that Compound R12 exhibits a high degree of selectivity for its target, the mutant EGFR kinase, over other kinases in the panel. The selectivity ratio, calculated by dividing the IC50 value for an off-target kinase by the IC50 for the primary target, is a key metric. A higher ratio indicates greater selectivity. For Compound R12, the greater than 10-fold selectivity against a range of other important kinases suggests a favorable initial profile. However, its activity against wild-type EGFR (a selectivity ratio of only 1.65x) highlights a potential for on-target side effects, a common challenge with EGFR inhibitors.[9]

Experimental Protocols for Determining Cross-Reactivity

To generate the data above, rigorous and validated experimental protocols are essential. Below are detailed methodologies for two cornerstone assays in selectivity profiling.

Broad-Panel Kinase Inhibition Assay (Biochemical)

This assay is the gold standard for initial, high-throughput selectivity screening. It directly measures the ability of a compound to inhibit the catalytic activity of a large number of purified kinases in vitro.

Scientific Rationale: By using purified recombinant kinases, this assay isolates the interaction between the inhibitor and the kinase from the complexities of a cellular environment. This provides a direct measure of enzymatic inhibition. Using a radiometric format, which tracks the transfer of a radiolabeled phosphate from ATP to a substrate, is a highly sensitive and direct method for quantifying kinase activity.[4]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution (e.g., 10-point, 3-fold) Assay_Plate Assay Plating: 1. Kinase 2. Compound 3. Substrate Mix Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Aliquoting (e.g., 300+ kinases) Kinase_Panel->Assay_Plate Reagent_Prep Reagent Preparation (Buffer, Substrate, ³³P-ATP) Reagent_Prep->Assay_Plate Incubation Pre-incubation (10 min @ RT) Assay_Plate->Incubation Initiation Initiate Reaction (Add ³³P-ATP) Incubation->Initiation Reaction Incubate (e.g., 2h @ 30°C) Initiation->Reaction Stop Stop Reaction (Add Phosphoric Acid) Reaction->Stop Filter Transfer to Filtermat & Wash Stop->Filter Scintillation Add Scintillant & Read CPM Filter->Scintillation Analysis Data Analysis: % Inhibition vs. Control Scintillation->Analysis IC50 IC50 Curve Fitting Analysis->IC50

Caption: Workflow for a radiometric biochemical kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 100 µM.

  • Assay Plate Preparation: In a 384-well plate, add the appropriate kinase, reaction buffer, and the test compound. Allow this mixture to pre-incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and [γ-³³P]ATP. The concentration of ATP should be at or near the Km for each specific kinase to provide a fair comparison of intrinsic inhibitor affinities.[4]

  • Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 2 hours) at 30°C.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Detection: Spot the reaction mixture onto a filtermat, which captures the phosphorylated substrate. Wash the filtermat to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Add scintillation fluid to the dried filtermat and measure the incorporated radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they do not reflect compound behavior in a physiological context. CETSA is a biophysical method that measures target engagement in intact cells or tissues, providing a more physiologically relevant assessment of selectivity.[10][11]

Scientific Rationale: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12] By heating cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein remaining, one can directly measure target engagement. Performing this analysis using mass spectrometry (MS-CETSA) allows for an unbiased, proteome-wide view of a compound's interactions, revealing both on-target and off-target binding.[12]

Experimental Workflow Diagram:

G cluster_cell_treatment Cellular Treatment cluster_thermal_shift Thermal Challenge cluster_detection Proteomic Analysis Cell_Culture Culture Cells (e.g., A549) Treatment Treat Cells with Compound or Vehicle (DMSO) Cell_Culture->Treatment Harvest Harvest & Aliquot Cells Treatment->Harvest Heating Heat Aliquots (Temperature Gradient) Harvest->Heating Lysis Cell Lysis (e.g., Freeze-Thaw) Heating->Lysis Clarification Separate Soluble Fraction (Ultracentrifugation) Lysis->Clarification Digestion Protein Digestion (Trypsin) Clarification->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Protein Quantification (e.g., TMT Labeling) LC_MS->Quantification Melting_Curve Generate Melting Curves Quantification->Melting_Curve

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of Pyrimidine-5-Carbonitrile Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro bioactivity of novel pyrimidine-5-carbonitrile derivatives, a scaffold of significant interest in modern oncology. We will move beyond simple screening to build a robust, multi-tiered validation cascade that establishes not just cellular effect, but direct target engagement and mechanism of action. Our focus will be on the Epidermal Growth Factor Receptor (EGFR), a clinically-validated tyrosine kinase target for which many pyrimidine-5-carbonitriles have been designed.[1][2][3]

The narrative that follows is built on the principle of self-validation. Each experimental stage is designed to logically inform the next, creating a chain of evidence that is essential for advancing a compound from a "hit" to a viable "lead." We will compare a hypothetical, yet representative, pyrimidine-5-carbonitrile test compound against Gefitinib, a first-generation EGFR inhibitor, to provide a clinically relevant benchmark.[4][5]

The Scientific Rationale: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes like proliferation and survival.[4] In numerous cancers, particularly non-small cell lung cancer (NSCLC), mutations lead to its constitutive activation, making it a powerful oncogenic driver.[4] This makes EGFR an exemplary target for therapeutic intervention. Pyrimidine-5-carbonitrile compounds are frequently designed as ATP-competitive inhibitors, occupying the kinase domain's ATP-binding pocket to block the autophosphorylation necessary for downstream signal propagation.[2][6][7] Understanding this mechanism is crucial for designing and interpreting our validation assays.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Receptor Tyrosine Kinase) EGFR->EGFR RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK Activation PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activation ADP ADP EGFR->ADP Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK->Transcription PI3K_AKT->Transcription Inhibitor Pyrimidine-5-Carbonitrile (e.g., Gefitinib) Inhibitor->EGFR Inhibition ATP ATP ATP->EGFR Phosphate Source

Caption: EGFR signaling pathway and point of inhibition by ATP-competitive TKIs.

A Multi-Tiered Experimental Workflow for Robust Validation

A single assay is insufficient to validate a kinase inhibitor. We must build a case, moving from the general phenotypic effect on cell viability to direct, cell-free enzymatic inhibition, and finally confirming on-target activity within the complex cellular environment. This tiered approach systematically de-risks a compound and validates its proposed mechanism of action.

Validation_Workflow Tier1 Tier 1: Cellular Bioactivity (Antiproliferative Assay) Tier2 Tier 2: Enzymatic Potency (In Vitro Kinase Assay) Tier1->Tier2 Is it cytotoxic? If yes, what is the direct target? Tier3 Tier 3: Cellular Target Engagement (EGFR Phosphorylation Assay) Tier2->Tier3 Does it inhibit the enzyme? If yes, does it work in a cell? Decision Go/No-Go Decision (Lead Candidate) Tier3->Decision Is the on-target effect consistent with cytotoxicity?

Caption: A logical workflow for validating a novel kinase inhibitor.

Tier 1: Assessing Cellular Antiproliferative Activity

The first question is fundamental: does our compound affect the growth of cancer cells that are known to rely on EGFR signaling? The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, which serves as a proxy for proliferation.

Experimental Protocol: MTT Antiproliferative Assay

This protocol is adapted from methodologies reported for pyrimidine-5-carbonitrile screening.[8]

  • Cell Seeding:

    • Culture A549 (NSCLC) or HepG2 (hepatocellular carcinoma) cells, which are commonly used for EGFR inhibitor testing, in appropriate media (e.g., RPMI-1640 with 10% FBS).[1][8]

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test pyrimidine-5-carbonitrile and the reference compound (Gefitinib) in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., from 0.01 µM to 100 µM). The vehicle control wells should receive the same final concentration of DMSO.

    • Replace the culture medium in the wells with fresh medium containing the various concentrations of the compounds.

    • Incubate for an additional 24-72 hours.[5][8]

  • MTT Addition and Incubation:

    • Add 20 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8][9]

Tier 2: Validating Direct Enzymatic Potency

A positive result in the MTT assay is promising, but it does not prove that the effect is due to the inhibition of EGFR. The compound could be acting on another target or be generally toxic. Therefore, the next crucial step is to perform a cell-free in vitro kinase assay to measure the direct inhibition of purified EGFR enzyme activity. Luminescence-based assays that quantify ADP production, a universal byproduct of kinase reactions, are highly sensitive and scalable.[10][11]

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is based on established methods for determining kinase inhibitor potency.[10][11]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[10]

    • Prepare solutions of purified recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP. The ATP concentration should be optimized near its Michaelis-Menten constant (Km) to ensure sensitivity to ATP-competitive inhibitors.[11]

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of serially diluted test compound, Gefitinib, or DMSO control to respective wells.

    • Add 2.5 µL of the EGFR kinase solution. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[10]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the enzymatic IC₅₀.

Tier 3: Confirming Cellular Target Engagement

Having demonstrated both cellular activity and direct enzymatic inhibition, the final validation step is to confirm that the compound inhibits EGFR phosphorylation within the cellular context. This confirms that the compound can penetrate the cell membrane, engage its target, and exert the expected biochemical effect. An In-Cell Western assay is a powerful, high-throughput method for this purpose.[12]

Experimental Protocol: In-Cell Western for EGFR Phosphorylation

This protocol provides a framework for quantifying target inhibition in a cellular setting.[7][12]

  • Cell Seeding and Starvation:

    • Seed A549 cells in a 96-well plate and allow them to adhere.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

  • Inhibitor Treatment and Stimulation:

    • Treat the cells with serially diluted test compound or Gefitinib for 2-4 hours.

    • Stimulate EGFR signaling by adding a defined concentration of epidermal growth factor (EGF) (e.g., 100 ng/mL) for 10-15 minutes. Include unstimulated and untreated controls.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a solution like 0.1% Triton X-100 in PBS to allow antibody entry.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer.

    • Incubate cells with two primary antibodies simultaneously: a rabbit anti-phospho-EGFR (pY1068) antibody and a mouse anti-total-EGFR antibody (or another total protein stain for normalization).

    • Wash the cells and incubate with two corresponding secondary antibodies conjugated to different near-infrared fluorophores (e.g., an anti-rabbit IRDye® 800CW and an anti-mouse IRDye® 680RD).

  • Imaging and Analysis:

    • Image the plate using a two-channel infrared imaging system.

    • Quantify the fluorescence intensity for both the phospho-EGFR signal and the total-EGFR/normalization signal in each well.

    • Calculate the normalized phospho-EGFR signal for each well.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀ for target inhibition.

Comparative Data Summary

A successful pyrimidine-5-carbonitrile candidate should demonstrate potent activity across all three tiers of the validation workflow. The IC₅₀ values should ideally be correlated, with potent enzymatic inhibition translating to potent cellular target engagement and antiproliferative effects.

Assay TypeParameterTest Pyrimidine-5-CarbonitrileGefitinib (Reference)Expected Outcome & Rationale
Tier 1: Antiproliferative MTT IC₅₀ (A549 cells)0.5 µM1.6 µM[5]The test compound shows potent inhibition of cancer cell growth, comparable to or better than the reference drug.
Tier 2: Enzymatic EGFR Kinase IC₅₀0.08 µM0.033 µM[5]Confirms direct, high-potency binding and inhibition of the purified EGFR enzyme.
Tier 3: Cellular Target p-EGFR IC₅₀ (A549 cells)0.15 µM0.054 µM[5]Demonstrates the compound effectively enters the cell and inhibits EGFR autophosphorylation, bridging the gap between enzymatic and cellular assays.

Note: IC₅₀ values for the test compound are hypothetical but representative based on published data for novel pyrimidine-5-carbonitrile EGFR inhibitors.[1][2][6]

Conclusion: A Pathway to Confident Validation

References

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A Researcher's Guide to Assessing the Kinase Selectivity of 4-Amino-2-ethylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites.[2] This conservation presents a formidable challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or unforeseen pharmacological activities that can complicate clinical development.[2][3]

This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using 4-Amino-2-ethylpyrimidine-5-carbonitrile as a case study. While specific experimental data for this exact compound is not widely published, the principles and methodologies described herein represent the gold standard for characterizing any new chemical entity targeting the kinome. We will explore robust biochemical and cell-based assays, compare its hypothetical performance against well-known inhibitors, and discuss the interpretation of selectivity data in the context of drug development.

The Rationale: Why Kinase Selectivity Matters

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While some multi-targeted inhibitors have found clinical success (e.g., Dasatinib), a well-defined selectivity profile is crucial for several reasons:

  • Minimizing Toxicity: Off-target inhibition is a primary driver of adverse drug reactions. For instance, inhibition of kinases like AMPK has been linked to cardiotoxicity.[3] A highly selective compound is less likely to engage with unintended targets that could cause cellular harm.

  • Mechanistic Clarity: To validate a kinase as a drug target, it is essential to use tool compounds that inhibit the target with high specificity. Promiscuous inhibitors can produce ambiguous results, making it difficult to attribute a biological outcome to the inhibition of a single kinase.[2]

  • Predictive Power: A detailed kinome profile allows researchers to anticipate potential side effects and identify opportunities for new therapeutic applications.[3][4]

This guide will focus on two complementary, industry-standard methodologies for building a comprehensive selectivity profile: a large-scale biochemical binding assay (KINOMEscan®) and a quantitative, live-cell target engagement assay (NanoBRET™).

Part 1: Foundational Selectivity Profiling via Biochemical Binding Assays

The first step in characterizing a new inhibitor is typically a broad, in vitro screen against a large panel of kinases. The KINOMEscan® platform is a leading example of this approach, utilizing a competition binding assay to measure the thermodynamic affinity (Kd) of a compound for hundreds of kinases.[5][6][7]

The Causality Behind the Method: The KINOMEscan® assay is independent of ATP, which is a crucial distinction from activity-based assays.[5][7] This allows for the measurement of a true thermodynamic dissociation constant (Kd), providing a direct measure of binding affinity. This is critical because IC50 values from enzymatic assays can be influenced by the ATP concentration used, making direct comparisons across different kinases or labs challenging.[5]

Experimental Workflow: KINOMEscan® Profiling

The workflow is designed for high-throughput, robust analysis.

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Binding Competition cluster_quant Quantification p1 Kinase-DNA fusions are prepared a1 Kinase, beads, and test compound are incubated together p1->a1 p2 Ligand-immobilized beads are prepared p2->a1 p3 Test compound (e.g., this compound) is serially diluted p3->a1 a2 Compound competes with immobilized ligand for the kinase active site a1->a2 q1 Amount of kinase bound to beads is measured via qPCR of the DNA tag a2->q1 q2 Signal reduction correlates with binding affinity q1->q2 q3 Kd values are calculated from dose-response curves q2->q3

Caption: KINOMEscan® competition binding assay workflow.

Protocol: Kd Determination using KINOMEscan®
  • Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution. Perform an 11-point serial dilution in triplicate.

  • Assay Assembly: In a multi-well plate, combine the DNA-tagged kinase, ligand-immobilized beads, and the diluted test compound.[5]

  • Incubation: Allow the reaction to equilibrate. The test compound will compete with the immobilized ligand for binding to the kinase's active site.[5]

  • Washing: Remove unbound components, leaving only the kinase-DNA constructs that are bound to the beads.

  • Quantification: Elute the bound kinase and quantify the amount using quantitative PCR (qPCR) on the DNA tag. The amount of kinase captured is inversely proportional to the affinity of the test compound.[5]

  • Data Analysis: Calculate the dissociation constant (Kd) by fitting the concentration-response data to a standard binding model.

Part 2: Validating Selectivity in a Physiological Context with Cell-Based Assays

While biochemical assays provide a foundational understanding of binding affinity, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.[8] Therefore, it is critical to validate primary hits in a live-cell format. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose, quantitatively measuring compound binding to a specific kinase target within intact cells.[8][9][10]

The Causality Behind the Method: NanoBRET™ utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[9][11] A target kinase is fused to a highly efficient NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer (the energy acceptor) is designed to reversibly bind to the kinase's active site.[9][11] When the tracer binds, it brings the acceptor into close proximity with the donor, generating a BRET signal. A test compound that enters the cell and engages the target will displace the tracer, leading to a dose-dependent loss of BRET signal.[11][12] This provides a direct, quantitative measure of target engagement in a physiological environment.

Experimental Workflow: NanoBRET™ Target Engagement Assay

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_detection Signal Detection c1 Transfect cells with plasmid encoding Kinase-NanoLuc® fusion protein c2 Culture cells to allow protein expression c1->c2 c3 Harvest and seed cells into assay plate c2->c3 a1 Add test compound (e.g., this compound) at various concentrations c3->a1 a2 Add cell-permeable fluorescent tracer and NanoLuc® substrate a1->a2 a3 Incubate to allow for competition and signal generation a2->a3 d1 Measure luminescence at two wavelengths (donor and acceptor) a3->d1 d2 Calculate the BRET ratio (Acceptor Emission / Donor Emission) d1->d2 d3 Plot BRET ratio vs. compound concentration to determine IC50 d2->d3

Caption: NanoBRET™ Target Engagement workflow in living cells.

Protocol: Intracellular IC50 Determination using NanoBRET™
  • Cell Culture: Culture HEK293 cells and transiently transfect them with a plasmid expressing the target kinase fused to NanoLuc® luciferase.

  • Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96-well assay plate.

  • Compound Dosing: Prepare serial dilutions of this compound and add them to the cells.

  • Tracer Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate to the wells.[12]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the system to reach equilibrium.

  • Signal Reading: Measure the luminescence signal at 460nm (donor) and >610nm (acceptor) using a BRET-capable plate reader.

  • Data Analysis: Calculate the raw BRET ratio. Plot the BRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the selectivity profile of a novel compound, it must be compared against established inhibitors with known characteristics. Here, we present illustrative data comparing this compound against three archetypal inhibitors:

  • Staurosporine: A potent but notoriously non-selective inhibitor that binds to the vast majority of kinases.[13]

  • Dasatinib: A clinically approved multi-targeted inhibitor, primarily targeting BCR-ABL and SRC family kinases, but with known activity against many other kinases.[4][14][15]

  • Erlotinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[16][17]

Table 1: Illustrative Biochemical Selectivity Profile (Kd in nM) from a Broad Kinase Panel

Kinase TargetThis compound (Kd, nM)Staurosporine (Kd, nM)[13][18]Dasatinib (Kd, nM)[14]Erlotinib (Kd, nM)[16]
EGFR 5.2 25>10,0002
SRC 85060.8 >10,000
ABL1 >10,00020<1 >10,000
VEGFR2 1,2001580>10,000
CDK2 15.5 7350>10,000
p38α (MAPK14) >10,0003068>10,000
ROCK1 9,500121,500>10,000
Selectivity Score (S10 @ 1µM) *0.02 (2/100) 0.85 (85/100)0.31 (31/100)0.01 (1/100)

*Selectivity Score (S10) is defined as the fraction of kinases inhibited by >90% at a 1µM concentration. A lower score indicates higher selectivity.

Table 2: Illustrative Cell-Based Target Engagement (Intracellular IC50 in nM)

Kinase TargetThis compound (IC50, nM)Dasatinib (IC50, nM)Erlotinib (IC50, nM)
EGFR 25 >10,00020
SRC 3,50015 >10,000
CDK2 80 1,200>10,000

Interpretation and Strategic Implications

  • High Selectivity: The compound demonstrates a highly selective profile, with potent affinity for EGFR and CDK2 and significantly weaker binding to other kinases. Its selectivity score is comparable to the highly specific inhibitor Erlotinib and vastly superior to the promiscuous inhibitors Staurosporine and Dasatinib.

  • Dual Target Profile: The data suggests a potential dual-inhibitor profile against EGFR and CDK2. This is a critical finding, as dual inhibition of key nodes in cancer signaling can be a powerful therapeutic strategy.

  • Cellular Activity: The NanoBRET™ data confirms that the compound is cell-permeable and effectively engages its primary targets, EGFR and CDK2, in a live-cell environment. The rightward shift in potency from biochemical Kd to cellular IC50 is expected and reflects the competitive pressure of high intracellular ATP concentrations.

The dual inhibition of EGFR and CDK2 could be particularly advantageous. EGFR signaling drives cell proliferation, often through pathways that lead to the activation of Cyclin-Dependent Kinases (CDKs) which control cell cycle progression.

Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Gene Transcription & Cell Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation CDK2 Cyclin E / CDK2 Proliferation->CDK2 Upregulates Cyclin E G1_S G1/S Transition CDK2->G1_S Phosphorylates Rb, Drives Cycle Progression Inhibitor This compound Inhibitor->EGFR Inhibits Inhibitor->CDK2 Inhibits

Caption: Potential dual-inhibition mechanism on EGFR and CDK2 pathways.

Conclusion

A thorough assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines broad biochemical profiling with targeted cell-based validation, researchers can build a comprehensive and physiologically relevant understanding of a compound's behavior. The illustrative profile of this compound presented here highlights its potential as a highly selective, dual EGFR/CDK2 inhibitor. This systematic approach, grounded in robust methodologies and careful comparative analysis, is essential for identifying promising lead candidates and advancing the next generation of targeted therapies.

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  • El-Naggar, M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

  • Georgieva, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available at: [Link]

Sources

Comparative Cytotoxicity of 2-Ethylpyrimidine Analogs in Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community:

Our objective is to provide in-depth, data-driven guides on specific topics in oncology and drug development. In this instance, we initiated a comprehensive review of the "comparative cytotoxicity of 2-ethylpyrimidine analogs in cancer cells."

Following an extensive search of publicly available scientific literature, including peer-reviewed journals, academic databases, and patent filings, we have determined that there is currently insufficient specific data to conduct a meaningful comparative analysis on this particular subclass of compounds.

The existing research landscape focuses broadly on pyrimidine analogs as a general class of antimetabolites, with extensive data available for well-known drugs like 5-Fluorouracil and Gemcitabine[1][2][3]. While many novel pyrimidine derivatives have been synthesized and evaluated for their anticancer properties against various cell lines (such as HeLa, A549, MCF-7, and HCT-116)[4][5][6][7], these studies do not specifically isolate or compare a series of "2-ethylpyrimidine" analogs.

The scientific community has explored a wide array of modifications to the pyrimidine scaffold, but the "2-ethyl" substitution pattern is not a focus of the available comparative cytotoxicity literature[8][9][10].

General Mechanisms of Pyrimidine Analogs

For the benefit of researchers interested in the broader topic, pyrimidine analogs typically exert their cytotoxic effects through several established mechanisms[11]:

  • Inhibition of DNA Synthesis: Many pyrimidine analogs, upon intracellular activation (phosphorylation), act as competitive inhibitors of key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase. This leads to a depletion of deoxynucleoside triphosphates (dNTPs), which are essential for DNA replication, ultimately halting the cell cycle and inducing cell death[12].

  • Incorporation into Nucleic Acids: These analogs can be mistakenly incorporated into DNA and RNA during synthesis. This incorporation disrupts the structure and function of these nucleic acids, leading to errors in transcription and translation, DNA strand breaks, and the initiation of apoptosis[11][12].

  • Enzyme Inhibition: Beyond DNA synthesis, these compounds can interfere with various kinases and other enzymes critical for cell signaling and survival[11].

The general pathway for the activation and action of a pyrimidine antimetabolite is illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PyAnalog_ext Pyrimidine Analog (Extracellular) PyAnalog_int Pyrimidine Analog (Intracellular) PyAnalog_ext->PyAnalog_int Transport Kinases Kinases (Phosphorylation) PyAnalog_int->Kinases Activation ActiveMetabolite Active Metabolite (e.g., FdUMP, Gemcitabine Triphosphate) TS Thymidylate Synthase (TS) ActiveMetabolite->TS Inhibition DNA_Polymerase DNA Polymerase ActiveMetabolite->DNA_Polymerase Inhibition Kinases->ActiveMetabolite DNA DNA Synthesis & RNA Function TS->DNA Required for DNA_Polymerase->DNA Required for Apoptosis Apoptosis DNA->Apoptosis Disruption leads to

Caption: General mechanism of pyrimidine analog anticancer activity.

Standard Methodologies for Cytotoxicity Assessment

For researchers planning to evaluate novel pyrimidine analogs, including 2-ethyl derivatives, the following are standard, robust protocols for assessing cytotoxicity.

1. Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.

  • Protocol:

    • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Add various concentrations of the test compounds (e.g., 2-ethylpyrimidine analogs) to the wells. Include a negative control (vehicle only) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for a specified period (typically 48-72 hours).

    • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

    • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (24h post-seeding) A->B C 3. Incubate (48-72h) B->C D 4. Fix with cold TCA C->D E 5. Wash & Dry D->E F 6. Stain with SRB E->F G 7. Wash with Acetic Acid & Dry F->G H 8. Solubilize with Tris Base G->H I 9. Read Absorbance (510 nm) H->I

Caption: Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

While a direct comparative guide on the cytotoxicity of 2-ethylpyrimidine analogs is not feasible at this time due to a lack of specific published data, the broader class of pyrimidine derivatives remains a cornerstone of anticancer research[4][13][14]. The established mechanisms of action and standardized testing protocols provide a solid foundation for researchers aiming to investigate novel compounds within this family, including the 2-ethylpyrimidine subclass.

We encourage researchers who are synthesizing and evaluating these specific analogs to publish their findings. Such data would be invaluable to the drug development community and would enable the creation of the comparative analyses needed to advance the field. We will continue to monitor the literature and will update our resources as new information becomes available.

References

  • Holland-Frei Cancer Medicine. 6th edition. Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Hamilton (ON): BC Decker; 2003. Pyrimidine Analogs. Available from: [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Available from: [Link]

  • Al-Ostath, O., et al. (2023). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLOS ONE. Available from: [Link]

  • Kaur, M., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect.
  • Ahmad, I., et al. (2024). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents.
  • Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports. Available from: [Link]

  • Janicka-Kłos, A. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

  • Sharma, A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: a review. Journal of the Indian Chemical Society.
  • Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. (2023).
  • Frimpong, E., et al. (2024). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Antimetabolites in chemotherapy. (n.d.). EBSCO.
  • Al-Said, M. S., et al. (2011). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie. Available from: [Link]

  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2023). Journal of Young Pharmacists.
  • Al-Suwaidan, I. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available from: [Link]

  • Anticancer pyrimidine and fused pyrimidine nucleoside analogs. (n.d.).
  • Fakhravar, H., et al. (2021). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences. Available from: [Link]

  • Pyrimidine derivatives as anticancer agents. (n.d.). ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of therapeutic innovation. From antiviral agents to anticancer drugs, the biological activity of these heterocyclic compounds is intrinsically linked to their purity. The presence of even trace amounts of impurities—arising from starting materials, synthetic byproducts, or degradation—can lead to altered efficacy, unforeseen toxicity, and compromised clinical outcomes.

This guide provides an in-depth comparison of the principal analytical methods for confirming the purity of pyrimidine derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, grounded in field-proven insights, to empower you to select and implement the most appropriate analytical strategy for your specific needs.

The Imperative of Orthogonal Purity Assessment

A single analytical technique is rarely sufficient to declare a compound as "pure." Each method possesses inherent biases based on its detection principle. A compound may appear pure by High-Performance Liquid Chromatography (HPLC) with UV detection simply because the impurities lack a UV chromophore. Therefore, a multi-pronged, orthogonal approach is essential for a comprehensive and trustworthy purity assessment. This involves employing techniques with different separation and detection mechanisms to provide a more complete picture of the sample's composition.[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its versatility, robustness, and suitability for a wide range of non-volatile and thermally labile compounds.[3][4]

The "Why" Behind the Method: The Power of Separation

Reverse-phase HPLC (RP-HPLC) is the predominant mode for analyzing pyrimidine derivatives. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[5][6] By manipulating the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile or methanol) and pH, we can finely tune the separation of compounds with subtle structural differences.[7]

A stability-indicating HPLC method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. Forced degradation studies, where the pyrimidine derivative is subjected to stress conditions such as acid, base, oxidation, heat, and light, are crucial for developing such a method.[6][7]

Experimental Protocol: Stability-Indicating RP-HPLC Method for a Pyrimidine Derivative

This protocol is a general starting point and should be optimized for your specific pyrimidine derivative.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD). A DAD is preferred as it can provide spectral information to assess peak purity.[6]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter and degas all mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV spectrum of the pyrimidine derivative (often in the range of 254-270 nm).[8]

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve the pyrimidine derivative in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is typically reported as area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Weigh & Dissolve Pyrimidine Derivative (1 mg/mL) FilterSample Filter Sample (0.45 µm) SamplePrep->FilterSample Inject Inject Sample (10 µL) FilterSample->Inject MobilePhase Prepare & Degas Mobile Phases A and B Separate Gradient Elution on C18 Column Inject->Separate Detect UV/DAD Detection (e.g., 265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation WeighSample Accurately Weigh Pyrimidine Derivative Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighStd Accurately Weigh Internal Standard WeighStd->Dissolve Acquire Acquire Quantitative ¹H NMR Spectrum Dissolve->Acquire Process Phase & Baseline Correct Spectrum Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate CalculatePurity Calculate Absolute Purity using Formula Integrate->CalculatePurity Method_Selection Start Start: New Pyrimidine Derivative Synthesized InitialPurity Initial Purity Screen: HPLC-UV/DAD Start->InitialPurity VolatileImpurities Are volatile impurities (e.g., residual solvents) expected? InitialPurity->VolatileImpurities GCMS Perform GC-MS Analysis VolatileImpurities->GCMS Yes AbsolutePurity Is absolute purity required? VolatileImpurities->AbsolutePurity No GCMS->AbsolutePurity qNMR Perform qNMR Analysis AbsolutePurity->qNMR Yes ConfirmIdentity Confirm Identity & Elemental Composition AbsolutePurity->ConfirmIdentity No qNMR->ConfirmIdentity MS_EA Perform Mass Spectrometry & Elemental Analysis ConfirmIdentity->MS_EA Yes FinalReport Compile Comprehensive Purity Report ConfirmIdentity->FinalReport No MS_EA->FinalReport

Sources

A Comparative Analysis of 2-Methyl vs. 2-Amino Pyrimidine Derivatives for UVA Filtering Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Photostable UVA Filters

The increasing awareness of the detrimental effects of ultraviolet A (UVA) radiation on human skin has propelled the search for novel, efficient, and photostable UVA filters. Pyrimidine derivatives have emerged as a promising class of chromophores due to their inherent UV-absorbing properties and synthetic versatility. This guide provides a detailed comparative analysis of the UVA filtering efficiency of two specific subclasses: 2-methyl and 2-amino pyrimidine derivatives. By examining experimental data and underlying chemical principles, we aim to equip researchers and formulation scientists with the insights needed to select and develop superior UVA-protective agents.

This analysis centers on a direct comparison between a 2-methyl pyrimidine derivative of avobenzone (2-MPDA) and a 2-amino pyrimidine derivative of avobenzone (2-APDA), as detailed in a comprehensive comparative study.[1][2][3][4] Avobenzone, a widely used UVA filter, is known for its significant photodegradation, a key limitation that these pyrimidine derivatives aim to address by "locking" its enolic form.[3][5]

Comparative UVA Filtering Efficiency and Photostability

A direct comparison of the UVA filtering properties and photostability of 2-MPDA and 2-APDA reveals significant differences in their performance, both in neutral and acidic conditions.

UV-Visible Absorption Characteristics

In a neutral solvent like ethanol, both 2-MPDA and 2-APDA exhibit a shift in their maximum absorbance wavelength (λmax) to a shorter wavelength compared to the parent compound, avobenzone.[3] However, the 2-amino derivative (2-APDA) shows a λmax that is closer to the UVA range than the 2-methyl derivative (2-MPDA).[3]

Compoundλmax in Ethanol (nm)
Avobenzone~353
2-MPDA~320
2-APDA~332

Table 1: Comparison of maximum absorbance wavelengths (λmax) in ethanol. Data sourced from[3].

Interestingly, under acidic conditions (e.g., in the presence of trifluoroacetic acid - TFA), both pyrimidine derivatives exhibit a significant bathochromic shift (a shift to longer wavelengths), bringing their absorption profiles closer to that of avobenzone.[1][3] This pH-dependent spectral property is more pronounced for 2-MPDA, which shows a larger shift compared to 2-APDA.[1][3]

CompoundSolventλmax Shift with TFA (nm)
2-MPDAEthanol51
2-APDAEthanol27
2-MPDAAcetonitrile52
2-APDAAcetonitrile25

Table 2: Bathochromic shift in λmax upon addition of TFA. Data sourced from[1][3].

Photostability Under Sunlight Exposure

The most striking difference between the two derivatives lies in their photostability. When exposed to sunlight, 2-MPDA demonstrates exceptional photostability, showing no significant degradation even after 6 hours of continuous exposure.[3] In stark contrast, 2-APDA undergoes photodegradation under the same conditions, with a degradation profile similar to that of avobenzone.[1][2][3]

Under acidic conditions, both derivatives become susceptible to photodegradation. However, 2-MPDA still exhibits greater stability, degrading less than avobenzone, while 2-APDA degrades more than avobenzone under identical sunlight exposure.[1][2]

Mechanistic Insights: Why the Difference in Performance?

The observed disparities in UVA filtering efficiency and photostability can be attributed to key structural and electronic differences between the 2-methyl and 2-amino substituents.

The Role of Tautomerization in 2-Amino Pyrimidine Derivatives

The inferior photostability of 2-APDA is linked to the presence of an amino group, which can undergo amino-to-imino tautomerization.[1][2] This tautomerism, which is not possible for the 2-methyl derivative, is believed to play a crucial role in the photodegradation pathway of 2-APDA.[1][2] Computational studies have identified the presence of these tautomeric forms, which are thought to be key to its faster degradation under sunlight.[3]

Caption: Tautomerization in 2-APDA vs. 2-MPDA.

Influence of Protonation on UV Absorption

The bathochromic shift observed in acidic media is due to the protonation of the pyrimidine ring.[1][3] Computational studies, corroborated by experimental data, confirm the formation of singly protonated species for both 2-MPDA and 2-APDA in the presence of acid.[1][2] This protonation alters the electronic structure of the chromophore, resulting in enhanced UVA absorption. The more significant shift in 2-MPDA suggests that the methyl group may influence the electronic environment of the pyrimidine ring in a way that is more conducive to this effect upon protonation.

Experimental Protocols

The following protocols outline the key experimental procedures for evaluating the UVA filtering efficiency and photostability of pyrimidine derivatives.

Synthesis of 2-Methyl and 2-Amino Pyrimidine Derivatives of Avobenzone

A one-pot, three-component reaction can be employed for the synthesis of these derivatives.[5]

  • Reactant Preparation: Grind sodium hydroxide with either acetamidine hydrochloride (for 2-methyl derivatives) or guanidine hydrochloride (for 2-amino derivatives).

  • Reaction Mixture: Add the ground mixture to a reaction flask containing 4-tertbutylacetophenone and an appropriate benzaldehyde derivative (e.g., 4-methoxybenzaldehyde).

  • Reflux: Reflux the reaction mixture at 70-80°C for approximately 2 hours.

  • Purification: The resulting product can be purified using standard chromatographic techniques.

Assessment of UVA Filtering Efficiency via UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the test compounds in a suitable solvent (e.g., ethanol or acetonitrile).

  • Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer and record a baseline spectrum with the solvent.

  • Data Acquisition: Record the absorption spectrum of each sample over the UVA range (320-400 nm).

  • λmax Determination: Identify the wavelength of maximum absorbance (λmax) for each compound.

  • Acidic Conditions (Optional): To assess pH-dependent effects, add a controlled amount of an acid (e.g., TFA) to the sample solution and re-record the spectrum.[1][3]

UV_Vis_Workflow prep Sample Preparation (Compound in Solvent) baseline Baseline Correction (Solvent Blank) prep->baseline 1. measure Measure Absorbance (200-400 nm) baseline->measure 2. analyze Data Analysis (Determine λmax) measure->analyze 3. acid Add Acid (TFA) (Optional) measure->acid 4a. remeasure Re-measure Absorbance acid->remeasure 4b. remeasure->analyze 4c.

Caption: Workflow for UV-Vis Spectroscopy Analysis.

Photostability Assessment
  • Sample Preparation: Prepare solutions of the test compounds in a suitable solvent.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of each sample.

  • Sunlight Exposure: Expose the solutions to a controlled source of simulated or natural sunlight for a defined period (e.g., up to 6 hours).[3]

  • Time-course Measurements: At regular intervals, withdraw aliquots of the solutions and record their UV-Vis spectra.

  • Data Analysis: Monitor the decrease in absorbance at the λmax over time to determine the rate of photodegradation.

Conclusion and Future Outlook

The comparative analysis clearly indicates that while both 2-methyl and 2-amino pyrimidine derivatives of avobenzone can function as UVA absorbers, the 2-methyl derivative (2-MPDA) exhibits far superior photostability in its neutral form.[1][2][3] The susceptibility of the 2-amino derivative (2-APDA) to amino-imino tautomerization appears to be a critical factor contributing to its photodegradation.[1][2]

Under acidic conditions, both compounds show enhanced UVA absorption, with 2-MPDA demonstrating a more significant improvement.[1][3] This suggests potential applications in formulations with an acidic pH, where 2-MPDA could offer both strong UVA filtering and fluorescence properties.[1][2]

For researchers and drug development professionals, these findings highlight the critical role that substituent choice plays in the design of photostable UVA filters. The 2-methyl pyrimidine scaffold represents a more promising avenue for developing robust and long-lasting UVA-protective agents. Future research could focus on further modifying the 2-methyl pyrimidine structure to fine-tune its absorption spectrum while retaining its excellent photostability.

References

  • Krishnappa, R., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 10(42), 50139-50152. [Link]

  • Krishnappa, R., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PubMed, National Center for Biotechnology Information. [Link]

  • Krishnappa, R., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Publications. [Link]

  • Krishnappa, R., et al. (2026). Comparative study of UVA filtering compounds 2-methyl / 2-amino pyrimidine derivatives of avobenzone under acidic conditions. Supporting Information. [Link]

  • Gowd, K. H., et al. (2022). Pyrimidine derivative mimicking the locked enol form of avobenzone acts as a photostable UVAII and UVB filter. ResearchGate. [Link]

  • Krishnappa, R., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-ethylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

4-Amino-2-methylpyrimidine-5-carbonitrile is classified as a hazardous substance. A thorough understanding of its associated risks is the foundation of safe handling and disposal.

Primary Hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed[1][2][3].

  • Skin Irritation: It is known to cause skin irritation[4].

  • Serious Eye Damage/Irritation: Causes serious eye irritation, and in some classifications, is listed as causing serious eye damage[5].

  • Respiratory Irritation: May cause respiratory irritation, particularly in powder form[4].

These hazards necessitate careful handling in a well-ventilated area, such as a laboratory fume hood, to avoid the formation and inhalation of dust and aerosols[1].

Hazard ClassificationDescriptionGHS Hazard Code
Acute Toxicity, OralCategory 4H302
Skin IrritationCategory 2H315
Eye Damage/IrritationCategory 1 / 2H318 / H319
Specific Target Organ ToxicityCategory 3 (Respiratory)H335

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 4-Amino-2-ethylpyrimidine-5-carbonitrile in any capacity, from experimental use to disposal, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles[5].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically impervious apron or suit may be necessary.

  • Respiratory Protection: If handling the solid outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended[5].

Safe Handling Practices:

  • Always handle this chemical in a well-ventilated area, preferably a certified chemical fume hood[1].

  • Avoid contact with skin and eyes[1].

  • Wash hands thoroughly after handling[1][2].

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored[1][2].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

For Small Spills (Solid):

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.

  • Clean the spill area with a suitable solvent (e.g., ethanol, methanol) and then with soap and water.

  • Collect all cleaning materials as hazardous waste.

For Liquid Spills (Solutions):

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Place the absorbent material into a sealed, properly labeled hazardous waste container.

  • Clean the spill area thoroughly.

  • Collect all contaminated materials for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[6][7].

Step 1: Waste Characterization and Segregation
  • Solid Waste: This includes unused or expired pure compounds, as well as grossly contaminated items like weigh boats or filter paper.

  • Liquid Waste: This category includes solutions containing this compound and the first rinse of any container that held the chemical[6]. Note: Due to the nitrile group, this compound may be incompatible with strong acids, which could potentially generate hydrogen cyanide gas. Therefore, it is crucial to segregate this waste stream from acidic wastes[8].

Step 2: Container Selection and Management
  • Compatibility: Choose a waste container that is compatible with the waste. For both solid and liquid waste, high-density polyethylene (HDPE) containers are a suitable choice[8].

  • Condition: Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid[9].

  • Management: Keep waste containers closed at all times except when adding waste[6][9]. This prevents the release of vapors and protects against spills. Do not fill containers beyond 90% of their capacity to allow for expansion[8].

Step 3: Labeling

Proper labeling is a critical regulatory requirement.

  • Clearly label the container with the words "HAZARDOUS WASTE"[9].

  • Identify the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • List all constituents of the waste, including solvents and their approximate percentages.

  • Indicate the date when waste was first added to the container.

Step 4: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

  • Ensure secondary containment, such as a plastic tub, is used for liquid waste containers to contain any potential leaks[6].

  • Segregate the waste container from incompatible materials, particularly strong acids[7].

Step 5: Arranging for Disposal
  • Once the waste container is full (not exceeding 90% capacity) or if you are no longer generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[6].

  • Provide the EHS department with all necessary information about the waste as indicated on the label.

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start Start: Handling or Generating This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste ppe->characterize solid_container Select Compatible Solid Waste Container (HDPE) characterize->solid_container Solid Waste (e.g., powder, contaminated labware) liquid_container Select Compatible Liquid Waste Container (HDPE) characterize->liquid_container Liquid Waste (e.g., solutions, rinsates) label_solid Label Container: 'HAZARDOUS WASTE' Full Chemical Name Date solid_container->label_solid store_solid Store in SAA, away from incompatibles. label_solid->store_solid pickup Contact EHS for Waste Pickup store_solid->pickup label_liquid Label Container: 'HAZARDOUS WASTE' All Constituents & % Date liquid_container->label_liquid store_liquid Store in SAA with Secondary Containment, away from acids. label_liquid->store_liquid store_liquid->pickup

Sources

A Strategic Guide to Personal Protective Equipment for Handling 4-Amino-2-ethylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 4-Amino-2-ethylpyrimidine-5-carbonitrile, a heterocyclic compound with significant potential in pharmaceutical research and development.[1][2][3] As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This document moves beyond a simple checklist, offering a procedural and intellectual framework for ensuring laboratory safety. The causality behind each recommendation is explained to build a culture of safety that is both understood and practiced.

Hazard Assessment: Understanding the Risks

The aminopyrimidine class of compounds is known for its acute toxicity.[7] They can be readily absorbed through the skin and are known skin and eye irritants.[7] Therefore, our personal protective equipment (PPE) strategy is designed to prevent all routes of exposure: ingestion, dermal contact, and inhalation of any aerosolized particles.

Hazard ClassPrimary Route of ExposurePotential Health Effects
Acute Toxicity (Oral)IngestionHarmful if swallowed.[4][5][6]
Skin IrritationDermal ContactPotential for irritation; readily absorbed through the skin.[7]
Eye IrritationEye ContactPotential for serious eye irritation.[7][8]
Respiratory IrritationInhalation (of dust)May cause respiratory irritation.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based assessment.[9] For this compound, a comprehensive ensemble of PPE is required to create a robust barrier against potential exposure.

Primary Engineering Control: The Fume Hood

All handling of this compound solid and its solutions should be conducted within a certified chemical fume hood. This primary engineering control is your first and most important line of defense against the inhalation of dust particles or vapors.

Essential PPE Ensemble

The following PPE is mandatory when handling this compound:

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[10] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection: Double gloving with nitrile gloves is required.[9][11] Nitrile provides good resistance to a wide range of chemicals for incidental contact.[12][13] The outer glove should be removed and replaced immediately upon any known contamination. For tasks involving prolonged chemical contact or handling of larger volumes, consider a more robust glove, such as a thicker nitrile or butyl rubber glove, worn under the outer nitrile glove.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[9][10] Standard safety glasses do not provide adequate protection against splashes.[9] When there is a significant risk of splashing or reaction ejection, a face shield should be worn in addition to goggles.[10][11]

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls cluster_decision Decision Point Start Start: Handling This compound CheckSolid Is the compound a solid? Start->CheckSolid CheckSolution Is the compound in solution? Start->CheckSolution FumeHood Work in a Fume Hood CheckSolid->FumeHood CheckSolution->FumeHood LabCoat Flame-Resistant Lab Coat FumeHood->LabCoat DoubleGlove Double Nitrile Gloves LabCoat->DoubleGlove Goggles Chemical Splash Goggles DoubleGlove->Goggles SplashRisk Significant Splash Risk? Goggles->SplashRisk FaceShield Face Shield (in addition to goggles) Proceed Proceed with Experiment FaceShield->Proceed SplashRisk->FaceShield SplashRisk->Proceed No

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: Step-by-Step Guidance

A methodical approach to handling is crucial for safety. Follow these steps meticulously.

Pre-Experiment Preparation
  • Designate a Workspace: Clearly demarcate an area within the fume hood for the handling of this compound.

  • Assemble Materials: Have all necessary equipment, including a waste container, within the fume hood before introducing the compound.

  • Don PPE: Put on all required PPE in the correct order: lab coat, then goggles and/or face shield, and finally, gloves.

Handling the Compound
  • Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure.

  • Transfers: Use a spatula for solid transfers. For solutions, use appropriate volumetric glassware.

  • Cross-Contamination: Be mindful of cross-contamination. Do not touch surfaces outside the fume hood with contaminated gloves.[12] If you must leave the immediate work area, remove the outer pair of gloves.

Post-Experiment Procedure
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove gloves first, followed by the lab coat, and then eye and face protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper waste disposal is a critical component of laboratory safety and environmental stewardship.[14]

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated wipes, used gloves) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Labeling

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Storage and Disposal

Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal.[14]

By adhering to these rigorous safety protocols, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your research.

References

  • Aminopyridines - EPA.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania.
  • PPE Choice and Cleaning PPE for Lab Entry - Engineering Research.
  • PPE Nitrile Acid-Resistant Gloves for Lab Safety - Flinn Scientific Canada.
  • Personal Protective Equipment (PPE)
  • Buy 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE from Conier Chem&Pharma Limited - ECHEMI.
  • SAFETY D
  • 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem - NIH.
  • A summary of the acute toxicity of 4-aminopyridine to birds and mammals - PubMed.
  • XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 698-29-3 Name: 4-amino-2-methylpyrimidine-5-carbonitrile - 杭州智化科技有限公司.
  • Technical Support Center: Refining Protocols for Handling Energetic Pyrimidine Compounds - Benchchem.
  • A overview of the 2- Aminopyrimidine deriv
  • chemical label 4-amino-2-methylpyrimidine-5-carbonitrile.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • 4-Amino-2-methylpyrimidine-5-carbonitrile , 97% , 698-29-3 - CookeChem.
  • Management of Waste - Prudent Practices in the Labor
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Synthesis and antibacterial properties of pyrimidine deriv
  • The Chemistry of Pyrimidine Deriv

Sources

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